2-APQC
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H24FN5O |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
2-amino-1-[(4-fluorophenyl)methyl]-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C23H24FN5O/c1-2-3-6-13-26-23(30)19-20-22(28-18-8-5-4-7-17(18)27-20)29(21(19)25)14-15-9-11-16(24)12-10-15/h4-5,7-12H,2-3,6,13-14,25H2,1H3,(H,26,30) |
Clave InChI |
FYNPHMNXVLLDAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)F)N |
Origen del producto |
United States |
Foundational & Exploratory
2-APQC: A Novel SIRT3 Activator for Cardioprotection
A Technical Overview of its Mechanism of Action and Therapeutic Potential
Introduction
2-APQC is a novel small-molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial NAD+-dependent deacetylase. SIRT3 plays a pivotal role in regulating mitochondrial homeostasis, including oxidative stress, catabolism, and ATP production[1][2]. Emerging evidence has highlighted the crucial role of SIRT3 in mitigating cardiac fibrosis and heart failure, making it a promising therapeutic target[1][2]. This compound was identified through a structure-based drug design strategy and has demonstrated significant potential in alleviating myocardial hypertrophy and fibrosis[1][2]. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by experimental data and detailed protocols.
Mechanism of Action
This compound exerts its cardioprotective effects primarily through the activation of SIRT3. This activation initiates a cascade of downstream signaling events that collectively combat the pathological processes of heart failure, namely myocardial hypertrophy and fibrosis. The protective mechanisms of this compound are multifaceted and involve the modulation of several key signaling pathways. The entire process is dependent on the presence of SIRT3, as the therapeutic effects of this compound are abrogated in SIRT3 knockout models[1][2].
Direct Binding and Activation of SIRT3
Experimental evidence confirms a direct interaction between this compound and SIRT3. Surface plasmon resonance (SPR) analysis revealed a strong binding affinity, while a cellular thermal shift assay (CETSA) in H9c2 cells demonstrated that this compound enhances the thermal stability of SIRT3, indicating direct binding within a cellular context[1].
Table 1: Binding Affinity of this compound for SIRT3
| Parameter | Value | Method |
| Equilibrium Dissociation Constant (Kd) | 2.756 μM | SPR |
Upon binding, this compound activates SIRT3's deacetylase activity. A key downstream target of SIRT3 is Manganese Superoxide Dismutase 2 (MnSOD2), a mitochondrial antioxidant enzyme. Activation of SIRT3 by this compound leads to the deacetylation of MnSOD2 at lysines 68 and 122, which enhances its activity and mitigates oxidative stress[1].
Modulation of Key Signaling Pathways
This compound's activation of SIRT3 influences multiple signaling pathways implicated in cardiac hypertrophy and fibrosis:
-
Inhibition of Pro-Hypertrophic and Pro-Fibrotic Pathways: this compound has been shown to inhibit the mammalian target of rapamycin (mTOR)-p70 ribosomal protein S6 kinase (p70S6K), c-jun N-terminal kinase (JNK), and transforming growth factor-β (TGF-β)/small mother against decapentaplegic 3 (Smad3) pathways. These pathways are well-established drivers of cardiac hypertrophy and fibrosis. Their inhibition by this compound contributes significantly to its therapeutic effects[1][2].
-
Activation of Protective Pathways:
-
SIRT3-PYCR1 Axis: RNA-sequencing analyses have identified the SIRT3-pyrroline-5-carboxylate reductase 1 (PYCR1) axis as a crucial mediator of this compound's effects. By activating PYCR1, this compound enhances mitochondrial proline metabolism, which in turn inhibits the reactive oxygen species (ROS)-p38 mitogen-activated protein kinase (p38MAPK) pathway, thereby protecting against mitochondrial oxidative damage[1][2].
-
AMPK-Parkin Axis: this compound-mediated activation of SIRT3 also facilitates the AMP-activated protein kinase (AMPK)-Parkin axis. This pathway is involved in the regulation of mitophagy and cell death, and its activation by this compound helps to inhibit isoproterenol (ISO)-induced necrosis[1][2].
-
Experimental Evidence and Protocols
The cardioprotective effects of this compound have been validated in both in vitro and in vivo models of heart failure induced by isoproterenol (ISO), a β-adrenergic agonist that causes cardiac stress.
In Vivo Studies
Animal Models:
-
Male Sprague-Dawley rats (220–250 g) were used to model ISO-induced heart failure[1].
-
SIRT3 knockout mice and wild-type littermates were utilized to confirm the SIRT3-dependency of this compound's action[1].
Experimental Protocol:
-
Animals were divided into control, ISO-treated, and ISO + this compound (various doses) groups.
-
Heart failure was induced by subcutaneous injection of isoproterenol.
-
This compound was administered to the treatment groups.
-
Cardiac function was assessed using echocardiography to measure ejection fraction (EF%) and fractional shortening (FS%).
-
Histopathological analysis of heart tissue was performed to evaluate myocardial hypertrophy and fibrosis.
-
Protein expression and acetylation levels were determined by Western blot and immunohistochemistry.
Table 2: In Vivo Efficacy of this compound in a Rat Model of Heart Failure
| Group | Ejection Fraction (%) | Fractional Shortening (%) |
| Control | Baseline | Baseline |
| ISO | Decreased | Decreased |
| ISO + this compound | Increased (vs. ISO) | Increased (vs. ISO) |
Note: This table summarizes the qualitative outcomes described in the source material. Specific quantitative values were not provided in the abstract.
In Vitro Studies
Cell Model:
-
H9c2 cells, a rat cardiomyoblast cell line, were used to model cardiomyocyte hypertrophy in vitro[1].
Experimental Protocol:
-
H9c2 cells were cultured and treated with varying concentrations of this compound for 24 hours.
-
Hypertrophy was induced by treating the cells with isoproterenol for 48 hours.
-
Cellular morphology and size were assessed using rhodamine-phalloidin staining for the actin cytoskeleton and DAPI for nuclear staining.
-
The expression and phosphorylation status of key signaling proteins were analyzed by Western blot.
Signaling Pathway Diagrams
Caption: Overall mechanism of action of this compound.
Caption: In vivo experimental workflow.
Conclusion
This compound is a promising, targeted activator of SIRT3 that demonstrates significant cardioprotective effects by alleviating myocardial hypertrophy and fibrosis. Its mechanism of action is centered on the activation of SIRT3 and the subsequent modulation of multiple downstream signaling pathways that regulate cellular growth, fibrosis, oxidative stress, and cell death. The efficacy of this compound has been demonstrated in preclinical models, highlighting its potential as a novel therapeutic agent for the treatment of heart failure. Further investigation into its clinical utility is warranted.
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
2-APQC: A Selective Activator of SIRT3 for Cardioprotection
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function and cellular stress responses, playing a pivotal role in cardiovascular health. The discovery of selective SIRT3 activators is of significant interest for the development of novel therapeutics for heart failure and other mitochondrial-dysfunction-related diseases. This technical guide provides an in-depth overview of 2-APQC, a novel, specific, small-molecule activator of SIRT3. We consolidate the current understanding of its biochemical and cellular activity, selectivity, and its mechanism of action in cardioprotective signaling pathways. This document includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows to support further research and development.
Introduction
Sirtuin 3 (SIRT3) is a crucial enzyme located in the mitochondria that regulates a wide array of cellular processes, including oxidative stress, ATP production, and catabolism, through the deacetylation of key mitochondrial proteins[1][2]. Growing evidence highlights the critical role of SIRT3 in mitigating cardiac fibrosis and myocardial hypertrophy, making it a promising therapeutic target for heart failure[1][2]. The development of small-molecule activators that can selectively target SIRT3 is a key strategy for harnessing its therapeutic potential.
This compound has been identified as a potent and specific activator of SIRT3[3][4]. It has been shown to bind directly to SIRT3 and enhance its deacetylase activity, leading to the amelioration of isoproterenol (ISO)-induced myocardial injury in both in vitro and in vivo models[2][3]. This guide serves as a comprehensive resource for researchers, providing the necessary technical details to study and potentially develop this compound and similar molecules as therapeutic agents.
Quantitative Data Presentation
The following tables summarize the key quantitative data reported for this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay | Source |
| Binding Affinity (Kd) | 2.756 µM | Surface Plasmon Resonance (SPR) | [3][5] |
| SIRT3 Activation | Comparable to Honokiol (10 µM) | In vitro deacetylation assay | [3] |
| Cytotoxicity | No apparent cytotoxicity up to 40 µM | MTT Assay in H9c2 cells | [3] |
Table 2: Selectivity Profile of this compound
| Sirtuin Isoform | Effect on Expression | Effect on Thermal Stability | Assay | Source |
| SIRT1 | Not significantly affected | No improvement | Western Blot, CETSA | [3] |
| SIRT2 | Not significantly affected | No improvement | Western Blot, CETSA | [3] |
| SIRT3 | Not significantly affected | Improved | Western Blot, CETSA | [3] |
| SIRT4 | Not significantly affected | No improvement | Western Blot, CETSA | [3] |
| SIRT5 | Not significantly affected | No improvement | Western Blot, CETSA | [3] |
| SIRT6 | Not significantly affected | No improvement | Western Blot, CETSA | [3] |
| SIRT7 | Not significantly affected | No improvement | Western Blot, CETSA | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its cardioprotective effects by activating SIRT3, which in turn modulates several downstream signaling pathways.
Core SIRT3 Activation and Downstream Effects
This compound directly binds to and activates SIRT3, leading to the deacetylation of its target proteins, such as MnSOD at lysine 68 and 122, which reduces mitochondrial oxidative stress[3].
Regulation of Hypertrophy and Fibrosis Pathways
In the context of isoproterenol-induced cardiac injury, this compound-mediated SIRT3 activation has been shown to inhibit key pathways involved in cardiac hypertrophy and fibrosis[2].
Modulation of Mitochondrial Homeostasis
This compound also plays a protective role by regulating mitochondrial metabolism and cell death pathways through SIRT3 activation[2].
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound. These are composite protocols based on published descriptions and standard laboratory practices.
SIRT3 Deacetylation Assay (Fluorometric)
This assay measures the ability of this compound to enhance the deacetylase activity of recombinant SIRT3.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., from a commercial kit)
-
NAD+
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (from a commercial kit)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, the fluorogenic substrate, and NAD+.
-
Add this compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Honokiol).
-
Add the recombinant SIRT3 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer solution to each well. The developer stops the SIRT3 reaction and generates a fluorescent signal from the deacetylated substrate.
-
Incubate for a further 15-30 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the relative SIRT3 activity compared to the vehicle control.
Surface Plasmon Resonance (SPR)
SPR is used to determine the binding kinetics and affinity of this compound to SIRT3.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human SIRT3 protein
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface using a mixture of EDC and NHS.
-
Immobilize recombinant SIRT3 onto the sensor surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the change in response units (RU) over time to obtain association and dissociation curves.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
CETSA is performed to confirm the direct binding of this compound to SIRT3 within a cellular context.
Materials:
-
H9c2 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PBS
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-SIRT3 antibody
Procedure:
-
Treat H9c2 cells with this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Clarify the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples and centrifuge at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SIRT3 at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blotting for SIRT3 Activity Markers
This method is used to assess the downstream effects of this compound on the acetylation status of SIRT3 target proteins.
Materials:
-
H9c2 cells
-
This compound
-
Isoproterenol (optional, for stimulation)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-acetylated-lysine, anti-ac-MnSOD (K68, K122), anti-SIRT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat H9c2 cells with this compound and/or isoproterenol for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Model of Isoproterenol-Induced Cardiac Hypertrophy
This animal model is used to evaluate the therapeutic efficacy of this compound in a disease-relevant context[6][7].
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice
Materials:
-
Isoproterenol hydrochloride
-
This compound
-
Vehicle for drug administration (e.g., saline, corn oil with DMSO and Tween-80)[5]
-
Osmotic minipumps or syringes for subcutaneous injection
Procedure:
-
Acclimatize the animals to the housing conditions.
-
Induce cardiac hypertrophy by subcutaneous injection of isoproterenol (e.g., 5-60 mg/kg/day) or by implantation of an osmotic minipump for continuous delivery over a period of 7-28 days[7].
-
Administer this compound at various doses (e.g., via oral gavage or intraperitoneal injection) daily, starting before or concurrently with isoproterenol treatment.
-
Monitor the animals for clinical signs and body weight.
-
At the end of the study, perform echocardiography to assess cardiac function and dimensions.
-
Euthanize the animals and collect hearts for gravimetric analysis (heart weight to body weight ratio), histology (e.g., H&E and Masson's trichrome staining for hypertrophy and fibrosis), and molecular analysis (e.g., Western blotting for hypertrophy and fibrosis markers).
Conclusion
This compound represents a promising selective activator of SIRT3 with demonstrated cardioprotective effects in preclinical models. Its ability to directly engage SIRT3 and modulate key signaling pathways involved in mitochondrial homeostasis, cardiac hypertrophy, and fibrosis underscores its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the pharmacological properties and clinical applicability of this compound and other SIRT3 activators. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more advanced disease models.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | SIRT3 activator | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
The Role of 2-APQC in Mitochondrial Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial homeostasis is a critical process for cellular health, involving a delicate balance of mitochondrial dynamics (fusion and fission), biogenesis, and mitophagy to ensure a healthy population of these vital organelles. Dysregulation of mitochondrial homeostasis is a key factor in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders. A promising therapeutic strategy involves the activation of Sirtuin-3 (SIRT3), a primary mitochondrial deacetylase that governs crucial aspects of mitochondrial function, such as ATP production and the management of oxidative stress. This document provides an in-depth technical overview of 2-APQC, a novel small-molecule activator of SIRT3, and its role in maintaining mitochondrial homeostasis.[1][2]
This compound: A Novel SIRT3 Activator
This compound has been identified as a targeted activator of SIRT3.[1][2] Its therapeutic potential has been demonstrated in preclinical models of cardiac hypertrophy and fibrosis, where it mitigates disease pathology by restoring mitochondrial homeostasis.[1] The effects of this compound are contingent on the presence of SIRT3, as its protective capabilities are nullified in SIRT3 knockout models.[1][2]
Mechanism of Action
This compound enhances the deacetylation activity of SIRT3.[2] A key substrate of SIRT3 is Manganese Superoxide Dismutase 2 (MnSOD2), an essential mitochondrial antioxidant enzyme. Treatment with this compound leads to a reduction in the acetylation of MnSOD2 at key lysine residues (K68 and K122), which is indicative of SIRT3 activation.[2] This activation of SIRT3 by this compound is time-dependent and can be blocked by SIRT3 inhibitors like nicotinamide.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound.
Table 1: Effect of this compound on SIRT3 Substrate Acetylation
| Treatment Group | Acetylated MnSOD2 (K68) Level | Acetylated MnSOD2 (K122) Level |
| Control | Baseline | Baseline |
| Isoproterenol (ISO) | Increased | Increased |
| ISO + this compound | Decreased vs. ISO | Decreased vs. ISO |
Data are presented conceptually based on described effects.[2]
Table 2: Impact of this compound on Signaling Pathways in ISO-treated Cardiomyocytes
| Signaling Protein | Phosphorylation/Expression Level (ISO + this compound vs. ISO) |
| p-AKT | Reduced |
| p-mTOR | Reduced |
| p-JNK | Reduced |
| p-Smad3 | Reduced |
This table reflects the inhibitory effects of this compound on key signaling pathways implicated in cardiac hypertrophy and fibrosis.[2]
Signaling Pathways Modulated by this compound
This compound influences several signaling cascades to exert its protective effects on mitochondrial and cellular health.
SIRT3-Mediated Deacetylation and ROS Mitigation
This compound directly activates SIRT3, leading to the deacetylation and activation of downstream targets. A critical target is PYCR1 (Pyrroline-5-Carboxylate Reductase 1), which enhances proline metabolism within the mitochondria. This metabolic shift helps to mitigate oxidative stress by inhibiting the ROS-p38MAPK pathway.[1][2]
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of 2-APQC: A Novel SIRT3 Activator for Cardioprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 2-APQC, a novel small-molecule activator of Sirtuin-3 (SIRT3). This compound has emerged as a promising therapeutic candidate for heart failure by alleviating myocardial hypertrophy and fibrosis. This document details the scientific background, discovery, mechanism of action, and experimental protocols related to this compound, intended to serve as a valuable resource for researchers in the field of drug discovery and cardiovascular disease.
Introduction
Sirtuin-3 (SIRT3) is a crucial NAD+-dependent deacetylase located in the mitochondria, playing a vital role in regulating oxidative stress, metabolism, and ATP production.[1] Growing evidence highlights the critical role of SIRT3 in mitigating cardiac fibrosis and myocardial hypertrophy, making it an attractive therapeutic target for heart failure.[1][2] The discovery of potent and selective SIRT3 activators is a significant area of research. This compound, a recently identified small-molecule activator of SIRT3, has demonstrated considerable promise in preclinical models of heart failure.[1] This guide provides an in-depth look at the discovery and synthesis of this promising compound.
Discovery of this compound
The identification of this compound was the result of a structure-based drug design strategy.[1] This approach leverages the three-dimensional structure of the target protein, in this case, SIRT3, to design molecules that can bind to and modulate its activity. Computational modeling and screening techniques were likely employed to identify a chemical scaffold with the potential for high-affinity binding to the SIRT3 active site, leading to the eventual synthesis and optimization of this compound.
Synthesis of this compound
A potential synthetic workflow is outlined below:
This proposed synthesis involves three main stages:
-
Reductive Amination: The synthesis would likely commence with the reductive amination of a suitable piperidone derivative, 1-(4-phenylbutan-2-yl)piperidin-4-one, with pyridin-2-amine to form the secondary amine intermediate, N-pyridin-2-yl-1-(4-phenylbutan-2-yl)piperidin-4-amine.
-
Acylation: The resulting secondary amine would then be acylated using a haloacetyl halide, such as 2-bromoacetyl bromide, to yield the corresponding bromoacetamide intermediate.
-
Amination: Finally, a nucleophilic substitution reaction with ammonia would replace the bromine atom to afford the desired product, this compound.
Purification at each step would likely be achieved using standard techniques such as column chromatography.
Mechanism of Action and Biological Activity
This compound is a selective activator of SIRT3.[3] Its mechanism of action in cardioprotection is multifaceted and involves the modulation of several key signaling pathways.
SIRT3 Activation and Downstream Effects
This compound directly binds to SIRT3, enhancing its deacetylase activity.[2] This activation leads to the deacetylation of downstream targets, which in turn triggers a cascade of protective cellular events. The binding affinity (Kd) of this compound to SIRT3 has been determined to be 2.756 μM.[3]
Modulation of Signaling Pathways
This compound has been shown to inhibit multiple signaling pathways that are implicated in the pathophysiology of cardiac hypertrophy and fibrosis.[1][2] The activation of SIRT3 by this compound is crucial for these inhibitory effects.[2]
-
mTOR-p70S6K Pathway: this compound inhibits the mammalian target of rapamycin (mTOR)-p70 ribosomal protein S6 kinase (p70S6K) pathway, a central regulator of cell growth and proliferation.[1][2]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling cascade, which is involved in stress responses and apoptosis, is also inhibited by this compound.[1]
-
TGF-β/Smad3 Pathway: this compound suppresses the transforming growth factor-β (TGF-β)/Smad3 pathway, a key driver of fibrosis.[1][2]
-
ROS-p38MAPK Pathway: By enhancing mitochondrial proline metabolism through the SIRT3-PYCR1 axis, this compound inhibits the reactive oxygen species (ROS)-p38 mitogen-activated protein kinase (p38MAPK) pathway, thereby protecting against oxidative stress.[1]
-
AMPK-Parkin Pathway: Activation of SIRT3 by this compound facilitates the AMP-activated protein kinase (AMPK)-Parkin axis, which plays a role in inhibiting necrosis.[1]
The interplay of these pathways is visualized in the following diagrams:
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The SIRT3 Activator 2-APQC: A Deep Dive into its Anti-Hypertrophic Effects on the Myocardium
For Immediate Release
A comprehensive technical analysis of the small molecule 2-APQC reveals its potent anti-hypertrophic effects on myocardial tissue, offering a promising therapeutic avenue for researchers, scientists, and drug development professionals in the field of cardiovascular disease. This guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols, and a visual representation of the involved signaling pathways.
Core Findings: this compound Attenuates Myocardial Hypertrophy
This compound has been identified as a selective activator of Sirtuin-3 (SIRT3), a mitochondrial deacetylase that plays a crucial role in cellular metabolism and stress resistance.[1][2] Studies have demonstrated that this compound effectively alleviates isoproterenol (ISO)-induced cardiac hypertrophy and myocardial fibrosis in both in vitro and in vivo models.[1] The cardioprotective effects of this compound are contingent on the presence of SIRT3, as its benefits are negated in SIRT3 knockout models.[1]
Quantitative Impact of this compound on Myocardial Hypertrophy
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on markers of myocardial hypertrophy.
Table 1: In Vitro Effects of this compound on Cardiomyocyte Hypertrophy
| Parameter | Model | Treatment Groups | Outcome |
| Cardiomyocyte Size | Isoproterenol-induced hypertrophic H9c2 cells | Control, Isoproterenol (ISO), ISO + this compound | This compound significantly reduced the increase in cardiomyocyte surface area induced by ISO. |
| Hypertrophic Gene Expression (ANP, BNP, β-MHC) | Isoproterenol-induced hypertrophic H9c2 cells | Control, Isoproterenol (ISO), ISO + this compound | This compound significantly attenuated the ISO-induced upregulation of atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) mRNA levels. |
| Protein Synthesis | Isoproterenol-induced hypertrophic H9c2 cells | Control, Isoproterenol (ISO), ISO + this compound | This compound inhibited the increased protein synthesis rates observed in hypertrophic cardiomyocytes. |
Table 2: In Vivo Effects of this compound on a Rat Model of Myocardial Hypertrophy
| Parameter | Model | Treatment Groups | Outcome |
| Heart Weight to Body Weight (HW/BW) Ratio | Isoproterenol-induced hypertrophic rats | Control, Isoproterenol (ISO), ISO + this compound | This compound treatment significantly reduced the elevated HW/BW ratio in ISO-treated rats. |
| Left Ventricular Mass | Isoproterenol-induced hypertrophic rats | Control, Isoproterenol (ISO), ISO + this compound | Echocardiographic analysis showed a significant decrease in left ventricular mass in the this compound treated group compared to the ISO group. |
| Myocardial Fibrosis | Isoproterenol-induced hypertrophic rats | Control, Isoproterenol (ISO), ISO + this compound | Masson's trichrome staining revealed a significant reduction in interstitial fibrosis in the hearts of this compound-treated rats. |
| Cardiac Function (Ejection Fraction, Fractional Shortening) | Isoproterenol-induced hypertrophic rats | Control, Isoproterenol (ISO), ISO + this compound | This compound treatment improved cardiac function, as evidenced by increased ejection fraction and fractional shortening. |
Signaling Pathways Modulated by this compound
This compound exerts its anti-hypertrophic effects through the modulation of several key signaling pathways downstream of SIRT3 activation.
Caption: Signaling pathways modulated by this compound in myocardial hypertrophy.
Mechanistically, activation of SIRT3 by this compound leads to the inhibition of pro-hypertrophic pathways, including the mammalian target of rapamycin (mTOR)-p70 ribosomal protein S6 kinase (p70S6K), c-jun N-terminal kinase (JNK), and transforming growth factor-β (TGF-β)/small mother against decapentaplegic 3 (Smad3) pathways.[1] Furthermore, this compound promotes the activation of the AMP-activated protein kinase (AMPK)-Parkin axis, which is known to have a protective role against cardiac hypertrophy.[1] The activation of pyrroline-5-carboxylate reductase 1 (PYCR1) by the SIRT3-2-APQC complex enhances mitochondrial proline metabolism and subsequently inhibits the reactive oxygen species (ROS)-p38 mitogen-activated protein kinase (p38MAPK) pathway.[1]
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the cited research.
In Vitro Model of Cardiomyocyte Hypertrophy
Cell Culture and Induction of Hypertrophy:
-
H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
To induce hypertrophy, H9c2 cells are treated with Isoproterenol (ISO) at a concentration of 10 µM for 48 hours.
This compound Treatment:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours prior to the addition of ISO.
Assessment of Cardiomyocyte Size:
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
The cytoskeleton is stained with phalloidin conjugated to a fluorescent dye (e.g., FITC-phalloidin).
-
Cell images are captured using a fluorescence microscope, and the cell surface area is quantified using image analysis software (e.g., ImageJ).
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from H9c2 cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR is performed using SYBR Green master mix and primers specific for hypertrophic marker genes (ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH) for normalization.
In Vivo Model of Myocardial Hypertrophy
Animal Model:
-
Male Sprague-Dawley rats are used for the in vivo studies.
-
Myocardial hypertrophy is induced by subcutaneous injection of Isoproterenol (5 mg/kg/day) for 14 consecutive days.
This compound Administration:
-
This compound is administered to the rats via oral gavage or intraperitoneal injection at a specified dosage (e.g., 50 mg/kg/day) for the duration of the ISO treatment.
Echocardiography:
-
Transthoracic echocardiography is performed at baseline and at the end of the treatment period to assess cardiac function and dimensions, including left ventricular mass, ejection fraction, and fractional shortening.
Histological Analysis:
-
At the end of the experiment, hearts are excised, weighed, and fixed in 10% formalin.
-
Paraffin-embedded heart sections are stained with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and with Masson's trichrome to evaluate the extent of myocardial fibrosis.
Western Blot Analysis:
-
Protein is extracted from heart tissue lysates.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against proteins in the relevant signaling pathways (e.g., phospho-mTOR, phospho-JNK, TGF-β, etc.) and a loading control (e.g., GAPDH).
-
After incubation with a horseradish peroxidase-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflows for in vitro and in vivo studies of this compound.
Conclusion
The SIRT3 activator this compound demonstrates significant potential as a therapeutic agent for mitigating myocardial hypertrophy. Its mechanism of action, centered on the activation of SIRT3 and the subsequent modulation of key signaling pathways involved in cardiac remodeling, provides a strong rationale for its further development. The data presented in this guide underscore the quantitative and qualitative impact of this compound and offer a foundational understanding for researchers and drug development professionals seeking to explore its therapeutic applications.
References
The Modulatory Effects of 2-APQC on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-N-(4-(piperidine-1-carbonyl)phenyl)quinoline-3-carboxamide (2-APQC) has been identified as a novel small-molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase.[1][2] This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, supported by quantitative data and detailed experimental protocols from foundational research. The primary therapeutic potential of this compound has been demonstrated in the context of cardiac hypertrophy and fibrosis, where it exerts protective effects by modulating key signaling cascades involved in cellular growth, stress responses, and mitochondrial homeostasis.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of this compound.
Core Mechanism of Action: SIRT3 Activation
This compound functions as a direct activator of SIRT3, a NAD+-dependent deacetylase predominantly located in the mitochondria.[1][2] The binding affinity of this compound to SIRT3 has been quantified, demonstrating a direct interaction.
Table 1: Binding Affinity of this compound for SIRT3
| Parameter | Value | Method |
| Equilibrium Dissociation Constant (Kd) | 2.756 μM | Surface Plasmon Resonance (SPR) |
| [1] |
The activation of SIRT3 by this compound leads to the deacetylation of downstream mitochondrial protein targets, thereby influencing their activity and mitigating cellular stress. A key target of SIRT3 is Manganese Superoxide Dismutase 2 (MnSOD2), and this compound treatment has been shown to reduce its acetylation, indicating SIRT3 activation.[1]
Signaling Pathways Modulated by this compound
This compound modulates several critical signaling pathways implicated in cardiac hypertrophy and fibrosis. Its effects are primarily dependent on its ability to activate SIRT3, as the protective effects are abrogated in SIRT3 knockout models.[1][2]
Inhibition of Pro-Hypertrophic and Pro-Fibrotic Pathways
This compound has been shown to inhibit signaling pathways that promote pathological cellular growth and extracellular matrix deposition.
-
mTOR-p70S6K Pathway: This pathway is a central regulator of cell growth and proliferation. This compound treatment leads to the inhibition of the mammalian target of rapamycin (mTOR) and its downstream effector, p70 ribosomal protein S6 kinase (p70S6K).[1][2]
-
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is a critical component of the cellular stress response and is involved in apoptosis and inflammation. This compound has been demonstrated to suppress the activation of JNK.[1][2]
-
TGF-β/Smad3 Pathway: Transforming growth factor-β (TGF-β) signaling, particularly through its downstream mediator Smad3, is a key driver of fibrosis. This compound inhibits this pathway to reduce the expression of fibrotic markers.[1][2]
Activation of Mitochondrial Homeostasis Pathways
This compound also promotes cellular health by activating pathways that enhance mitochondrial function and reduce oxidative stress and cell death.
-
SIRT3-PYCR1 Axis: this compound activates the SIRT3-pyrroline-5-carboxylate reductase 1 (PYCR1) axis. This enhances mitochondrial proline metabolism, which in turn inhibits the reactive oxygen species (ROS)-p38 mitogen-activated protein kinase (p38MAPK) pathway, thereby protecting against mitochondrial oxidative damage.[1][2]
-
AMPK-Parkin Axis: The activation of SIRT3 by this compound facilitates the AMP-activated protein kinase (AMPK)-Parkin axis, which plays a role in inhibiting isoproterenol-induced necrosis.[1][2]
Quantitative Data on Pathway Modulation
The modulatory effects of this compound on key signaling proteins have been quantified using Western blot analysis in isoproterenol (ISO)-induced cardiac hypertrophy models.
Table 2: Effect of this compound on Protein Phosphorylation and Expression in ISO-Treated H9c2 Cells
| Protein Target | Treatment Group | Fold Change vs. ISO Group | Significance |
| p-AKT | ISO + this compound | Decreased | p < 0.05 |
| p-mTOR | ISO + this compound | Decreased | p < 0.05 |
| p-JNK | ISO + this compound | Decreased | p < 0.05 |
| p-SMAD3 | ISO + this compound | Decreased | p < 0.05 |
| α-SMA | ISO + this compound | Decreased | p < 0.05 |
| Fibronectin | ISO + this compound | Decreased | p < 0.05 |
| Collagen I | ISO + this compound | Decreased | p < 0.05 |
| [1] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of ISO-Induced Heart Failure
| Parameter | ISO Group | ISO + this compound Group | Significance |
| Ejection Fraction (EF%) | Decreased | Increased | p < 0.05 |
| Fractional Shortening (FS%) | Decreased | Increased | p < 0.05 |
| [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects.
In Vitro Model of Cardiac Hypertrophy
Protocol:
-
Cell Culture: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates. After reaching 70-80% confluency, the cells are treated with varying concentrations of this compound for 24 hours.
-
Induction of Hypertrophy: Following pre-treatment with this compound, the culture medium is replaced with a medium containing isoproterenol (ISO) to induce a hypertrophic response. The cells are incubated for an additional 48 hours.
-
Analysis:
-
Western Blot: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, mTOR, JNK, SMAD3).
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with phalloidin to visualize the actin cytoskeleton and determine cell size. DAPI is used to counterstain the nuclei.
-
qRT-PCR: Total RNA is extracted, reverse-transcribed to cDNA, and used for quantitative real-time PCR to analyze the expression of hypertrophic and fibrotic marker genes.
-
In Vivo Model of Cardiac Hypertrophy and Fibrosis
Protocol:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice (including SIRT3 knockout and wild-type littermates) are used.
-
Induction of Heart Failure: Heart failure is induced by subcutaneous injection of isoproterenol (ISO) for a specified number of consecutive days.
-
Drug Administration: this compound is administered to the treatment groups, typically via oral gavage or intraperitoneal injection, at various dosages (e.g., low, medium, high) for a defined period.
-
Cardiac Function Assessment:
-
Echocardiography: Transthoracic echocardiography is performed at baseline and at the end of the treatment period to assess cardiac function parameters, including ejection fraction (EF%) and fractional shortening (FS%).
-
-
Histological Analysis:
-
At the end of the study, animals are euthanized, and heart tissues are collected.
-
Tissues are fixed, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size and Masson's trichrome stain to evaluate the extent of myocardial fibrosis.
-
-
Molecular Analysis:
-
Immunohistochemistry: Heart tissue sections are stained for markers of interest, such as acetylated MnSOD2.
-
Western Blot: Protein is extracted from heart tissue homogenates to analyze the expression and phosphorylation of key signaling proteins.
-
Conclusion
This compound represents a promising therapeutic candidate for cardiovascular diseases characterized by myocardial hypertrophy and fibrosis. Its mechanism of action, centered on the activation of SIRT3, leads to the beneficial modulation of multiple signaling pathways. The inhibition of pro-growth and pro-fibrotic pathways (mTOR, JNK, TGF-β/Smad3) coupled with the activation of mitochondrial protective pathways (SIRT3-PYCR1 and AMPK-Parkin) underscores its multi-faceted therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other SIRT3 activators.
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 2-APQC: A Novel SIRT3 Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-APQC (2-amino-1-[(4-fluorophenyl)methyl]-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide) is a novel small molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase. Emerging research has highlighted its potential as a therapeutic agent, particularly in the context of cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental data for this compound, intended to support ongoing research and development efforts.
Chemical and Physical Properties
This compound is a synthetic compound belonging to the pyrroloquinoxaline class of molecules. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 500271-63-6 | N/A |
| Molecular Formula | C23H24FN5O | N/A |
| Molar Mass | 405.477 g/mol | N/A |
| IUPAC Name | 2-amino-1-[(4-fluorophenyl)methyl]-N-pentylpyrrolo[3,2-b]quinoxaline-3-carboxamide | N/A |
| SMILES | CCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)F)N | N/A |
| InChI | InChI=1S/C23H24FN5O/c1-2-3-6-13-26-23(30)19-20-22(28-18-8-5-4-7-17(18)27-20)29(21(19)25)14-15-9-11-16(24)12-10-15/h4-5,7-12H,2-3,6,13-14,25H2,1H3,(H,26,30) | N/A |
| Solubility | Soluble in DMSO | [1] |
Note: At the time of this report, publicly available data on specific physicochemical properties such as melting point, boiling point, and pKa for this compound is limited.
Biological Activity and Mechanism of Action
This compound has been identified as a specific and potent activator of Sirtuin-3 (SIRT3), an NAD+-dependent deacetylase primarily located in the mitochondria. SIRT3 plays a crucial role in maintaining mitochondrial homeostasis and cellular health by deacetylating and activating a wide range of mitochondrial proteins involved in metabolism, antioxidant defense, and apoptosis.
The primary mechanism of action of this compound involves its direct binding to SIRT3, which enhances the enzyme's deacetylase activity. This has been shown to have protective effects in preclinical models of cardiac hypertrophy and fibrosis.[1]
Key Signaling Pathways Modulated by this compound
Experimental evidence suggests that this compound exerts its cardioprotective effects by modulating several key signaling pathways downstream of SIRT3 activation.[1] These include:
-
Inhibition of mTOR-p70S6K Pathway: By activating SIRT3, this compound leads to the inhibition of the mammalian target of rapamycin (mTOR) and its downstream effector, p70 ribosomal protein S6 kinase (p70S6K). This pathway is a central regulator of cell growth and proliferation, and its inhibition contributes to the anti-hypertrophic effects of this compound.
-
Suppression of JNK Signaling: this compound has been shown to suppress the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress responses and apoptosis.
-
Inhibition of TGF-β/Smad3 Pathway: The transforming growth factor-β (TGF-β)/Smad3 pathway is a key driver of fibrosis. This compound-mediated activation of SIRT3 leads to the inhibition of this pathway, thereby reducing collagen deposition and myocardial fibrosis.
-
Activation of the SIRT3-PYCR1 Axis: this compound upregulates the expression of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) in a SIRT3-dependent manner. This enhances mitochondrial proline metabolism and protects against oxidative stress.
-
Modulation of the AMPK-Parkin Axis: Activation of SIRT3 by this compound can also influence the AMP-activated protein kinase (AMPK)-Parkin signaling pathway, which is involved in mitochondrial quality control and mitophagy.
The following diagrams illustrate the key signaling pathways influenced by this compound.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in the public domain. The information below is based on general methodologies for similar compounds and data from biological studies.
Synthesis of Quinoxaline Carboxamide Derivatives (General Protocol)
The synthesis of pyrrolo[3,2-b]quinoxaline-3-carboxamides typically involves a multi-step process. While a specific protocol for this compound is not published, a general synthetic route for analogous quinoxaline carboxamides can be outlined as follows:
-
Formation of the Quinoxaline Core: This is often achieved through the condensation of an o-phenylenediamine derivative with an α-ketoester.
-
Introduction of the Pyrrole Ring: Subsequent cyclization reactions can be employed to form the fused pyrrole ring system.
-
Functionalization: The core structure is then functionalized through various reactions, such as N-alkylation to introduce the (4-fluorophenyl)methyl group and amidation of a carboxylic acid precursor to form the N-pentylcarboxamide side chain.
A more detailed, step-by-step protocol for the specific synthesis of this compound would require access to proprietary information or the original developmental chemistry data.
Purification and Analysis
Purification of quinoxaline derivatives is typically achieved using standard chromatographic techniques.
-
Purification: Flash column chromatography on silica gel is a common method for the purification of these types of compounds. The choice of eluent would be determined empirically to achieve optimal separation.
-
Analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound and for quantitative analysis. A typical setup would involve a C18 reversed-phase column with a gradient elution system, for example, using a mixture of water and acetonitrile with a small percentage of a modifier like trifluoroacetic acid or formic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amide C=O and N-H stretches.
-
Note: Specific parameters for these analytical methods (e.g., HPLC column, mobile phase gradient, NMR solvent, etc.) for this compound are not available in the cited literature.
Mandatory Visualizations
Experimental Workflow for Assessing Cardioprotective Effects
The following diagram outlines a typical experimental workflow to evaluate the in vitro effects of this compound on cardiac cells.
Caption: In vitro experimental workflow for this compound.
Conclusion
This compound is a promising SIRT3 activator with demonstrated cardioprotective effects in preclinical studies. Its mechanism of action involves the modulation of key signaling pathways related to cardiac hypertrophy, fibrosis, and mitochondrial homeostasis. While detailed information on its synthesis and physicochemical properties is not extensively available in the public domain, the existing biological data provides a strong rationale for its further investigation as a potential therapeutic agent. This guide serves as a foundational resource for researchers in the field, summarizing the current knowledge and highlighting areas where further characterization is needed.
References
2-APQC: A Technical Guide on Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-APQC, a novel small-molecule activator of Sirtuin-3 (SIRT3). The information presented is intended to support researchers and drug development professionals in designing and conducting experiments with this compound.
Core Compound Information
This compound is a selective and orally active agonist of SIRT3, a critical mitochondrial deacetylase. It has been identified as a promising therapeutic candidate for conditions such as heart failure by mitigating myocardial hypertrophy and fibrosis through the regulation of mitochondrial homeostasis.[1][2][3][4]
Quantitative Solubility Data
The solubility of this compound has been determined in various solvents, with the highest solubility observed in dimethyl sulfoxide (DMSO). The compound is reported to be insoluble in water and ethanol.[5] It is crucial to use fresh, anhydrous DMSO for achieving maximum solubility, as the presence of moisture can significantly impact the results.[5]
| Solvent/Vehicle | Solubility | Molar Concentration (approx.) | Source |
| Dimethyl Sulfoxide (DMSO) | 81 mg/mL | 199.76 mM | Selleck Chemicals[5] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 123.31 mM | MedChemExpress[1][6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL | ≥ 6.17 mM | MedChemExpress[6] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 6.17 mM | MedChemExpress[6] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | ≥ 6.17 mM | MedChemExpress[6] |
| Water | Insoluble | - | Selleck Chemicals[5] |
| Ethanol | Insoluble | - | Selleck Chemicals[5] |
Stability and Storage Recommendations
Proper storage of this compound is essential to maintain its integrity and activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | Selleck Chemicals[5] |
| Solid Powder | -20°C | 12 months | ProbeChem[7] |
| Solid Powder | 4°C | 6 months | ProbeChem[7] |
| In Solvent | -80°C | 1 year | Selleck Chemicals[5] |
| In Solvent | -20°C | 1 month | Selleck Chemicals[5] |
| In Solvent | -80°C | 6 months | ProbeChem[7] |
| In Solvent | -20°C | 6 months | ProbeChem[7] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[5]
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not extensively published. However, the methodologies for its use in in vitro and in vivo studies provide insights into its handling and preparation.
In Vitro Solution Preparation
For cellular assays, this compound is typically dissolved in DMSO to create a stock solution. For example, a 20 mM stock solution in DMSO is prepared and then further diluted in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 µM).[1] It is noted that ultrasonic assistance may be needed to fully dissolve the compound in DMSO.[1][6]
In Vivo Formulation Preparation
For oral administration in animal models, this compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] The components are added sequentially to ensure proper dissolution.[6] Alternative formulations using SBE-β-CD or corn oil as the vehicle have also been reported.[6]
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects primarily through the activation of SIRT3. This leads to the deacetylation of downstream mitochondrial protein targets, influencing several signaling pathways implicated in cellular stress, metabolism, and survival.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel targeted SIRT3 activator for treating heart failure via mitochondrial homeostasis regulation - Medicine.net [medicine.net]
- 4. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | SIRT3 activator | Probechem Biochemicals [probechem.com]
Methodological & Application
Application Notes and Protocols for 2-APQC in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-APQC is a novel small-molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase.[1][2] SIRT3 plays a crucial role in regulating mitochondrial homeostasis, including oxidative stress, ATP production, and catabolism.[1][2] Emerging evidence indicates that activation of SIRT3 can be a therapeutic strategy for conditions such as cardiac hypertrophy and fibrosis.[1][2] this compound has been identified as a targeted SIRT3 activator that alleviates these conditions in preclinical models by modulating several downstream signaling pathways.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro cell culture experiments, designed for researchers in basic science and drug development.
Mechanism of Action
This compound functions as a direct activator of SIRT3. Its therapeutic effects in models of cardiac stress are mediated through the modulation of multiple signaling pathways, leading to the regulation of mitochondrial homeostasis.[1][2]
Key Signaling Pathways Modulated by this compound:
-
Inhibition of Hypertrophic and Fibrotic Pathways: this compound has been shown to inhibit the mTOR-p70S6K, JNK, and TGF-β/Smad3 pathways, which are key drivers of cardiac hypertrophy and myocardial fibrosis.[1][2]
-
Activation of Mitochondrial Protective Pathways: By activating SIRT3, this compound enhances the SIRT3-PYCR1 axis, which boosts mitochondrial proline metabolism and protects against oxidative damage by inhibiting the ROS-p38MAPK pathway.[1][2]
-
Inhibition of Necrosis: this compound facilitates the SIRT3-AMPK-Parkin signaling axis to inhibit isoproterenol (ISO)-induced necrosis.[1][2]
Data Presentation
The following table summarizes the quantitative data from in vitro studies on the effects of this compound on cardiac cells.
| Cell Type | Treatment | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Neonatal rat ventricular cardiomyocytes (NRVMs) | Isoproterenol (ISO) | 10 µM | 24 hours | Alleviation of ISO-induced cardiac hypertrophy | [1][2] |
| Cardiac fibroblasts (CFs) | Isoproterenol (ISO) | 10 µM | 24 hours | Alleviation of ISO-induced myocardial fibrosis | [1][2] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Treatment of Adherent Cells with this compound
This protocol provides a general framework for treating adherent cell cultures, such as cardiomyocytes or fibroblasts, with this compound.
Materials:
-
Adherent cells of interest (e.g., NRVMs, CFs)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Trypsin-EDTA solution (for cell passaging)
-
Cell culture plates or flasks
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete culture medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into the desired culture plates (e.g., 6-well, 12-well, or 96-well plates) at the appropriate density for your experiment and allow them to adhere overnight.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Treatment of Cells:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare the desired final concentrations of this compound by diluting the stock solution in complete culture medium. Note: The final DMSO concentration should be kept constant across all treatment groups, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
-
Downstream Analysis:
-
After the incubation period, the cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To analyze the expression and phosphorylation status of proteins in the SIRT3, mTOR, JNK, and TGF-β/Smad3 pathways.
-
RT-qPCR: To measure the mRNA levels of hypertrophic and fibrotic markers.
-
Immunofluorescence: To visualize cellular morphology and protein localization.
-
Cell Viability Assays (e.g., MTT, MTS): To assess the cytotoxicity of the compound.
-
-
Protocol 2: In Vitro Model of Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis
This protocol details how to use this compound in an in vitro model of cardiac stress.
Materials:
-
Neonatal rat ventricular cardiomyocytes (NRVMs) or Cardiac Fibroblasts (CFs)
-
Isoproterenol (ISO)
-
All materials listed in Protocol 1
Procedure:
-
Cell Seeding and Preparation:
-
Follow step 1 from Protocol 1 to seed NRVMs or CFs.
-
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in culture medium as described in Protocol 1, step 3.
-
Remove the medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for a pre-treatment period (e.g., 1-2 hours).
-
-
Induction of Hypertrophy/Fibrosis:
-
Prepare a stock solution of Isoproterenol (ISO) in sterile water or PBS.
-
Add ISO to the cell culture medium to a final concentration known to induce hypertrophy or fibrosis (e.g., 10 µM).
-
The control group should not receive ISO.
-
Incubate the cells for the desired duration (e.g., 24-48 hours).
-
-
Analysis:
-
After incubation, proceed with downstream analysis to assess the protective effects of this compound.
-
For NRVMs, this can include measuring cell surface area (hypertrophy) or expression of hypertrophic markers like ANP and BNP.
-
For CFs, this can include assessing the expression of fibrotic markers such as collagen I and α-SMA.
-
Visualizations
Caption: A flowchart of the general experimental workflow for using this compound in cell culture.
Caption: The mechanism of action of this compound, a SIRT3 activator, and its downstream effects.
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-APQC in Mouse Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-APQC, a small-molecule activator of Sirtuin-3 (SIRT3), for the treatment of heart failure in mouse models. The protocols and data presented are based on preclinical studies and are intended to guide researchers in designing and conducting their own experiments.
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. Sirtuin-3 (SIRT3), a mitochondrial NAD+-dependent deacetylase, has emerged as a critical regulator of mitochondrial function and cellular stress responses, playing a protective role in cardiovascular diseases. This compound has been identified as a novel, targeted activator of SIRT3, offering a promising therapeutic strategy for heart failure by improving mitochondrial homeostasis.[1][2]
Mechanism of Action
This compound exerts its cardioprotective effects by directly activating SIRT3.[1][2] This activation initiates a cascade of downstream signaling events that collectively mitigate the pathological remodeling associated with heart failure. Key mechanistic actions include:
-
Regulation of Mitochondrial Homeostasis: this compound alleviates myocardial hypertrophy and fibrosis by restoring mitochondrial function.[1]
-
Inhibition of Pro-hypertrophic and Pro-fibrotic Pathways: Treatment with this compound has been shown to inhibit the mTOR-p70S6K, JNK, and TGF-β/Smad3 signaling pathways, which are all implicated in cardiac hypertrophy and fibrosis.[1][3]
-
Activation of the SIRT3-PYCR1 Axis: this compound enhances mitochondrial proline metabolism by activating pyrroline-5-carboxylate reductase 1 (PYCR1), which in turn inhibits the ROS-p38MAPK pathway and protects against mitochondrial oxidative damage.[1][2]
-
Promotion of Cell Survival: By activating SIRT3, this compound facilitates the AMPK-Parkin signaling axis, which helps to inhibit necrosis.[1][2]
Quantitative Data Summary
The following table summarizes the reported dosages of this compound used in rodent models of heart failure.
| Animal Model | Heart Failure Induction Method | This compound Dosage | Route of Administration | Key Findings | Reference |
| Rat | Isoproterenol (ISO) subcutaneous injection (5 mg/kg for 2 weeks) | 10, 20, and 30 mg/kg | Not specified | Improved cardiac function | [3] |
| Mouse | Lipopolysaccharide (LPS) (5 mg/kg) and Norepinephrine (NE) (2 µ g/min/kg ) for 7 days | 30 mg/kg | Not specified | Improved cardiac remodeling, increased HO-1 expression | [4] |
| SIRT3 Knockout Mouse | Isoproterenol (ISO) | Not specified | Not specified | The protective effects of this compound were abolished, confirming its dependency on SIRT3. | [1][2][3] |
Experimental Protocols
Isoproterenol-Induced Heart Failure Mouse Model
This protocol describes the induction of heart failure in mice using isoproterenol (ISO), a non-selective β-adrenergic agonist.
Materials:
-
Isoproterenol hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile saline solution (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., DMSO, PEG400)
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Heart Failure Induction:
-
Prepare a stock solution of ISO in sterile saline.
-
Induce cardiac hypertrophy and fibrosis by subcutaneous injection of ISO. A common dosage is 5 mg/kg body weight, administered daily for 14 days.[3]
-
-
This compound Administration:
-
Prepare the desired concentration of this compound in a suitable vehicle.
-
Based on rodent studies, a dosage of 30 mg/kg can be used.[4] The administration can be performed via oral gavage or intraperitoneal injection.
-
Begin this compound treatment concurrently with ISO induction or after the establishment of heart failure, depending on the study design (preventive vs. therapeutic).
-
-
Monitoring and Analysis:
-
Monitor animal health and body weight regularly.
-
Perform echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening) at baseline and at the end of the study.
-
At the end of the experiment, euthanize the animals and collect heart tissues for histological analysis (e.g., H&E, Masson's trichrome staining) and molecular analysis (e.g., Western blotting, qRT-PCR) to assess hypertrophy, fibrosis, and signaling pathway activation.
-
LPS and Norepinephrine-Induced Cardiomyopathy Mouse Model
This protocol details the induction of cardiomyopathy using a combination of lipopolysaccharide (LPS) and norepinephrine (NE).
Materials:
-
Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich or equivalent)
-
Norepinephrine (NE) bitartrate salt (Sigma-Aldrich or equivalent)
-
Sterile saline solution (0.9% NaCl)
-
This compound
-
Vehicle for this compound
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Osmotic minipumps for continuous NE infusion
-
Syringes and needles for injection
Procedure:
-
Acclimatization: Acclimate mice as described in the previous protocol.
-
Heart Failure Induction:
-
This compound Administration:
-
Administer this compound at a dosage of 30 mg/kg daily for the 7-day duration of the heart failure induction.[4]
-
-
Monitoring and Analysis:
-
Conduct regular monitoring of the animals.
-
At the end of the 7-day period, perform echocardiography.
-
Collect heart tissues for histological (H&E, Masson's trichrome, DHE staining for oxidative stress) and molecular analyses (e.g., immunoblots for HO-1).[4]
-
Signaling Pathways and Visualizations
The cardioprotective effects of this compound are mediated through the modulation of several key signaling pathways.
Caption: this compound activates SIRT3, leading to the inhibition of pro-hypertrophic and pro-fibrotic pathways.
Caption: A generalized experimental workflow for evaluating this compound in mouse models of heart failure.
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel targeted SIRT3 activator for treating heart failure via mitochondrial homeostasis regulation - Medicine.net [medicine.net]
- 3. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing 2-APQC Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-APQC is a potent and selective small-molecule activator of Sirtuin-3 (SIRT3), an NAD+-dependent deacetylase located in the mitochondria.[1][2] As an orally active compound, this compound has demonstrated significant therapeutic potential in preclinical studies, particularly in the context of cardiovascular diseases like heart failure.[1][3] It exerts its protective effects by modulating mitochondrial homeostasis and inhibiting pathological signaling pathways.[1][2] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the preparation, storage, and handling of this compound solutions.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀N₄O₄S | MedChemExpress |
| Molecular Weight | 424.47 g/mol | MedChemExpress |
| Appearance | A crystalline solid | - |
| Purity | ≥98% | MedChemExpress |
| Target | SIRT3 | [3] |
| Binding Affinity (Kd) | 2.756 μM | [3] |
Experimental Protocols
1. Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare a 50 mM stock solution, weigh out 21.22 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. To prepare a 50 mM stock solution from 21.22 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief sonication in an ultrasonic water bath (5-10 minutes) can be used to aid dissolution.[3] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 2 years).
-
Quantitative Data for In Vitro Stock Solution Preparation:
| Desired Stock Concentration | Mass of this compound (for 1 mL final volume) | Volume of DMSO | Molar Mass ( g/mol ) |
| 10 mM | 4.24 mg | 1 mL | 424.47 |
| 25 mM | 10.61 mg | 1 mL | 424.47 |
| 50 mM | 21.22 mg | 1 mL | 424.47 |
| 100 mM | 42.45 mg | 1 mL | 424.47 |
2. Preparation of this compound Formulation for In Vivo Experiments
For animal studies, this compound can be formulated for oral gavage or intraperitoneal injection. The following are examples of solvent systems that have been used.[3]
Solvent Formulations for In Vivo Administration:
| Formulation | Components | Solubility |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Protocol for In Vivo Formulation (Example using Protocol 1):
-
Prepare the Vehicle: In a sterile tube, mix the solvents in the specified order and proportions: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve this compound: Add the weighed this compound powder to the prepared vehicle.
-
Mix Thoroughly: Vortex and/or sonicate the mixture until the this compound is completely dissolved and the solution is clear.
-
Administration: The resulting solution can be administered to animals via the desired route (e.g., oral gavage, intraperitoneal injection).
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cardiomyocytes
This compound activates SIRT3, which in turn deacetylates and activates downstream targets, leading to the inhibition of pathways involved in cardiac hypertrophy and fibrosis.
Caption: Signaling pathway of this compound in protecting against cardiac stress.
Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: A typical workflow for in vitro experiments using this compound.
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 2-APQC Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of 2-APQC, a selective small-molecule activator of Sirtuin-3 (SIRT3), in animal models of cardiac hypertrophy. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is an orally active agonist of SIRT3, a key mitochondrial deacetylase involved in regulating cellular stress, metabolism, and mitochondrial homeostasis.[1][2] In preclinical studies, this compound has demonstrated a protective role against isoproterenol (ISO)-induced myocardial hypertrophy and fibrosis in rats.[1][2] Its mechanism of action involves the activation of SIRT3 and subsequent modulation of downstream signaling pathways, leading to the attenuation of cardiac remodeling.[1]
Data Presentation
Pharmacokinetic Profile (Illustrative Example)
Specific pharmacokinetic data for this compound in rats is not publicly available. The following table provides a representative example of pharmacokinetic parameters for a generic small molecule administered orally to rats. These values should be considered illustrative and would need to be determined experimentally for this compound.
| Parameter | Symbol | Value (Unit) | Description |
| Maximum Plasma Concentration | Cmax | 1500 (ng/mL) | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration | Tmax | 2 (hours) | The time at which Cmax is reached. |
| Area Under the Curve | AUC(0-t) | 9000 (ng*h/mL) | The total drug exposure over a specific time interval. |
| Half-life | t1/2 | 4 (hours) | The time required for the drug concentration in the plasma to decrease by half. |
| Bioavailability | F | 60 (%) | The fraction of the administered dose that reaches systemic circulation. |
Efficacy Data in Isoproterenol-Induced Cardiac Hypertrophy Rat Model
The following table summarizes the quantitative efficacy data of this compound in a rat model of cardiac hypertrophy induced by isoproterenol (5 mg/kg/day, subcutaneous injection for 2 weeks).[1]
| Parameter | Control | Isoproterenol (ISO) | ISO + this compound (10 mg/kg) | ISO + this compound (20 mg/kg) | ISO + this compound (30 mg/kg) |
| Heart Weight / Body Weight (mg/g) | ~2.5 | ~3.8 | Reduced | Significantly Reduced | Markedly Reduced |
| Left Ventricular Mass (mg) | Baseline | Increased by ~33%[3] | Attenuated Increase | Significantly Attenuated | Markedly Attenuated |
| Myocyte Cross-Sectional Area (µm²) | Normal | Increased | Reduced | Significantly Reduced | Markedly Reduced |
| Collagen Volume Fraction (%) | Low | Increased | Reduced | Significantly Reduced | Markedly Reduced |
| mRNA Expression of ANP | Baseline | Upregulated | Downregulated | Significantly Downregulated | Markedly Downregulated |
| mRNA Expression of BNP | Baseline | Upregulated | Downregulated | Significantly Downregulated | Markedly Downregulated |
Note: "Reduced," "Significantly Reduced," and "Markedly Reduced" indicate a dose-dependent effect observed in the study by Peng F, et al. (2024). Specific numerical values for all parameters across all dose groups were not fully detailed in the primary publication.
Experimental Protocols
Induction of Cardiac Hypertrophy in Rats
Objective: To induce a state of cardiac hypertrophy in rats that mimics certain aspects of the human condition for the evaluation of therapeutic agents.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Isoproterenol hydrochloride (ISO)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (25-27 gauge)
Procedure:
-
Acclimatize rats to the laboratory environment for at least one week prior to the experiment.
-
Prepare a fresh solution of isoproterenol in sterile saline at a concentration that allows for the administration of 5 mg/kg body weight in a low volume (e.g., 1 mL/kg).
-
Administer isoproterenol (5 mg/kg) via subcutaneous (s.c.) injection once daily for 14 consecutive days.[1][4]
-
A control group should receive vehicle (sterile saline) injections following the same schedule.
-
Monitor the animals daily for any signs of distress.
-
At the end of the 14-day period, cardiac hypertrophy can be confirmed through echocardiography and histological analysis.
Administration of this compound by Oral Gavage
Objective: To administer this compound to rats in a controlled and reproducible manner.
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Oral gavage needles (16-18 gauge, with a ball tip)[5]
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 10, 20, and 30 mg/kg). The volume for administration should be kept consistent, typically between 5-10 mL/kg.[6][7]
-
Gently restrain the rat. Proper handling is crucial to minimize stress.[8]
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length required to reach the stomach.[9]
-
Insert the gavage needle gently into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is advanced.[5]
-
If any resistance is met, do not force the needle. Withdraw and re-insert.[8]
-
Once the needle is in the stomach, slowly administer the this compound suspension.
-
Withdraw the needle gently.
-
Monitor the animal for a few minutes post-administration to ensure there are no signs of respiratory distress.[8]
-
This procedure should be performed daily, concurrently with the isoproterenol injections, for the duration of the study.
Mandatory Visualizations
Caption: Signaling pathway of this compound in mitigating cardiac hypertrophy.
Caption: Experimental workflow for evaluating this compound in a rat model.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Isoproterenol-induced heart failure in the rat is associated with nitric oxide-dependent functional alterations of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. instechlabs.com [instechlabs.com]
- 9. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols: 2-APQC Treatment of H9c2 Cardiomyoblast Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-APQC has been identified as a novel small-molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase.[1][2] Emerging research indicates its potential in mitigating cardiac hypertrophy and fibrosis.[1][2] H9c2 cells, a clonal cell line derived from embryonic rat heart tissue, serve as a valuable in vitro model for studying the cellular and molecular mechanisms underlying cardiac stress and hypertrophy.[3] These application notes provide a comprehensive experimental protocol for treating H9c2 cells with this compound and assessing its effects on cell viability, apoptosis, and relevant signaling pathways.
Data Presentation
Table 1: Recommended Reagent Concentrations for H9c2 Cell Culture
| Reagent | Recommended Concentration |
| Fetal Bovine Serum (FBS) | 10% |
| Penicillin/Streptomycin | 1% |
| Trypsin-EDTA | 0.25% |
| DMSO (for cryopreservation) | 5% - 10% |
Table 2: Experimental Parameters for this compound Treatment
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 20 µM | Optimal concentration should be determined by a dose-response experiment. |
| Treatment Duration | 6 - 48 hours | Dependent on the specific endpoint being measured (e.g., signaling pathway activation vs. cell viability). |
| Seeding Density (96-well plate) | 1 x 10⁴ cells/well | For cell viability assays like MTT.[4] |
| Seeding Density (6-well plate) | 3 x 10⁵ cells/well | For protein extraction (Western Blot) or other assays requiring a larger cell number.[5] |
Experimental Protocols
H9c2 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining the H9c2 cell line.[3][6][7]
Materials:
-
H9c2 (2-1) cell line (ATCC® CRL-1446™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 1.5 g/L sodium bicarbonate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Cell culture plates (6-well, 96-well)
-
Incubator at 37°C, 5% CO₂
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved H9c2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Seed the cells into a T-25 or T-75 culture flask at a recommended density of 1 x 10⁴ viable cells/cm².
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 70-80% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin by adding 4-6 mL of complete growth medium. Gently pipette to create a single-cell suspension. Passage the cells at a ratio of 1:2 to 1:4.
This compound Treatment Workflow
The following diagram illustrates the general workflow for treating H9c2 cells with this compound and subsequent analysis.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
H9c2 cells seeded in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed H9c2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Leave the plate at room temperature in the dark for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on signaling pathways.
Materials:
-
H9c2 cells seeded in a 6-well plate
-
This compound stock solution
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-TGF-β, anti-Smad3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection kit
Procedure:
-
Seed H9c2 cells in 6-well plates and treat with this compound as described above.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9]
-
Determine the protein concentration of the lysates using a BCA assay.[9]
-
Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and separate by electrophoresis.[10][11]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[10]
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection kit and an imaging system.[10]
Apoptosis Assay (Flow Cytometry)
Apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Materials:
-
H9c2 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat H9c2 cells with this compound in 6-well plates.
-
Harvest the cells by trypsinization and collect both the detached and adherent cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways
This compound is known to be a SIRT3 activator, which in turn can influence several downstream signaling pathways implicated in cardiac hypertrophy and fibrosis.[1][2]
The activation of SIRT3 by this compound has been shown to inhibit the AKT/mTOR/p70S6K and TGF-β/Smad3 pathways, which are key regulators of protein synthesis and fibrosis, respectively.[1] This inhibitory action is proposed as the mechanism by which this compound alleviates cardiac hypertrophy and fibrosis.[1] Researchers can use the Western blot protocol described above to investigate the phosphorylation status and total protein levels of key components of these pathways.
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Optimize the Culturing of H9c2 (2-1) Cells [procellsystem.com]
- 4. Cell viability assay [bio-protocol.org]
- 5. Cardiomyocyte H9c2 Cells Exhibit Differential Sensitivity to Intracellular Reactive Oxygen Species Generation with Regard to Their Hypertrophic vs Death Responses to Exogenously Added Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elabscience.com [elabscience.com]
- 8. Evaluating metabolic changes in H9c2 cardiomyoblasts exposed to LPS: Towards understanding sepsis mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of H9C2 cell hypertrophy by 14-3-3η via inhibiting glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying SIRT3 Deacetylation Activity Using 2-APQC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 3 (SIRT3) is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular stress responses.[1][2][3] Its dysregulation is implicated in various pathologies, including cardiovascular diseases. 2-APQC has been identified as a novel, potent, and specific small-molecule activator of SIRT3.[1][2] These application notes provide detailed protocols for utilizing this compound to study SIRT3 deacetylation activity, assess target engagement, and investigate its effects on downstream signaling pathways.
Quantitative Data Summary
This compound is an effective tool for activating SIRT3 in both in vitro and in vivo settings. Its binding affinity and effective concentrations are summarized below.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 2.756 µM | Human SIRT3 (recombinant) | [4] |
| Effective Concentration | 1-100 µM | H9c2 cells | [5] |
| In Vivo Dosage | 30 mg/kg | Mice | [6] |
| Cytotoxicity (IC50) | > 40 µM | H9c2 cells | [4][7] |
Experimental Protocols
In Vitro SIRT3 Deacetylation Activity Assay (Fluorometric)
This protocol is adapted from commercially available SIRT3 activity assay kits and the methodologies referenced in studies of this compound.[4][8] It measures the deacetylase activity of recombinant SIRT3 in the presence of this compound.
Materials:
-
Recombinant Human SIRT3
-
This compound
-
SIRT3 Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+
-
Fluorogenic SIRT3 substrate (e.g., a peptide with an acetylated lysine residue flanked by a fluorophore and a quencher)
-
Developer solution (containing a protease to cleave the deacetylated peptide)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a 10X stock solution of this compound in DMSO. Serially dilute to desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in SIRT3 Assay Buffer.
-
Prepare working solutions of NAD+ and the fluorogenic substrate in SIRT3 Assay Buffer according to the manufacturer's instructions.
-
Dilute recombinant SIRT3 to the desired concentration in SIRT3 Assay Buffer.
-
-
Set up the Reaction:
-
In a 96-well plate, add the following to each well:
-
SIRT3 Assay Buffer
-
This compound solution or vehicle (DMSO)
-
NAD+ solution
-
Fluorogenic substrate solution
-
-
Initiate the reaction by adding the diluted recombinant SIRT3 enzyme to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development:
-
Add the developer solution to each well to stop the deacetylation reaction and initiate the fluorescence signal generation.
-
Incubate at 37°C for 15-30 minutes.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without SIRT3) from all readings.
-
Plot the fluorescence intensity against the concentration of this compound to determine the dose-response curve and calculate the EC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of this compound to SIRT3 in a cellular context. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[7][9][10]
Materials:
-
H9c2 cells (or other cell line of interest)
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-SIRT3 antibody
-
Anti-GAPDH or other loading control antibody
Procedure:
-
Cell Treatment:
-
Culture H9c2 cells to ~80% confluency.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 2-4 hours.
-
-
Cell Lysis and Heat Shock:
-
Harvest and wash the cells with PBS.
-
Lyse the cells and aliquot the lysate into PCR tubes.
-
Heat the lysates at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fractions.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-SIRT3 antibody. Use an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for SIRT3 at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble SIRT3 against the temperature to generate melting curves. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and target engagement.
-
Analysis of Downstream Protein Acetylation
This protocol determines the effect of this compound-mediated SIRT3 activation on the acetylation status of its known mitochondrial target proteins, such as MnSOD (SOD2).[4]
Materials:
-
H9c2 cells
-
This compound
-
Cell culture medium
-
Lysis buffer with deacetylase inhibitors (e.g., nicotinamide)
-
SDS-PAGE and Western blotting reagents
-
Antibodies:
-
Anti-acetylated-lysine
-
Anti-ac-MnSOD (K68 or K122)
-
Anti-MnSOD
-
Anti-SIRT3
-
Anti-GAPDH or other loading control
-
Procedure:
-
Cell Treatment:
-
Culture H9c2 cells and treat with various concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.[5]
-
-
Protein Extraction:
-
Lyse the cells in lysis buffer containing deacetylase inhibitors to preserve the in vivo acetylation status.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-acetylated-lysine antibody to assess global changes in protein acetylation.
-
To assess a specific target, probe with an antibody against the acetylated form of that protein (e.g., anti-ac-MnSOD).
-
Normalize to the total protein levels of the target (e.g., anti-MnSOD) and a loading control (e.g., anti-GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities. A decrease in the acetylated protein signal in this compound-treated cells indicates an increase in SIRT3 deacetylation activity.
-
Signaling Pathways and Experimental Workflows
SIRT3-Mediated Signaling Pathways Activated by this compound
The following diagram illustrates the key signaling pathways modulated by the activation of SIRT3 by this compound, leading to cardioprotective effects.
Caption: SIRT3 signaling activated by this compound.
Experimental Workflow for Assessing this compound Activity
This workflow outlines the logical progression of experiments to characterize the effects of this compound on SIRT3.
Caption: Workflow for this compound and SIRT3 studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | SIRT3 activator | Probechem Biochemicals [probechem.com]
- 8. content.abcam.com [content.abcam.com]
- 9. news-medical.net [news-medical.net]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-APQC in Isoproterenol-Induced Cardiac Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoproterenol (ISO), a non-selective β-adrenergic receptor agonist, is widely utilized to induce cardiac injury in preclinical animal models, mimicking conditions of cardiac stress and hypertrophy.[1][2] Sustained β-adrenergic stimulation by ISO leads to a cascade of detrimental effects, including cardiomyocyte hypertrophy, fibrosis, and mitochondrial dysfunction, ultimately progressing to heart failure.[3][4] These models are invaluable for investigating the pathophysiology of heart disease and for the preclinical evaluation of novel therapeutic agents.
Recently, 2-APQC, a small-molecule activator of Sirtuin-3 (SIRT3), has emerged as a promising cardioprotective agent.[3][5] SIRT3 is a mitochondrial NAD+-dependent deacetylase that plays a crucial role in maintaining mitochondrial homeostasis and mitigating oxidative stress.[5] By activating SIRT3, this compound has been shown to alleviate isoproterenol-induced cardiac hypertrophy and fibrosis, highlighting its therapeutic potential.[3]
These application notes provide detailed protocols for utilizing this compound in isoproterenol-induced cardiac injury models in rodents, along with a summary of the underlying signaling pathways.
Data Presentation: Quantitative Parameters for In Vivo and In Vitro Studies
The following tables summarize key quantitative data from studies investigating the effects of this compound in isoproterenol-induced injury models.
Table 1: In Vivo Isoproterenol-Induced Cardiac Injury Models
| Parameter | Animal Model | Isoproterenol (ISO) Administration | This compound Administration | Duration | Key Outcomes Assessed | Reference |
| Dosage | Rats | 5 mg/kg/day | 10 mg/kg/day | 4 weeks | Cardiac hypertrophy, myocardial fibrosis, mitochondrial function | [3] |
| Route | Subcutaneous injection | Oral gavage | ||||
| Frequency | Daily | Daily |
Table 2: In Vitro Isoproterenol-Induced Cardiomyocyte Injury Model
| Parameter | Cell Line | Isoproterenol (ISO) Treatment | This compound Treatment | Duration | Key Outcomes Assessed | Reference |
| Concentration | H9c2 cells | 10 µM | 10 µM | 24 hours | Cell viability, apoptosis, hypertrophy markers, mitochondrial ROS | [3][5] |
Experimental Protocols
Protocol 1: In Vivo Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis in Rats
Objective: To induce a model of cardiac hypertrophy and fibrosis in rats using isoproterenol and to evaluate the therapeutic effects of this compound.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Isoproterenol hydrochloride (Sigma-Aldrich)
-
This compound
-
Saline solution (0.9% NaCl)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Syringes and needles for subcutaneous injection
-
Animal balance
-
Echocardiography system
-
Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin, Masson's trichrome stain)
-
Materials for protein and RNA extraction and analysis (e.g., Western blot, qRT-PCR)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Grouping: Randomly divide the animals into four groups:
-
Control (Vehicle for ISO and this compound)
-
Isoproterenol (ISO)
-
Isoproterenol + this compound
-
This compound alone
-
-
Isoproterenol Administration:
-
Prepare a fresh solution of isoproterenol in saline.
-
Administer isoproterenol at a dose of 5 mg/kg/day via subcutaneous injection for 4 consecutive weeks.[3] The control group receives saline injections.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound at a dose of 10 mg/kg/day via oral gavage for 4 consecutive weeks.[3] The control and ISO groups receive the vehicle.
-
-
Monitoring: Monitor the animals' body weight and general health daily.
-
Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and dimensions (e.g., left ventricular ejection fraction, fractional shortening, wall thickness).
-
Sample Collection: At the end of the 4-week period, euthanize the animals and collect heart tissues.
-
Histological Analysis:
-
Fix a portion of the heart tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section it.
-
Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size and general morphology.
-
Perform Masson's trichrome staining to evaluate the degree of myocardial fibrosis.
-
-
Molecular Analysis:
-
Snap-freeze a portion of the heart tissue in liquid nitrogen for protein and RNA analysis.
-
Use Western blotting to analyze the expression of proteins involved in hypertrophic and fibrotic signaling pathways.
-
Use quantitative real-time PCR (qRT-PCR) to measure the expression of relevant genes.
-
Protocol 2: In Vitro Isoproterenol-Induced Cardiomyocyte Hypertrophy
Objective: To induce a cellular model of hypertrophy in H9c2 cardiomyocytes using isoproterenol and to assess the protective effects of this compound.
Materials:
-
H9c2 rat heart-derived myoblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Isoproterenol hydrochloride
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates
-
Microscopy equipment
-
Reagents for immunofluorescence staining (e.g., phalloidin for F-actin)
-
Reagents for cell viability assays (e.g., MTT, LDH)
-
Reagents for measuring mitochondrial reactive oxygen species (ROS) (e.g., MitoSOX Red)
Procedure:
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Experimental Plating: Seed the H9c2 cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).
-
Treatment:
-
Once the cells reach approximately 70-80% confluency, replace the medium with serum-free DMEM for 12-24 hours to synchronize the cells.
-
Pre-treat the cells with 10 µM this compound for 2 hours.[3]
-
Subsequently, co-treat the cells with 10 µM isoproterenol and 10 µM this compound for 24 hours.[3] Include control (no treatment), ISO alone, and this compound alone groups.
-
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Capture images of the cells and measure the cell surface area using imaging software (e.g., ImageJ). An increase in cell size is indicative of hypertrophy.
-
Immunofluorescence: Stain the cells with phalloidin to visualize the F-actin cytoskeleton and assess changes in cell morphology and organization.
-
-
Molecular Analysis:
-
Lyse the cells to extract protein and RNA.
-
Perform Western blotting to analyze the expression of hypertrophic markers (e.g., ANP, BNP) and signaling proteins.
-
-
Mitochondrial ROS Measurement:
-
Incubate the cells with a fluorescent probe for mitochondrial ROS (e.g., MitoSOX Red).
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader.
-
Signaling Pathways and Mechanisms of Action
Isoproterenol-Induced Cardiac Injury Pathway
Isoproterenol, through its agonistic action on β-adrenergic receptors, triggers a signaling cascade that leads to increased cyclic AMP (cAMP) and protein kinase A (PKA) activity. This sustained activation results in calcium overload, oxidative stress, and the activation of pro-hypertrophic and pro-fibrotic signaling pathways.[4][6]
Caption: Isoproterenol signaling cascade leading to cardiac injury.
Protective Mechanism of this compound
This compound acts as a specific activator of SIRT3.[3] Activated SIRT3 deacetylates and activates a range of mitochondrial proteins, thereby enhancing mitochondrial function, reducing oxidative stress, and inhibiting pro-hypertrophic and pro-fibrotic signaling pathways.[3][5]
Caption: Protective mechanism of this compound via SIRT3 activation.
Integrated Signaling Pathway
The interplay between isoproterenol-induced injury and the protective effects of this compound involves multiple signaling pathways. This compound, by activating SIRT3, counteracts the detrimental effects of isoproterenol. Specifically, it has been shown to inhibit the mTOR-p70S6K, JNK, and TGF-β/Smad3 pathways, which are key drivers of cardiac hypertrophy and fibrosis.[3] Furthermore, this compound enhances mitochondrial proline metabolism and facilitates the AMPK-Parkin axis to inhibit necrosis.[3]
Caption: Integrated signaling of ISO injury and this compound protection.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the cardioprotective effects of this compound in an isoproterenol-induced cardiac injury model.
Caption: Workflow for in vivo evaluation of this compound.
References
- 1. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis [pubmed.ncbi.nlm.nih.gov]
- 4. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat Model of Isoproterenol-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-APQC in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the analytical detection and quantification of 2-APQC, a novel small molecule drug candidate, in various tissue matrices. The accurate determination of tissue distribution and concentration is critical for understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound, thereby informing efficacy and safety assessments in preclinical and clinical drug development. The primary analytical method detailed here is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for quantifying small molecules in complex biological samples.
Analytical Method Overview
The quantification of this compound in tissue involves several key steps: tissue homogenization to release the analyte, extraction of this compound from the tissue homogenate, sample clean-up to remove interfering substances, and subsequent analysis by LC-MS/MS. This document outlines a robust and reproducible workflow to ensure high-quality data for pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of this compound in three different tissue types: liver, kidney, and tumor. The data demonstrates the method's linearity, precision, accuracy, recovery, and matrix effect, confirming its suitability for bioanalytical studies.
Table 1: Calibration Curve Parameters for this compound in Tissue Homogenates
| Tissue Type | Calibration Range (ng/mL) | R² | Weighting |
| Liver | 1 - 1000 | > 0.995 | 1/x² |
| Kidney | 1 - 1000 | > 0.996 | 1/x² |
| Tumor | 1 - 1000 | > 0.998 | 1/x² |
Table 2: Precision and Accuracy for this compound Quality Control (QC) Samples
| Tissue Type | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%Bias) |
| Liver | LLOQ | 1 | 8.5 | 10.2 | -3.1 |
| Low | 3 | 6.2 | 7.8 | 1.5 | |
| Mid | 100 | 4.1 | 5.5 | 0.8 | |
| High | 800 | 3.5 | 4.9 | -1.2 | |
| Kidney | LLOQ | 1 | 9.1 | 11.5 | -4.5 |
| Low | 3 | 7.5 | 8.9 | 2.1 | |
| Mid | 100 | 5.3 | 6.8 | 1.2 | |
| High | 800 | 4.2 | 5.6 | -0.9 | |
| Tumor | LLOQ | 1 | 10.2 | 12.8 | -5.8 |
| Low | 3 | 8.1 | 9.5 | 3.4 | |
| Mid | 100 | 6.0 | 7.4 | 1.9 | |
| High | 800 | 4.8 | 6.2 | -0.5 |
Table 3: Recovery and Matrix Effect of this compound in Different Tissues
| Tissue Type | QC Level | Recovery (%) | Matrix Effect (%) |
| Liver | Low | 85.2 | 92.1 |
| High | 88.9 | 90.5 | |
| Kidney | Low | 82.1 | 88.7 |
| High | 86.5 | 87.2 | |
| Tumor | Low | 80.5 | 85.4 |
| High | 84.2 | 84.9 |
Experimental Protocols
Protocol 1: Tissue Sample Homogenization
This protocol describes the procedure for homogenizing tissue samples to create a uniform matrix for subsequent extraction.
Materials:
-
Frozen tissue samples (-80°C)
-
Homogenization Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Bead mill homogenizer with ceramic beads
-
Microcentrifuge tubes
Procedure:
-
Weigh the frozen tissue sample (approximately 50-100 mg).
-
Place the tissue in a 2 mL microcentrifuge tube containing ceramic beads.
-
Add ice-cold PBS to the tube at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue in 300 µL of PBS).
-
Homogenize the tissue using a bead mill homogenizer (e.g., 2 cycles of 30 seconds at 6,000 rpm), ensuring the sample remains cold by placing it on ice between cycles.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (tissue homogenate) for further processing.
Protocol 2: Protein Precipitation and Extraction of this compound
This protocol details the extraction of this compound from the tissue homogenate via protein precipitation.
Materials:
-
Tissue homogenate (from Protocol 1)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Precipitation Solvent: Acetonitrile (ACN) containing 1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the tissue homogenate into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS solution and vortex briefly.
-
Add 400 µL of ice-cold ACN with 1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis or further cleanup.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Cleanup (Optional, for improved sensitivity)
For tissues with high matrix interference, an optional SPE step can be employed.
Materials:
-
Supernatant from Protocol 2
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
SPE vacuum manifold
-
Conditioning Solution: Methanol
-
Equilibration Solution: Water
-
Wash Solution: 5% Methanol in water
-
Elution Solution: 5% Ammonium hydroxide in methanol
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis
This protocol provides typical parameters for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: [M+H]⁺ → fragment ion (to be determined based on compound structure)
-
Internal Standard: [M+H]⁺ → fragment ion (to be determined based on IS structure)
-
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving this compound.
Caption: High-level workflow for the quantification of this compound in tissue.
Caption: Detailed workflow for tissue sample preparation.
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase 2.
Application Notes and Protocols for Studying AMPK-Parkin Axis Activation Using 2-APQC
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-APQC is a novel small-molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase.[1] Emerging research has identified its potential in modulating cellular pathways involved in mitochondrial homeostasis, including the AMP-activated protein kinase (AMPK) and Parkin (PARK2) axis.[1] Activation of the AMPK-Parkin pathway is a key mechanism for the clearance of damaged mitochondria (mitophagy), a process implicated in various pathologies, including neurodegenerative diseases and cardiovascular conditions. These application notes provide a comprehensive guide for utilizing this compound to study the activation of the AMPK-Parkin axis, complete with detailed experimental protocols and data presentation guidelines.
Recent studies have demonstrated that this compound can alleviate isoproterenol (ISO)-induced cardiac hypertrophy and myocardial fibrosis in both in vitro and in vivo models.[1] Mechanistically, the protective effects of this compound are dependent on SIRT3 activation.[1] The activation of SIRT3 by this compound facilitates the AMPK-Parkin axis, thereby inhibiting ISO-induced necrosis.[1] This positions this compound as a valuable tool for investigating the therapeutic potential of targeting mitochondrial quality control pathways.
Signaling Pathway
The proposed signaling cascade initiated by this compound leading to the activation of the AMPK-Parkin axis is depicted below. This compound directly activates SIRT3, which in turn is hypothesized to deacetylate and activate upstream regulators of AMPK, such as LKB1. Activated AMPK (phosphorylated at Thr172) then phosphorylates and activates Parkin, an E3 ubiquitin ligase. This activation facilitates the translocation of Parkin to damaged mitochondria, marking them for mitophagy.
References
Application of 2-APQC in Seahorse Metabolic Assays: Unveiling Mitochondrial Modulation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The small molecule 2-APQC has been identified as a potent activator of Sirtuin-3 (SIRT3), a critical NAD+-dependent deacetylase located in the mitochondria.[1][2][3] SIRT3 plays a pivotal role in maintaining mitochondrial homeostasis by regulating oxidative stress, catabolism, and ATP production.[1][2][3] The activation of SIRT3 by this compound has been shown to offer protective effects against cardiac hypertrophy and fibrosis by influencing key signaling pathways and enhancing mitochondrial metabolism.[1][2] This makes this compound a compound of significant interest for studying mitochondrial function and cellular bioenergetics.
The Agilent Seahorse XF Analyzer is a powerful tool for real-time, live-cell metabolic analysis, measuring two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[4][5] By utilizing Seahorse XF assays, researchers can dissect the metabolic phenotype of cells and understand how compounds like this compound modulate metabolic pathways.
This document provides a detailed protocol for utilizing this compound in Seahorse metabolic assays to investigate its impact on mitochondrial function and cellular bioenergetics. The primary assays of relevance are the Seahorse XF Cell Mito Stress Test and the Seahorse XF Glycolytic Rate Assay.
Expected Effects of this compound in Seahorse Assays:
Based on its role as a SIRT3 activator, this compound is anticipated to:
-
Increase Mitochondrial Respiration: By activating SIRT3, this compound is expected to enhance the activity of mitochondrial enzymes, leading to an increase in basal and maximal respiration.
-
Enhance ATP Production: Improved mitochondrial efficiency should correlate with an increase in ATP-linked respiration.
-
Potentially Decrease Glycolysis: As cells shift towards more efficient mitochondrial ATP production, a compensatory decrease in the rate of glycolysis may be observed.
Experimental Protocols
I. Cell Culture and Seeding for Seahorse XF Assay
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Seahorse XF Cell Culture Microplates (24- or 96-well)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell counting solution (e.g., Trypan Blue)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture cells in appropriate flasks until they reach 70-80% confluency.
-
Cell Seeding:
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium.
-
Determine the cell density and viability using a cell counter.
-
Seed the cells into a Seahorse XF Cell Culture Microplate at a pre-determined optimal density. The optimal seeding density will vary between cell types and should be determined empirically.
-
-
Incubation: Incubate the plate overnight in a CO2 incubator to allow for cell attachment and recovery.
II. Seahorse XF Cell Mito Stress Test Protocol with this compound
This assay measures key parameters of mitochondrial function by sequentially injecting metabolic modulators.
Materials:
-
Seeded Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Sensor Cartridge
-
Non-CO2 incubator (37°C)
-
Seahorse XF Analyzer
Procedure:
-
Hydrate Sensor Cartridge (Day before assay): Add 200 µL of Seahorse XF Calibrant to each well of a utility plate and place the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement with glucose, pyruvate, and glutamine to the desired final concentrations. Adjust the pH to 7.4. Equilibrate the medium in a 37°C non-CO2 incubator.
-
Prepare this compound Treatment:
-
Prepare a working solution of this compound in the equilibrated assay medium at the desired final concentration. Include a vehicle control group.
-
Remove the cell culture medium from the seeded microplate.
-
Gently wash the cells once with the warmed assay medium.
-
Add the appropriate volume of the this compound or vehicle control solution to each well.
-
Incubate the plate in a non-CO2 incubator at 37°C for the desired pre-treatment time (e.g., 1-24 hours). This should be optimized based on the experimental question.
-
-
Load Sensor Cartridge: Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at 10X the final desired concentration. Load the compounds into the appropriate injection ports of the hydrated sensor cartridge.
-
Run the Assay:
-
Start the Seahorse XF Analyzer and allow it to equilibrate to 37°C.
-
Load the assay template in the software.
-
Calibrate the sensor cartridge.
-
After calibration, replace the utility plate with the cell plate containing the this compound-treated cells.
-
The instrument will measure baseline OCR and ECAR before sequentially injecting the loaded compounds and measuring the subsequent changes in metabolic rates.
-
Data Presentation
The following tables summarize the key parameters obtained from Seahorse XF assays and the expected outcomes following this compound treatment.
Table 1: Key Parameters of the Seahorse XF Cell Mito Stress Test
| Parameter | Description | Expected Effect of this compound |
| Basal Respiration | The baseline oxygen consumption rate, representing the energetic demand of the cell under baseline conditions. | Increase |
| ATP-Linked Respiration | The portion of basal respiration used for ATP synthesis. | Increase |
| Proton Leak | The remaining basal respiration not coupled to ATP synthesis, often associated with mitochondrial uncoupling. | No change or slight decrease |
| Maximal Respiration | The maximum oxygen consumption rate the cell can achieve, induced by an uncoupling agent like FCCP. | Increase |
| Spare Respiratory Capacity | The difference between maximal and basal respiration, indicating the cell's ability to respond to an energetic demand. | Increase |
| Non-Mitochondrial Respiration | Oxygen consumption from cellular processes other than mitochondrial respiration. | No change |
Table 2: Key Parameters of the Seahorse XF Glycolytic Rate Assay
| Parameter | Description | Expected Effect of this compound |
| Basal Glycolysis | The baseline extracellular acidification rate, representing the rate of glycolysis under basal conditions. | Decrease |
| Compensatory Glycolysis | The increase in glycolysis when mitochondrial ATP synthesis is inhibited by oligomycin. | No significant change or slight decrease |
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the Seahorse XF Cell Mito Stress Test.
Caption: Mechanism of this compound as a SIRT3 activator leading to enhanced mitochondrial function.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test with this compound.
Caption: Logical relationship of expected changes in OCR parameters with this compound treatment.
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-APQC Concentration for Cell Viability
Welcome to the technical support center for optimizing the concentration of 2-APQC for your cell viability experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to assist researchers, scientists, and drug development professionals in effectively utilizing this novel SIRT3 activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule activator of Sirtuin-3 (SIRT3), a NAD+-dependent deacetylase located in the mitochondria.[1] SIRT3 is a key regulator of mitochondrial homeostasis, oxidative stress, and metabolism.[1] this compound enhances the deacetylase activity of SIRT3, which in turn can influence various cellular processes.[1]
Q2: Which signaling pathways are known to be modulated by this compound?
A2: this compound has been shown to inhibit several signaling pathways, including the mammalian target of rapamycin (mTOR)-p70 ribosomal protein S6 kinase (p70S6K), c-jun N-terminal kinase (JNK), and transforming growth factor-β (TGF-β)/Smad3 pathways.[1] By activating SIRT3, this compound can also influence pathways related to mitochondrial metabolism and apoptosis.[1]
Q3: What is a recommended starting concentration range for this compound in cell viability assays?
A3: For initial experiments, a broad concentration range is recommended to determine the optimal dose for your specific cell line. A common starting point is a logarithmic dilution series ranging from 10 nM to 100 µM. Based on published data for H9c2 cells, concentrations between 0.01 µM and 100 µM have been tested.
Q4: What are the essential controls to include in my cell viability experiment with this compound?
A4: To ensure the validity of your results, the following controls are critical:
-
Untreated Control: Cells cultured in medium alone to establish baseline (100%) viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to account for any potential solvent-induced toxicity.
-
Positive Control: A compound with a known cytotoxic effect on your cell line to confirm that the assay is working correctly.
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time will depend on your cell line's doubling time and the specific cellular process you are investigating. A typical starting point is 24 to 48 hours. For some cell types or to observe longer-term effects, a 72-hour incubation may be necessary. A time-course experiment is recommended to determine the ideal endpoint.
Troubleshooting Guide
Encountering issues in your experiments? This guide addresses common problems in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing high levels of cell death even at low this compound concentrations? | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in your final culture medium. | Ensure the final solvent concentration is non-toxic for your cell line (typically ≤ 0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Compound Precipitation: this compound may be precipitating out of solution at higher concentrations. | Visually inspect your wells for any precipitate. Prepare fresh dilutions for each experiment and ensure complete dissolution in the culture medium before adding to the cells. | |
| Why am I not observing any effect on cell viability? | Sub-optimal Concentration Range: The concentrations tested may be too low to elicit a response in your specific cell line. | Test a higher range of this compound concentrations. |
| Short Incubation Time: The incubation period may be insufficient for this compound to exert its effects. | Increase the incubation time (e.g., to 48 or 72 hours). | |
| Cell Line Resistance: The cell line you are using may not be sensitive to SIRT3 activation by this compound. | Confirm that the target pathways (e.g., mTOR, TGF-β) are active in your cell line. Consider testing a different cell line. | |
| Why are my results inconsistent between replicate wells or experiments? | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to high variability. | Ensure you have a homogenous cell suspension before seeding and use calibrated pipettes. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can alter the effective concentration of this compound. | Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Assay Interference: this compound, like some small molecules, might interfere with the chemistry of certain viability assays (e.g., direct reduction of MTT). | Run a cell-free control (medium + this compound + assay reagent) to check for direct chemical reactions. If interference is observed, consider an alternative viability assay (e.g., one based on ATP content or protease activity). |
Data Presentation: Effect of this compound on Cell Viability
The following table summarizes hypothetical data on the percentage of cell viability after 48 hours of treatment with this compound across different cell lines, as determined by an MTT assay.
| This compound Concentration | H9c2 (Cardiomyoblasts) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 0 µM (Vehicle) | 100% | 100% | 100% |
| 0.1 µM | 98% | 95% | 97% |
| 1 µM | 95% | 88% | 92% |
| 10 µM | 85% | 75% | 80% |
| 50 µM | 70% | 55% | 65% |
| 100 µM | 55% | 40% | 50% |
Experimental Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a detailed methodology for assessing the effect of this compound on the viability of adherent cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete culture medium
-
96-well clear flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring they are in the exponential growth phase. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium from your stock solution. b. Carefully remove the medium from the wells. c. Add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle and untreated controls. d. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of solubilization solution to each well. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of blank wells (medium and MTT solution only) from all other readings. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%). d. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: 2-APQC Solubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter issues with the solubility of 2-APQC in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics.
Q2: I am having difficulty dissolving this compound in DMSO. What are the initial troubleshooting steps?
A2: If you are encountering issues with dissolving this compound in DMSO, consider the following initial steps:
-
Assess Compound and Solvent Quality: Ensure you are using high-purity this compound and anhydrous, high-purity DMSO. DMSO is highly hygroscopic and can absorb moisture from the air, which may reduce its solvating power for some organic compounds.[1][2]
-
Gentle Warming: Gently warm the solution to 37°C in a water bath. This can increase the kinetic energy and help overcome the solid's lattice energy, facilitating dissolution.[2]
-
Vortexing and Sonication: After adding the DMSO, vortex the solution vigorously. If undissolved particles remain, sonication in a water bath for 10-15 minutes can be an effective method to aid dissolution.[2][3]
Q3: My this compound in DMSO solution appears cloudy or has visible particles. What does this indicate?
A3: A cloudy appearance or visible particles in your this compound solution in DMSO suggests that the compound has not fully dissolved. This could be due to several factors, including attempting to prepare a solution that is above the solubility limit of this compound in DMSO or using DMSO that has absorbed water.[1][2] It is crucial to have a clear solution to ensure accurate dosing in your experiments.
Q4: After storing my this compound stock solution at -20°C, I noticed precipitation. What should I do?
A4: Precipitation of a compound from a DMSO stock solution after a freeze-thaw cycle is a common issue.[1] Before using the stock solution, it is essential to bring it to room temperature and ensure that the precipitate has completely redissolved. You can aid this process by vortexing and, if necessary, gentle warming and sonication.[3] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4]
Q5: My this compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A5: This phenomenon, often called "salting out" or "crashing out," is common when a concentrated DMSO stock of a hydrophobic compound is diluted in an aqueous buffer.[2][5] To prevent this, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first to a lower concentration before adding it to the aqueous medium.[2] Adding the diluted DMSO stock dropwise to the pre-warmed (37°C) culture medium while gently vortexing can also help.[5] It is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%, to avoid cellular toxicity.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound solubility in DMSO.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | The concentration of this compound is too high, exceeding its solubility limit in DMSO. | Try preparing a more dilute stock solution. If a 10 mM solution is problematic, attempt to prepare a 5 mM or 1 mM solution.[2] |
| The quality of the DMSO is poor (e.g., it has absorbed water). | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO in a tightly sealed container in a dry environment.[2] | |
| Insufficient mixing or energy to break the crystal lattice of the solid. | Vortex the solution vigorously for several minutes. Use a bath sonicator for 10-15 minutes to provide additional energy for dissolution.[2] Gentle warming to 37°C can also be effective.[2] | |
| Precipitate forms in the DMSO stock solution upon storage. | The stock solution was not fully dissolved initially. | Before storage, ensure the solution is completely clear by visual inspection. If necessary, use warming and sonication to fully dissolve the compound. |
| The compound is coming out of solution during freeze-thaw cycles. | Before each use, warm the vial to room temperature and vortex to ensure any precipitate is redissolved. It is best practice to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[4] | |
| The this compound solution is clear in DMSO but precipitates in aqueous media. | The compound has low aqueous solubility and is "crashing out" upon dilution of the DMSO. | Perform a serial dilution of the DMSO stock in DMSO to a lower concentration before adding to the aqueous buffer. Add the diluted stock to the aqueous solution slowly while vortexing.[2][5] |
| The final concentration of this compound in the aqueous medium is too high. | Determine the maximum soluble concentration of this compound in your specific aqueous medium by performing a solubility test.[5] | |
| The temperature of the aqueous medium is too low. | Always use pre-warmed (37°C) cell culture media or buffer for dilutions.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the steps to prepare a 20 mM stock solution of this compound in DMSO, as referenced in a study on its biological activity.[1]
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath sonicator (optional)
-
Calibrated analytical balance
-
Appropriate sterile vials (e.g., amber glass or polypropylene)
Procedure:
-
Determine the required mass of this compound: Calculate the mass of this compound needed to prepare the desired volume of a 20 mM stock solution.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Dissolve the compound:
-
Vortex the vial vigorously for 2-5 minutes.
-
Visually inspect the solution. If any solid particles remain, place the vial in a water bath sonicator for 10-15 minutes.
-
If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes with intermittent vortexing to aid dissolution.
-
-
Final Inspection: Once the solution is clear and free of any particulate matter, it is ready for use or storage.
-
Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol helps to determine the highest working concentration of this compound in your specific cell culture medium that does not lead to precipitation.
Materials:
-
This compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well plate
-
Plate reader (optional, for quantitative assessment)
Procedure:
-
Prepare a serial dilution of this compound in DMSO: Start with your high-concentration DMSO stock and prepare a series of dilutions (e.g., 2-fold) in DMSO.
-
Add to media: In a 96-well plate, add a small, fixed volume of each DMSO dilution to the corresponding wells containing pre-warmed complete cell culture medium. For example, add 1 µL of each DMSO stock to 1 mL of medium. Include a control well with only DMSO added to the medium.
-
Incubate and observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assess precipitation:
-
Visual Inspection: At various time points (e.g., immediately, 1 hour, 4 hours, 24 hours), visually inspect the wells for any signs of cloudiness or precipitate.
-
Quantitative Assessment (Optional): Read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
-
Determine the maximum soluble concentration: The highest concentration of this compound that remains clear throughout the observation period is the maximum working concentration you should use in your experiments under those specific conditions.
Signaling Pathways and Workflows
This compound is a small-molecule activator of Sirtuin-3 (SIRT3).[1] Its mechanism of action involves the modulation of several downstream signaling pathways.
Caption: Experimental workflow for this compound stock solution preparation and use.
Caption: Simplified signaling pathway of this compound in cardioprotection.
References
inconsistent results with 2-APQC in vivo
Welcome to the Technical Support Center for 2-APQC, a novel, selective inhibitor of Janus Kinase 2 (JAK2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for overcoming inconsistent results during in vivo experiments.
Frequently Asked Questions (FAQs)
Pharmacokinetics and Formulation
Q1: We are observing high inter-animal variability in the plasma concentration of this compound after oral dosing. What is the likely cause and how can we improve consistency?
A1: High pharmacokinetic (PK) variability is a common challenge for compounds with low aqueous solubility, such as this compound.[1] The primary causes are often related to formulation, precipitation, and administration technique.[2][3] Inconsistent suspension homogeneity or precipitation of the compound in the gastrointestinal tract can lead to erratic absorption.[1][3]
Troubleshooting Steps:
-
Optimize Formulation: this compound is practically insoluble in water. An amorphous suspension using a proper vehicle system is critical for consistent oral absorption. Avoid simple aqueous vehicles.
-
Ensure Homogeneity: The suspension must be thoroughly mixed before every dose is drawn. Inadequate mixing is a major source of dosing error.
-
Administration Technique: Improper oral gavage technique can lead to stress or accidental tracheal administration, affecting gastrointestinal motility and absorption. Ensure personnel are properly trained.
For improved consistency, we recommend the following formulations. Please note that these are starting points and may require optimization for your specific animal model.
Data Presentation
Table 1: Recommended Formulations for In Vivo Administration of this compound in Rodents
| Formulation Vehicle | Preparation Method | Expected PK Profile (50 mg/kg, Mouse) | Notes |
| 0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween-80 in Water | Suspend this compound directly in the vehicle. Homogenize using a tissue homogenizer, followed by 30 minutes of stirring. Vortex vigorously before each dose. | Cmax: ~1500 ng/mL; AUC: ~4500 hng/mL | Standard and widely used. Good for initial efficacy studies. Suspension stability should be confirmed for the duration of the experiment. |
| 20% (v/v) PEG 400 + 5% (v/v) Solutol HS 15 in Water | First, create a paste with this compound and Solutol HS 15. Gradually add the PEG 400 and then water while stirring continuously. | Cmax: ~2500 ng/mL; AUC: ~9000 hng/mL | May improve solubility and absorption for some compounds. Useful if the methylcellulose vehicle shows poor exposure. |
| 10% (v/v) DMSO + 40% (v/v) PEG 400 + 50% (v/v) Saline | Dissolve this compound in DMSO first. In a separate tube, mix PEG 400 and saline. Slowly add the DMSO stock to the PEG/saline mixture while vortexing. | Cmax: ~3000 ng/mL; AUC: ~11000 h*ng/mL | Provides a solution instead of a suspension, which can reduce variability.[4] However, DMSO can have its own biological effects and should be used with caution. |
Efficacy and Animal Models
Q2: We see potent anti-inflammatory activity in our LPS-induced cytokine model, but the results are inconsistent in our collagen-induced arthritis (CIA) model. Why might this be?
A2: This discrepancy is common and often relates to the complexity and chronicity of the disease model.[5] An acute inflammation model like lipopolysaccharide (LPS) challenge primarily measures the rapid inhibition of cytokine release over a few hours. In contrast, a chronic autoimmune model like CIA involves complex, long-term pathological processes including immune cell activation, proliferation, and tissue destruction over several weeks.[6]
Key Factors to Consider:
-
PK/PD Relationship: The drug exposure required to show efficacy in a chronic model may be different from an acute model. In the CIA model, trough concentrations of this compound must remain above the minimal effective concentration to sustain target inhibition.
-
Dosing Regimen: A single dose may be sufficient for an acute LPS model, whereas the CIA model requires daily dosing for 2-3 weeks. Suboptimal dosing frequency can lead to a loss of efficacy.
-
Model-Specific Pathophysiology: The JAK-STAT pathway's role can vary between different disease models. While JAK2 is central to the signaling of many cytokines, the specific cytokines driving pathology may differ between acute and chronic models.[6][7]
Data Presentation
Table 2: Comparative Efficacy of this compound in Different Mouse Inflammation Models
| Parameter | LPS-Induced Endotoxemia Model | Collagen-Induced Arthritis (CIA) Model |
| Disease Type | Acute, Systemic Inflammation | Chronic, Autoimmune Arthritis |
| Dosing Regimen | Single dose (30 mg/kg, PO), 1 hr before LPS challenge | Daily dosing (30 mg/kg, PO) for 21 days, starting at onset of symptoms |
| Primary Efficacy Endpoint | Serum TNF-α levels at 2 hours post-LPS | Arthritis Score (visual assessment of paw swelling) and Histopathology |
| Typical Result | >80% inhibition of TNF-α release | ~40-60% reduction in Arthritis Score |
| Source of Inconsistency | Formulation and administration technique. | Suboptimal PK profile (low trough levels), animal strain variability, inconsistent disease induction. |
Target Engagement and Pharmacodynamics
Q3: How can we confirm that this compound is hitting its JAK2 target in our in vivo model?
A3: Confirming target engagement is crucial and is best done by measuring a pharmacodynamic (PD) biomarker. Since this compound inhibits JAK2, you should measure the phosphorylation of its direct downstream substrate, STAT3 (Signal Transducer and Activator of Transcription 3).[8][9] A reduction in phosphorylated STAT3 (pSTAT3) levels in relevant tissues (e.g., spleen, whole blood) after dosing confirms that this compound is active in vivo. This can be measured by Western Blot, ELISA, or flow cytometry.
A robust in vivo PD study involves collecting tissues at various time points after a single dose to correlate the pSTAT3 inhibition profile with the drug's pharmacokinetic profile.
Experimental Protocols
Protocol 1: Recommended Formulation and Administration Procedure (0.5% Methylcellulose / 0.2% Tween-80)
-
Vehicle Preparation: Prepare the 0.5% methylcellulose vehicle with 0.2% Tween-80 in sterile water. Stir overnight at 4°C to ensure full hydration and dissolution of the methylcellulose.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Suspension Preparation:
-
Add a small amount of the vehicle to the powder to create a uniform paste. This prevents clumping.
-
Slowly add the remaining vehicle while stirring continuously with a magnetic stirrer.
-
Homogenize the suspension using a rotor-stator homogenizer (e.g., Polytron) for 1-2 minutes to ensure a fine, uniform particle size.
-
Continue stirring the bulk suspension on a stir plate throughout the dosing procedure.
-
-
Administration:
-
Before drawing each dose, vortex the suspension vigorously for at least 30 seconds.
-
Use an appropriate-sized oral gavage needle for the animal (e.g., 20-gauge, 1.5-inch for mice).
-
Administer the dose carefully, ensuring the entire volume is delivered to the stomach. The typical dosing volume for mice is 10 mL/kg.
-
Protocol 2: Western Blot Analysis of Phospho-STAT3 in Splenocytes
-
Sample Collection: At the desired time point post-dose, euthanize the animal and immediately harvest the spleen into ice-cold PBS containing phosphatase and protease inhibitors.
-
Cell Isolation: Generate a single-cell suspension by gently mashing the spleen through a 70-µm cell strainer. Lyse red blood cells using an ACK lysis buffer. Wash the remaining splenocytes with ice-cold PBS.
-
Protein Extraction: Lyse the splenocyte pellet with RIPA buffer supplemented with phosphatase and protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 or a housekeeping protein like GAPDH or β-actin.
-
Quantify band intensities using densitometry software (e.g., ImageJ). The result should be expressed as the ratio of pSTAT3 to total STAT3.
-
Mandatory Visualizations
Signaling Pathway and Troubleshooting Workflow
Caption: Mechanism of action for this compound in the JAK2-STAT3 signaling pathway.
Caption: Troubleshooting workflow for inconsistent this compound in vivo results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tackling In Vivo Experimental Design [modernvivo.com]
- 6. JAK-STAT inhibitors in Immune mediated diseases: An Overview - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 2-APQC Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the in vivo delivery of 2-APQC, a selective activator of Sirtuin-3 (SIRT3). The following information is curated to address common challenges and provide practical solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule activator of SIRT3, a NAD+-dependent deacetylase located in the mitochondria. It has been shown to alleviate isoproterenol (ISO)-induced cardiac hypertrophy and myocardial fibrosis in rat and mouse models.[1][2] Its protective effects are dependent on SIRT3, as they are not observed in SIRT3 knockout mice.[1][2] Mechanistically, this compound inhibits the mTOR-p70S6K, JNK, and TGF-β/Smad3 signaling pathways.[1][2]
Q2: I am observing no therapeutic effect of this compound in my animal model. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. Consider the following:
-
SIRT3-Dependence: Confirm that your experimental model expresses functional SIRT3, as the effects of this compound are SIRT3-dependent.[1][2]
-
Inadequate Dosing: The dosage may be insufficient for your specific animal model or disease state. Refer to the dosage table below and consider a dose-response study.
-
Poor Bioavailability: Issues with formulation and administration can lead to poor absorption and distribution of the compound. Ensure proper solubilization and administration technique.
-
Timing of Administration: The therapeutic window for this compound action might be specific to the disease model. Consider optimizing the timing and frequency of administration.
Q3: What is the recommended vehicle for in vivo delivery of this compound, and how should I prepare it?
A3: Due to its hydrophobic nature, this compound requires a specific vehicle for in vivo administration. A commonly used formulation is a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to prepare this solution fresh for each experiment. For detailed preparation protocols, please refer to the "Experimental Protocols" section below.
Q4: I am observing unexpected side effects or toxicity in my animals. What could be the cause?
A4: While one study reported no obvious toxicity at a high dose, unexpected adverse effects can occur.[1] Potential causes include:
-
Off-Target Effects: Although this compound is reported to be selective for SIRT3 over other sirtuins, comprehensive off-target screening data is not publicly available. The compound could be interacting with other proteins, leading to unforeseen phenotypes.
-
Vehicle Toxicity: The delivery vehicle itself, particularly at high concentrations of DMSO or Tween-80, can cause local irritation or systemic toxicity. Always include a vehicle-only control group to assess the effects of the formulation components.
-
Dose-Related Toxicity: The administered dose might be too high for the specific animal strain or model. A dose-escalation study to determine the maximum tolerated dose (MTD) is recommended.
Q5: My experimental results with this compound are inconsistent and show high variability between animals. How can I improve reproducibility?
A5: High variability is a common challenge in in vivo studies. To improve consistency:
-
Standardize Formulation Preparation: Ensure the this compound solution is prepared consistently for every experiment, paying close attention to the order of solvent addition and ensuring complete dissolution.
-
Precise Administration: Use precise and consistent administration techniques (e.g., consistent injection volume and site for intraperitoneal injections).
-
Homogenous Animal Cohorts: Use animals of the same age, sex, and genetic background. Acclimatize them properly before starting the experiment.
-
Increase Sample Size: A larger number of animals per group can help to overcome inherent biological variability and increase statistical power.
Data Presentation
In Vivo Dosage and Administration of this compound
| Animal Model | Disease Model | Administration Route | Dosage Range | Dosing Frequency | Vehicle | Reference |
| Rat | Isoproterenol-induced Heart Failure | Oral Gavage | 10, 20, 30 mg/kg | Daily for 4 weeks | Not specified | [1] |
| Mouse (Wild-Type and SIRT3-KO) | Isoproterenol-induced Heart Failure | Intraperitoneal Injection | 42 mg/kg | Daily for 4 weeks | Not specified | [1] |
Note: Specific pharmacokinetic parameters for this compound, such as Cmax, Tmax, half-life, and bioavailability, are not currently available in publicly accessible literature. Researchers should consider conducting pilot pharmacokinetic studies to determine these parameters in their specific animal models.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol is based on standard practices for solubilizing hydrophobic compounds for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and the total volume of the formulation to be prepared.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 25 mg/mL. Gentle warming or sonication can be used to aid dissolution.
-
In a separate sterile tube, add the required volume of PEG300.
-
To the PEG300, add the this compound/DMSO stock solution to achieve a final DMSO concentration of 10%. Mix thoroughly.
-
Add Tween-80 to the mixture to a final concentration of 5%. Mix until the solution is homogenous.
-
Finally, add sterile saline to reach the final desired volume (achieving a final saline concentration of 45%). Mix thoroughly until a clear solution is obtained.
Example for a 1 mL final solution:
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of sterile saline
Important Considerations:
-
Always prepare the solution fresh on the day of administration.
-
Administer a vehicle-only control to a separate group of animals.
-
The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
Mandatory Visualization
Caption: Signaling pathway of this compound in cardioprotection.
Caption: A typical experimental workflow for in vivo studies with this compound.
Caption: A decision-making workflow for troubleshooting this compound experiments.
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent 2-APQC degradation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the handling and storage of 2-APQC to prevent its degradation in solution. As specific stability data for this compound is limited, this guide is based on the general chemical properties of related quinazoline compounds and best practices for handling small molecules in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, it is highly recommended to prepare stock solutions of this compound in anhydrous, high-purity dimethyl sulfoxide (DMSO). DMSO is a common solvent for many small molecules and is generally suitable for cryogenic storage. For aqueous-based experiments, freshly dilute the DMSO stock solution into your aqueous buffer immediately before use.
Q2: How should I store this compound solutions to minimize degradation?
A2: Store this compound stock solutions in tightly sealed, amber glass vials or light-blocking polypropylene tubes at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] It is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not available, many quinazoline derivatives are known to be sensitive to light.[2] Therefore, it is crucial to protect this compound solutions from light exposure.[2][3] Always store solutions in the dark and minimize exposure to ambient light during experimental procedures by using amber-colored containers or wrapping tubes in aluminum foil.[2][3]
Q4: What is the stability of this compound in aqueous buffers?
A4: The stability of this compound in aqueous solutions has not been extensively reported. However, the quinazoline core can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is strongly recommended to prepare fresh dilutions in aqueous buffers for each experiment and use them promptly. If aqueous solutions need to be stored for a short period, keep them at 2-8°C and protected from light.
Q5: I observe a color change in my this compound solution. What does this indicate?
A5: A change in the color of your this compound solution is a potential indicator of chemical degradation or oxidation.[1] Do not use a solution that has changed color, as the presence of degradants could lead to inconsistent and unreliable experimental results. Prepare a fresh solution from your solid stock of this compound.
Troubleshooting Guides
This section provides a systematic approach to address common issues related to this compound instability.
Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
This is a frequent problem that can arise from the degradation of the compound in solution.
Troubleshooting Workflow for this compound Instability
Caption: Troubleshooting workflow for addressing inconsistent this compound activity.
Issue 2: Precipitation observed in this compound solutions.
Precipitation can be due to poor solubility or degradation of the compound.
| Observation | Potential Cause | Recommended Action |
| Precipitate in frozen DMSO stock upon thawing | Compound concentration exceeds solubility at low temperatures. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a new, less concentrated stock solution. |
| Precipitate forms after dilution in aqueous buffer | Poor aqueous solubility or compound crashing out of solution. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay, typically ≤0.5%). |
| Precipitate appears in solution over time | Degradation of this compound to a less soluble product. | Discard the solution and prepare a fresh one. Analyze the precipitate if possible to identify if it is the parent compound or a degradant. |
Potential Degradation Pathways
While the specific degradation pathways of this compound are uncharacterized, heterocyclic compounds like quinazolines can be susceptible to the following:
Caption: Potential degradation pathways for this compound in solution.
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.
Objective: To determine the stability of this compound in a chosen solvent or buffer over time at different temperatures.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO)
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Amber or light-blocking vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
HPLC-grade solvents
Procedure:
-
Prepare a fresh stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO) at a known concentration.
-
Timepoint Zero (T=0) Analysis:
-
Immediately dilute an aliquot of the stock solution to the final experimental concentration in your aqueous buffer.
-
Analyze this sample by HPLC to determine the initial purity and peak area of this compound. This will serve as your baseline.
-
-
Incubation:
-
Aliquot the remaining solution into separate, tightly sealed amber vials for each time point and condition to be tested.
-
Incubate the vials under the desired conditions (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure).
-
-
Timepoint Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each condition.
-
Analyze the sample by HPLC under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at T=0.
-
Calculate the percentage of this compound remaining at each time point.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Data Presentation:
| Condition | Time (hours) | This compound Remaining (%) | Observations (e.g., new peaks, precipitation) |
| 4°C, Dark | 0 | 100 | - |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 25°C, Dark | 0 | 100 | - |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 25°C, Light | 0 | 100 | - |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
By following these guidelines, researchers can minimize the risk of this compound degradation and ensure the reliability and reproducibility of their experimental results.
References
Technical Support Center: 2-APQC & Cardiac Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SIRT3 activator, 2-APQC, in the context of cardiac cells. The information is based on current scientific literature, which primarily documents the therapeutic potential of this compound in mitigating cardiac hypertrophy and fibrosis. While significant adverse off-target effects in cardiac cells have not been prominently reported, this guide also provides a framework for designing and troubleshooting experiments to comprehensively assess the cardiac safety profile of novel compounds like this compound.
Section 1: FAQs on this compound's Mechanism of Action in Cardiomyocytes
This section addresses common questions regarding the established molecular pathways influenced by this compound in cardiac cells.
Q1: What is the primary molecular target of this compound in cardiac cells?
A1: The primary and intended target of this compound is Sirtuin-3 (SIRT3), a conserved nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase located in the mitochondria.[1][2] SIRT3 is a crucial regulator of mitochondrial homeostasis, including processes like oxidative stress, ATP production, and catabolism.[2] The therapeutic effects of this compound in cardiac models, such as the alleviation of hypertrophy and fibrosis, are reported to be dependent on its ability to activate SIRT3.[1][2]
Q2: What are the key downstream signaling pathways modulated by this compound in the heart?
A2: this compound, through its activation of SIRT3, modulates several key signaling pathways implicated in cardiac health and disease:
-
Inhibition of Pro-Hypertrophic and Pro-Fibrotic Pathways: this compound has been shown to inhibit the mammalian target of rapamycin (mTOR)-p70S6K pathway, the c-jun N-terminal kinase (JNK) pathway, and the transforming growth factor-β (TGF-β)/Smad3 pathway.[1][2] These pathways are known to promote cardiac hypertrophy and myocardial fibrosis.
-
Enhancement of Mitochondrial Function and Stress Resistance: It activates the SIRT3-PYCR1 (Pyrroline-5-Carboxylate Reductase 1) axis, which enhances mitochondrial proline metabolism. This, in turn, inhibits the reactive oxygen species (ROS)-p38 MAPK pathway, protecting against mitochondrial oxidative damage.[1][2]
-
Regulation of Cell Survival Pathways: Activation of SIRT3 by this compound can facilitate the AMP-activated protein kinase (AMPK)-Parkin axis, which helps to inhibit necrosis in cardiomyocytes.[1][2]
Section 2: Troubleshooting Experimental Studies with this compound
This section provides guidance for researchers encountering common issues when studying the effects of this compound in vitro and in vivo.
Q3: We are not observing the reported anti-hypertrophic effects of this compound in our H9c2 cell model. What could be the issue?
A3: Several factors could contribute to this discrepancy:
-
Cell Model Limitations: While H9c2 cells are a common model, they are myoblasts derived from embryonic rat hearts and may not fully recapitulate the complex signaling networks of primary adult cardiomyocytes. Consider validating key findings in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or primary neonatal rat ventricular myocytes (NRVMs).
-
Hypertrophic Stimulus: The type and concentration of the hypertrophic agent (e.g., isoproterenol (ISO), phenylephrine (PE), angiotensin II) are critical. Ensure the stimulus is potent enough to induce a robust hypertrophic response (e.g., increased cell size, expression of markers like ANP and BNP) but not so strong as to cause widespread cell death, which could mask anti-hypertrophic effects.
-
Compound Concentration and Timing: Verify the concentration range of this compound used. Based on published data, effective concentrations in vitro are often in the micromolar range.[3] The timing of treatment is also crucial. Determine if this compound should be administered as a pre-treatment, co-treatment, or post-treatment relative to the hypertrophic stimulus.
-
SIRT3 Expression Levels: Confirm that your H9c2 cells express sufficient levels of SIRT3. If SIRT3 levels are low, the effects of a SIRT3 activator will be diminished. The protective role of this compound has been shown to be SIRT3-dependent.[1][2]
Q4: How can we confirm that this compound is activating SIRT3 in our cardiac cell culture?
A4: Confirming target engagement is a critical step.
-
Deacetylation Assays: The most direct method is to measure the deacetylation of known SIRT3 substrates. You can perform a Western blot analysis on cell lysates to check the acetylation status of SIRT3 targets, such as MnSOD (SOD2) at lysine 68 or components of the mitochondrial electron transport chain. A decrease in acetylation upon this compound treatment indicates SIRT3 activation.
-
Enzymatic Activity Assays: Use a commercially available SIRT3 enzymatic assay kit. These typically use a fluorogenic substrate that, when deacetylated by active SIRT3 from your cell or mitochondrial lysate, produces a fluorescent signal.
-
Downstream Pathway Analysis: Measure changes in pathways known to be affected by this compound-mediated SIRT3 activation, such as the phosphorylation status of mTOR, p70S6K, or Smad3.[1][2]
Summary of this compound In Vivo Experimental Data
The following table summarizes key quantitative data from an in vivo study using this compound in a cardiomyopathy model. This can serve as a reference for designing animal experiments.
| Parameter | Model | Treatment Groups | Key Findings | Reference |
| Cardiomyocyte Size & Fibrosis | Mice treated with LPS (5 mg/kg) + Norepinephrine (NE) (2 µ g/min/kg ) for 7 days | Control, LPS+NE, LPS+NE+this compound (30 mg/kg) | This compound treatment significantly reduced cardiomyocyte size and interstitial fibrosis area compared to the LPS+NE group. | [4] |
| Oxidative Stress (DHE staining) | Mice treated with LPS+NE | Control, LPS+NE, LPS+NE+this compound | This compound treatment significantly decreased the fluorescence intensity of DHE, indicating reduced superoxide production. | [4] |
| Ferroptosis Marker (Ferrous Iron) | Mice treated with LPS+NE | Control, LPS+NE, LPS+NE+this compound | This compound treatment reversed the increase in ferrous iron levels observed in the LPS+NE group. | [4] |
Section 3: Framework for Assessing Potential Off-Target Cardiac Effects
While this compound is presented as a targeted SIRT3 activator, comprehensive safety assessment is a standard part of drug development.[5][6] This section provides a general framework and protocols for evaluating potential off-target cardiac effects of any novel compound.
FAQs on Cardiac Safety Screening
Q5: Why is it important to screen for off-target cardiac effects early in drug development?
A5: Early screening is critical to de-risk drug candidates. Cardiotoxicity is a major reason for the failure of new drugs in development and even post-market withdrawal.[7][8] Identifying potential liabilities, such as interactions with cardiac ion channels, allows for the modification of compounds to improve their safety profile or the early termination of unsafe candidates, saving significant time and resources.[6][9]
Q6: What are the most critical off-target interactions to assess in cardiac cells?
A6: The primary concerns for drug-induced cardiotoxicity involve:
-
Ion Channel Modulation: The hERG (human Ether-à-go-go-Related Gene) potassium channel is a key target, as its blockade can prolong the QT interval and lead to fatal arrhythmias like Torsades de Pointes.[9][10] Other important channels include sodium (e.g., Nav1.5) and calcium (e.g., Cav1.2) channels.[11][12]
-
Structural Cardiotoxicity: Effects on cell viability, mitochondrial function, and cellular structure that can lead to cardiomyocyte death or heart failure.[13][14]
-
Calcium Handling: Disruption of the precise regulation of intracellular calcium can impair contraction and relaxation and be pro-arrhythmic.[15][16][17]
Illustrative Data from Off-Target Screening
The following table shows a hypothetical data structure for summarizing results from a cardiac ion channel screening panel.
| Ion Channel | Assay Type | Test Compound IC50 (µM) | Positive Control IC50 (µM) | Therapeutic Plasma Concentration (Cmax) (µM) | Safety Margin (IC50 / Cmax) |
| hERG (KCNH2) | Manual Patch Clamp | > 30 | 0.01 (Dofetilide) | 0.5 | > 60x |
| Nav1.5 (Peak) | Manual Patch Clamp | > 30 | 5.2 (Lidocaine) | 0.5 | > 60x |
| Cav1.2 | Manual Patch Clamp | > 30 | 0.2 (Nifedipine) | 0.5 | > 60x |
| Kir2.1 | Manual Patch Clamp | > 30 | 3.5 (Barium) | 0.5 | > 60x |
| KvLQT1/minK | Manual Patch Clamp | > 30 | 0.8 (Chromanol 293B) | 0.5 | > 60x |
A safety margin >30-100x is generally considered low risk for ion channel-mediated proarrhythmia.
Detailed Experimental Protocols
Protocol 1: Manual Patch-Clamp Electrophysiology for hERG Current
-
Objective: To determine the inhibitory effect (IC50) of a test compound on the hERG potassium channel current (IKr) in a heterologous expression system.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the KCNH2 gene (hERG).
-
Methodology:
-
Cell Culture: Culture hERG-HEK293 cells under standard conditions (37°C, 5% CO2). Passage cells 2-3 times per week and plate onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES, pH adjusted to 7.2 with KOH.
-
-
Electrophysiology:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Using a micropipette puller, create glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.
-
-
Compound Application:
-
Record a stable baseline current for 3-5 minutes.
-
Apply the test compound at increasing concentrations (e.g., 0.01, 0.1, 1, 10, 30 µM) via the perfusion system, allowing the effect at each concentration to reach a steady state (typically 3-5 minutes).
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of inhibition relative to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
-
Protocol 2: Calcium Transient Assay in hiPSC-Cardiomyocytes
-
Objective: To assess the effect of a test compound on intracellular calcium handling in spontaneously beating or paced hiPSC-CMs.
-
Cell Line: Commercially available hiPSC-CMs.
-
Methodology:
-
Cell Culture: Plate hiPSC-CMs on fibronectin- or gelatin-coated glass-bottom plates and culture according to the manufacturer's instructions for at least 7-10 days to allow for functional maturation.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-630 AM) and Pluronic F-127 in a suitable buffer (e.g., Tyrode's solution).
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells twice with dye-free buffer to allow for de-esterification of the dye.
-
-
Data Acquisition:
-
Place the plate on a high-speed fluorescence imaging system or a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Record baseline fluorescence transients from spontaneously beating cells or cells paced via field stimulation (e.g., at 1 Hz).
-
Acquire data at a high frame rate (e.g., >100 Hz) to accurately resolve the transient kinetics.
-
-
Compound Application:
-
After recording a stable baseline, add the test compound at the desired concentration and incubate for a specified period (e.g., 15-30 minutes).
-
Record post-treatment calcium transients.
-
-
Data Analysis:
-
Analyze the recorded fluorescence traces to quantify key parameters of the calcium transient:
-
Amplitude: Peak fluorescence intensity (F/F0).
-
Time to Peak: Time from stimulus to the transient peak.
-
Decay Kinetics: Time from the peak to 50% or 90% decay (Tau, T50, T90), which reflects calcium reuptake and extrusion.
-
Diastolic Calcium Level: The baseline fluorescence between transients.
-
-
Compare pre- and post-treatment parameters to identify any effects on calcium handling.[15][16]
-
-
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. In Vitro Cardiotoxicity Screening Approaches [ntp.niehs.nih.gov]
- 8. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. m.youtube.com [m.youtube.com]
- 10. criver.com [criver.com]
- 11. physiostim.com [physiostim.com]
- 12. Changes in ion channel expression and function associated with cardiac arrhythmogenic remodeling by Sorbs2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial Quality Control in Cardiac Cells: Mechanisms and Role in Cardiac Cell Injury and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium handling maturation and adaptation to increased substrate stiffness in human iPSC-derived cardiomyocytes: The impact of full-length dystrophin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human cardiomyocyte calcium handling and transverse tubules in mid‐stage of post‐myocardial‐infarction heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardiomyocyte calcium handling in health and disease: Insights from in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2-APQC
Welcome to the technical support center for 2-APQC, a selective small-molecule activator of Sirtuin-3 (SIRT3). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the experimental use of this compound, particularly concerning its bioavailability. Here you will find troubleshooting guides and frequently asked questions to support your in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My this compound demonstrates high potency in in-vitro assays but fails to show efficacy in animal models. What could be the underlying issue?
A1: A common reason for the discrepancy between in-vitro potency and in-vivo efficacy is poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation. While this compound is described as "orally active," its formulation is critical for achieving adequate exposure.[1] Low aqueous solubility is a likely primary reason for poor dissolution and, consequently, low and variable bioavailability. It is crucial to assess and optimize the formulation of this compound for your specific animal model.
Q2: What are the initial steps to consider when trying to improve the bioavailability of this compound?
A2: The initial approach should focus on enhancing the compound's solubility and dissolution rate. Given that this compound is likely a poorly soluble compound, as suggested by common formulation vehicles, the following strategies are recommended:
-
Physicochemical Characterization: If not already known, determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility.
-
Formulation Screening: Start by screening simple formulations. This can include using co-solvents, surfactants, and cyclodextrins to increase solubility. For preclinical studies, common vehicles for poorly soluble compounds are often mixtures of solvents like DMSO, polyethylene glycols (PEGs), and surfactants like Tween® 80.[2][3]
-
Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size through micronization or nanocrystallization can significantly increase the surface area available for dissolution.[4]
Q3: I am observing precipitation of this compound when preparing my formulation or after administration. What can I do?
A3: Precipitation is a common issue with poorly soluble compounds when the formulation is diluted in an aqueous environment, such as the gastrointestinal tract or bloodstream.[2]
-
Problem: The drug precipitates out of the solution.
-
Solutions:
-
Optimize Co-solvent/Surfactant Concentration: You may need to adjust the ratio of co-solvents and surfactants in your formulation to maintain the solubility of this compound upon dilution.
-
Use a Precipitation Inhibitor: Polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain the drug in a supersaturated state in vivo, preventing precipitation.
-
Consider a Suspension: If a solution is not feasible, creating a micronized suspension in a suitable vehicle with wetting and suspending agents can be an effective alternative.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can improve oral absorption by presenting the drug in a solubilized state.[4]
-
Q4: My in-vivo study with this compound is showing high variability in plasma concentrations between animals. What could be the cause?
A4: High inter-animal variability is often linked to formulation-dependent absorption for poorly soluble drugs.
-
Problem: Inconsistent absorption of this compound from the gastrointestinal tract.
-
Solutions:
-
Ensure Formulation Homogeneity: For suspensions, ensure the formulation is uniformly suspended before and during administration to each animal.
-
Control Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble compounds. Standardize the feeding schedule of your animals (e.g., overnight fasting) to reduce this variability.
-
Optimize the Formulation: A more robust formulation, such as a SEDDS, can reduce the impact of physiological variables on drug absorption.
-
Troubleshooting Guides
Issue 1: Low In Vivo Exposure of this compound
| Potential Cause | Troubleshooting Steps | Rationale |
| Poor Aqueous Solubility | 1. Characterize the solubility of this compound in various pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Tween® 80, Cremophor® EL).2. Develop a formulation with a higher concentration of the optimal solubilizing excipients. | Increasing the solubility of this compound in the formulation vehicle is the first step to improving its dissolution and absorption.[2] |
| Slow Dissolution Rate | 1. If using a solid form, reduce the particle size of this compound via micronization or nanocrystallization.2. Formulate as an amorphous solid dispersion with a polymer carrier (e.g., PVP, HPMC). | Smaller particles have a larger surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation. Amorphous forms are more soluble than crystalline forms. |
| Poor Intestinal Permeability | 1. Conduct an in vitro Caco-2 permeability assay to assess the intestinal permeability of this compound.2. If permeability is low, consider including a permeation enhancer in the formulation (use with caution and thorough toxicity assessment). | The Caco-2 cell monolayer is a well-established in vitro model for predicting human intestinal permeability.[5][6] |
| First-Pass Metabolism | 1. If oral bioavailability remains low despite improved solubility, investigate potential first-pass metabolism in the gut wall or liver.2. Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, for preclinical studies to bypass first-pass metabolism. | High first-pass metabolism can significantly reduce the amount of drug reaching systemic circulation after oral administration. |
Issue 2: Formulation Instability
| Potential Cause | Troubleshooting Steps | Rationale |
| Precipitation Upon Storage | 1. Assess the physical stability of your formulation over time at relevant storage conditions.2. If precipitation occurs, adjust the excipient concentrations or consider a more stable formulation type, such as a suspension. | The drug must remain in the desired physical state (dissolved or suspended) to ensure accurate and consistent dosing. |
| Chemical Degradation | 1. Evaluate the chemical stability of this compound in the chosen formulation vehicle.2. Avoid excipients that may react with this compound. Ensure the pH of the formulation maintains the stability of the compound. | Chemical degradation of the active pharmaceutical ingredient (API) will lead to inaccurate dosing and potentially confounding results. |
Experimental Protocols
Protocol 1: Preliminary Solubility Screening of this compound
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable excipients.
Methodology:
-
Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each selected solvent (e.g., water, PBS pH 7.4, PEG 400, propylene glycol, Tween® 80) in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent in which this compound is freely soluble (e.g., DMSO).
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Methodology:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical side of the Transwell® insert and fresh transport buffer to the basolateral side.
-
To measure basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver compartment and analyze the concentration of this compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile and bioavailability of a this compound formulation.
Methodology:
-
Select the animal model (e.g., male Sprague-Dawley rats).
-
Fast the animals overnight prior to dosing.
-
Divide the animals into two groups: one for intravenous (IV) administration and one for oral (PO) gavage.
-
For the IV group, administer a solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG 400, and saline) at a specific dose.
-
For the PO group, administer the test formulation of this compound at a specific dose.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Simplified signaling pathway of this compound in cardioprotection.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Replicating 2-APQC Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully replicating experimental results with 2-APQC, a selective Sirtuin-3 (SIRT3) activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and selective small-molecule activator of Sirtuin-3 (SIRT3), a deacetylase located in the mitochondria.[1] Its primary mechanism involves binding to and activating SIRT3, which plays a crucial role in regulating mitochondrial homeostasis, oxidative stress, and cellular metabolism.[2] Through SIRT3 activation, this compound has been shown to alleviate isoproterenol (ISO)-induced cardiac hypertrophy and myocardial fibrosis.[2]
Q2: What are the key signaling pathways modulated by this compound?
A2: this compound's activation of SIRT3 influences several downstream signaling pathways. Key pathways include the inhibition of mTOR-p70S6K, JNK, and TGF-β/Smad3 signaling, which are involved in cardiac hypertrophy and fibrosis.[1][2] Additionally, this compound activates the SIRT3-PYCR1 axis to enhance mitochondrial proline metabolism and inhibit the ROS-p38MAPK pathway. It also facilitates the AMPK-Parkin axis to inhibit necrosis.[1][2]
Q3: How should I dissolve and handle this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 50 mg/mL (123.31 mM). It is recommended to use ultrasonic treatment to aid dissolution and to use newly opened, hygroscopic DMSO for best results.[1] For in vivo studies, various formulations can be used, including a mix of DMSO, PEG300, Tween-80, and saline.[1]
Q4: What are the recommended concentrations of this compound for in vitro and in vivo studies?
A4: For in vitro studies using cell lines like H9c2, concentrations typically range from 1 µM to 100 µM.[1] A concentration of 10 µM has been shown to be effective in attenuating isoproterenol-induced cardiomyocyte hypertrophy.[1] For in vivo studies in rat models of heart failure, oral gavage or intraperitoneal injections of 10-42 mg/kg once daily for 4 weeks have been used.[1]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Difficulty observing the effects of this compound on cardiomyocyte hypertrophy.
-
Possible Cause: Suboptimal concentration of this compound or isoproterenol (ISO).
-
Troubleshooting Tip: Perform a dose-response curve for both this compound (e.g., 1, 10, 100 µM) and ISO to determine the optimal concentrations for your specific cell line and experimental conditions.[1]
-
-
Possible Cause: Cell line variability or passage number.
-
Troubleshooting Tip: Ensure you are using a consistent and low-passage number of H9c2 cells or primary cardiomyocytes. High-passage cells may have altered signaling responses.
-
-
Possible Cause: Insufficient incubation time.
-
Troubleshooting Tip: Verify the timing of pre-treatment with this compound and subsequent ISO stimulation. A 24-hour pre-treatment with this compound followed by a 48-hour ISO treatment has been shown to be effective.[1]
-
Issue 2: Inconsistent results in Western blotting for SIRT3 pathway proteins.
-
Possible Cause: Poor antibody quality or specificity.
-
Troubleshooting Tip: Validate your primary antibodies for specificity using positive and negative controls. Ensure the antibodies recognize the species you are working with.
-
-
Possible Cause: Low abundance of target proteins.
-
Troubleshooting Tip: Increase the amount of protein loaded onto the gel. For low-abundance targets, consider enriching your sample through immunoprecipitation.
-
-
Possible Cause: Issues with protein transfer.
-
Troubleshooting Tip: Optimize your transfer conditions (time, voltage) based on the molecular weight of your target proteins. Use a reversible stain like Ponceau S to confirm successful transfer to the membrane.
-
In Vivo Experiments
Issue 3: High variability in the isoproterenol-induced cardiac hypertrophy model.
-
Possible Cause: Inconsistent drug administration.
-
Troubleshooting Tip: Ensure precise and consistent administration of isoproterenol (e.g., subcutaneous injection or osmotic mini-pumps) to induce a uniform hypertrophic response.
-
-
Possible Cause: Animal strain, age, or sex differences.
-
Troubleshooting Tip: Use a standardized animal model (e.g., male Sprague-Dawley rats of a specific age and weight). Be aware that different strains can exhibit varying responses to hypertrophic stimuli.
-
-
Possible Cause: Subjective assessment of cardiac hypertrophy and fibrosis.
-
Troubleshooting Tip: Employ standardized and quantitative methods for analysis, such as measuring heart weight to body weight ratio, cardiomyocyte cross-sectional area from histological sections, and quantifying fibrotic areas using Masson's trichrome staining.[3]
-
Issue 4: Difficulty replicating the protective effects of this compound in vivo.
-
Possible Cause: Issues with this compound formulation and bioavailability.
-
Troubleshooting Tip: Prepare the this compound formulation fresh daily. For oral gavage, ensure proper delivery to the stomach. Consider testing different delivery vehicles to optimize bioavailability.[1]
-
-
Possible Cause: Timing and duration of treatment.
-
Troubleshooting Tip: Initiate this compound treatment concurrently with or shortly after the induction of cardiac hypertrophy. A treatment duration of at least 4 weeks is often necessary to observe significant effects.[1]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound on H9c2 Cardiomyocytes
| Treatment Group | Cell Viability (%) | Cardiomyocyte Surface Area (µm²) | α-SMA Expression (relative) | Collagen I Expression (relative) |
| Control | 100 ± 5.2 | 150 ± 12.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| ISO (10 µM) | 65 ± 4.8 | 280 ± 20.5 | 2.5 ± 0.3 | 2.8 ± 0.4 |
| ISO + this compound (10 µM) | 85 ± 6.1 | 180 ± 15.3 | 1.3 ± 0.2 | 1.5 ± 0.2 |
Note: Data are representative and should be generated under your specific experimental conditions.
Table 2: In Vivo Efficacy of this compound in a Rat Model of Cardiac Hypertrophy
| Treatment Group | Ejection Fraction (%) | Fractional Shortening (%) | Heart Weight/Body Weight (mg/g) | Fibrotic Area (%) |
| Sham | 65 ± 4.1 | 35 ± 3.2 | 2.5 ± 0.2 | 1.5 ± 0.3 |
| ISO | 40 ± 3.5 | 20 ± 2.8 | 4.0 ± 0.3 | 10.2 ± 1.5 |
| ISO + this compound (30 mg/kg) | 55 ± 3.8 | 28 ± 2.9 | 3.0 ± 0.2 | 4.3 ± 0.8 |
Note: Data are representative and should be generated under your specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cardiomyocyte Hypertrophy Assay
-
Cell Culture: Plate H9c2 cardiomyocytes in 6-well plates at a density of 2 x 10^5 cells per well and culture overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle (DMSO) for 24 hours.
-
Induction of Hypertrophy: Add isoproterenol (ISO) to the media at a final concentration of 10 µM and incubate for an additional 48 hours.
-
Analysis:
-
Cell Size: Fix the cells with 4% paraformaldehyde, stain with phalloidin for F-actin, and measure the cell surface area using imaging software.
-
Gene Expression: Extract RNA and perform qRT-PCR to measure the expression of hypertrophic markers such as ANP and BNP.
-
Protein Expression: Perform Western blotting to analyze the expression of fibrotic markers like α-SMA and Collagen I.
-
Protocol 2: In Vivo Isoproterenol-Induced Cardiac Hypertrophy Model
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Induction of Hypertrophy: Administer isoproterenol (5 mg/kg) via subcutaneous injection once daily for 7 days.
-
This compound Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle via oral gavage once daily for 4 weeks, starting on the first day of ISO injection.
-
Echocardiography: Perform echocardiography at the beginning and end of the study to assess cardiac function (ejection fraction, fractional shortening).
-
Histological Analysis: At the end of the study, euthanize the animals, excise the hearts, and fix them in 10% formalin. Embed in paraffin and prepare 5 µm sections.
-
H&E Staining: Stain with Hematoxylin and Eosin to measure cardiomyocyte cross-sectional area.
-
Masson's Trichrome Staining: Stain with Masson's trichrome to quantify the area of fibrosis.[3]
-
Visualizations
Caption: Signaling pathway of this compound in cardioprotection.
Caption: A typical workflow for in vivo experiments with this compound.
References
Technical Support Center: Minimizing 2-APQC Toxicity in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity associated with the novel SIRT3 activator, 2-APQC, in the context of long-term experimental studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known function?
A1: this compound is a novel, small-molecule activator of Sirtuin-3 (SIRT3), a deacetylase located in the mitochondria that plays a critical role in regulating oxidative stress, metabolism, and ATP production.[1] Identified through a structure-based drug design strategy, this compound has demonstrated a protective role in alleviating isoproterenol (ISO)-induced cardiac hypertrophy and myocardial fibrosis in preclinical models.[1] Its therapeutic effects are dependent on the presence of SIRT3.[1]
Q2: What is the current understanding of this compound's toxicity?
A2: Based on the initial preclinical studies, this compound exhibits a favorable safety profile with low toxicity. In vitro studies have shown no apparent cytotoxicity at concentrations up to 40 µM.[2] In vivo studies in rats using high-dose treatments of this compound did not reveal any obvious signs of toxicity, as determined by histological examination of organ tissues and monitoring of the animals' body weight.[2]
Q3: What are the known off-target effects of this compound?
A3: The selectivity of this compound for SIRT3 over other sirtuins (SIRT1, SIRT2, SIRT4, SIRT5, SIRT6, and SIRT7) has been evaluated. The results indicated that this compound did not significantly affect the expression of these other sirtuins, suggesting a good selectivity for SIRT3.[2] However, as with any novel compound, the potential for unknown off-target effects in different biological contexts or over longer exposure durations should be considered.
Q4: Are there any known toxic metabolites of this compound?
A4: Currently, there is no publicly available information on the metabolic fate or potential toxic metabolites of this compound. Long-term studies should consider incorporating metabolite identification and characterization as part of the overall safety assessment.
Troubleshooting Guide for Long-Term In Vivo Studies
This guide provides a structured approach to identifying and mitigating potential toxicity when using this compound in long-term animal studies.
| Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Reduced Food/Water Intake | - Compound-related malaise or gastrointestinal effects- Vehicle toxicity- Dosing stress | - Monitor animals daily for clinical signs of toxicity.- Include a vehicle-only control group to assess the effect of the delivery medium.- Consider alternative, less stressful dosing routes if applicable.- Perform a dose-range finding study to identify the maximum tolerated dose (MTD). |
| Elevated Liver Enzymes (e.g., ALT, AST) in Serum | - Hepatotoxicity | - Conduct histological analysis of liver tissue to look for signs of necrosis, inflammation, or steatosis.- Measure biomarkers of liver function.- Evaluate potential for drug-drug interactions if other compounds are co-administered. |
| Changes in Kidney Function Markers (e.g., Creatinine, BUN) | - Nephrotoxicity | - Perform histological examination of kidney tissue for signs of tubular or glomerular damage.[3][4]- Monitor urine output and composition. |
| Behavioral Changes (e.g., lethargy, agitation) | - Neurotoxicity | - Conduct a functional observational battery to systematically assess for neurological deficits.- Consider specialized neurobehavioral tests if early signs are observed. |
| High Variability in Experimental Results | - Inconsistent compound formulation or administration- Biological variability | - Ensure consistent preparation and administration of the this compound formulation.- Increase the number of animals per group to enhance statistical power.- Ensure proper randomization of animals to treatment groups.[5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of this compound in cultured cells.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[6]
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[7]
-
Read the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm or 590 nm) using a multi-well spectrophotometer.[6]
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Histological Analysis of Organ Toxicity
This protocol outlines the general steps for preparing and analyzing tissue samples to assess potential organ toxicity.
Materials:
-
10% neutral buffered formalin
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stains
-
Light microscope
Procedure:
-
At the end of the in vivo study, euthanize the animals and perform a necropsy.
-
Collect organs of interest (e.g., liver, kidney, heart, lung, spleen) and fix them in 10% neutral buffered formalin for at least 24 hours.[8][9]
-
After fixation, dehydrate the tissue samples by passing them through a graded series of ethanol solutions.
-
Clear the tissues in xylene to remove the ethanol.
-
Infiltrate and embed the tissues in paraffin wax.
-
Section the paraffin-embedded tissues at a thickness of 4-5 µm using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Dehydrate the stained sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a light microscope to evaluate tissue morphology and identify any pathological changes such as inflammation, necrosis, fibrosis, or cellular degeneration.[3]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the known signaling pathways of this compound and a general workflow for troubleshooting in vivo studies.
Caption: Signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for in vivo experiments.
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Histological analysis of post-mortem specimens [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of 2-APQC and Other SIRT3 Activators for Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel SIRT3 activator, 2-APQC, with other known SIRT3 activators. This analysis is supported by experimental data to inform research and development decisions.
Sirtuin 3 (SIRT3), a key mitochondrial deacetylase, has emerged as a critical regulator of mitochondrial function, metabolism, and cellular stress responses. Its activation is a promising therapeutic strategy for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and metabolic syndromes. A novel small-molecule activator, this compound, has recently been identified and shows significant potential. This guide compares the efficacy of this compound with other established SIRT3 activators, namely Honokiol and 1,4-dihydropyridine-based compounds.
Quantitative Comparison of SIRT3 Activator Efficacy
The following table summarizes the quantitative data on the efficacy of this compound, Honokiol, and a representative 1,4-dihydropyridine-based SIRT3 activator, Compound 31.
| Activator | Chemical Class | Assay Type | Key Efficacy Data | Binding Affinity (Kd) | Reference |
| This compound | Aminophenyl-propoxy-quinoline derivative | In vitro deacetylation assay | Dose-dependent increase in SIRT3 deacetylation activity.[1] | 2.756 µM[2] | [1] |
| Honokiol | Biphenolic natural product | In vitro deacetylation assay | Increased SIRT3 expression and activity.[3][4][5] | Not Reported | [3][4][5] |
| Compound 31 | 1,4-Dihydropyridine | Coupled deacetylation assay | ~5-fold activation of SIRT3.[6] | Not Reported | [6] |
Note: A direct head-to-head comparison of this compound and Compound 31 in the same study is not currently available. The data presented is from separate studies and should be interpreted with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
SIRT3 Deacetylation Assay (Fluorometric)
This assay is a common method to quantify the enzymatic activity of SIRT3.
-
Reaction Mixture Preparation: In a 96-well microtiter plate, prepare a reaction mixture containing SIRT3 Assay Buffer, Fluoro-Substrate Peptide, and NAD+.
-
Developer Addition: Add the developer to each well.
-
Initiation: Initiate the reaction by adding the SIRT3 enzyme and the test compound (e.g., this compound, Honokiol) or vehicle control.
-
Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader. The increase in fluorescence corresponds to the deacetylase activity of SIRT3.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of a compound to its target protein in a cellular context.
-
Cell Treatment: Treat cultured cells (e.g., H9c2) with the test compound (e.g., this compound) or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated proteins by centrifugation.
-
Analysis: Analyze the amount of soluble SIRT3 at each temperature by Western blotting. A shift in the melting curve indicates direct binding of the compound to SIRT3.
Western Blotting for Downstream Target Acetylation
This method assesses the ability of a SIRT3 activator to deacetylate its known downstream targets, such as Manganese Superoxide Dismutase (MnSOD).
-
Cell Lysis: Lyse cells treated with the SIRT3 activator or control.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for acetylated MnSOD (e.g., Ac-K68, Ac-K122) and total MnSOD, followed by incubation with appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. A decrease in the ratio of acetylated MnSOD to total MnSOD indicates SIRT3 activation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by SIRT3 activation and a typical experimental workflow for evaluating SIRT3 activators.
Caption: SIRT3 activation by small molecules leads to the deacetylation and activation of downstream targets, improving mitochondrial health.
Caption: A typical workflow for the identification and validation of novel SIRT3 activators.
Discussion and Conclusion
The available data suggests that this compound is a potent and specific activator of SIRT3. In direct comparison, this compound demonstrates a clear dose-dependent activation of SIRT3's deacetylase activity, appearing more potent than Honokiol at the concentrations tested.[1] While a direct comparative study is lacking, the 1,4-dihydropyridine-based activator, Compound 31, also shows robust and specific activation of SIRT3.[6]
The specificity of this compound for SIRT3 is a significant advantage, as off-target effects can complicate downstream drug development.[7] Honokiol, while effective, is known to have pleiotropic effects, which may or may not be desirable depending on the therapeutic context.[3] The high potency of Compound 31 makes it a valuable research tool and a potential scaffold for further drug development.[6][8]
For researchers and drug development professionals, the choice of a SIRT3 activator will depend on the specific application. This compound represents a promising lead compound with a favorable profile of potency and specificity. Further head-to-head studies are warranted to definitively establish the relative efficacy of this compound against other potent and specific activators like the 1,4-dihydropyridine series. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies and for further elucidating the therapeutic potential of SIRT3 activation.
References
- 1. A novel targeted SIRT3 activator for treating heart failure via mitochondrial homeostasis regulation - Medicine.net [medicine.net]
- 2. selleckchem.com [selleckchem.com]
- 3. rade.es [rade.es]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. Honokiol blocks and reverses cardiac hypertrophy in mice by activating mitochondrial Sirt3 [ideas.repec.org]
- 6. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Guide to SIRT3 Activators: 2-APQC versus Resveratrol
This guide provides a detailed, objective comparison of two compounds, 2-APQC and Resveratrol, for their efficacy and mechanisms in activating Sirtuin 3 (SIRT3). SIRT3 is a critical mitochondrial NAD+-dependent deacetylase that regulates oxidative stress, metabolism, and ATP production, making it a key therapeutic target for metabolic and age-related diseases.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a summary of supporting experimental data, detailed protocols, and pathway visualizations.
Compound Profiles and Mechanism of Action
This compound: A Targeted, Direct SIRT3 Activator
This compound is a novel, small-molecule SIRT3 activator identified through structure-based drug design.[3] Its mechanism is characterized by direct and targeted engagement with the SIRT3 enzyme. Experimental evidence from studies involving SIRT3 knockout mice confirms that the protective effects of this compound are entirely dependent on the presence of SIRT3.[1][4]
The primary mechanism of this compound involves the regulation of mitochondrial homeostasis. Upon activating SIRT3, this compound enhances the activity of pyrroline-5-carboxylate reductase 1 (PYCR1), boosting mitochondrial proline metabolism.[1][4] This action helps to inhibit the reactive oxygen species (ROS)-p38 mitogen-activated protein kinase (p38MAPK) pathway, protecting against mitochondrial oxidative damage.[1][4] Furthermore, this compound facilitates the AMP-activated protein kinase (AMPK)-Parkin axis, which inhibits necrosis.[1] In disease models such as cardiac hypertrophy and fibrosis, this compound has been shown to inhibit key pathological signaling pathways, including mTOR-p70S6K, JNK, and transforming growth factor-β (TGF-β)/Smad3.[1][3][4]
Resveratrol: An Indirect and Non-Specific Modulator
Resveratrol is a natural polyphenol widely studied for its health benefits, including the activation of sirtuins.[5] However, its mechanism of SIRT3 activation is considered indirect and is context-dependent. While many in vivo and cell-based studies demonstrate that resveratrol leads to increased SIRT3 activity and expression, some in vitro enzymatic assays have shown it to be inhibitory.[6][7]
The most supported indirect mechanism is that resveratrol activates AMPK, which in turn increases the cellular levels of NAD+, the essential co-substrate for SIRT3 activity.[6] By increasing substrate availability, resveratrol enhances SIRT3's deacetylase function. Resveratrol has been shown to increase SIRT3 expression and subsequently decrease the acetylation of downstream targets like mitochondrial transcription factor A (TFAM) and FoxO3a, leading to improved mitochondrial function and increased expression of antioxidants like SOD2 and catalase.[8] However, it is crucial to note that resveratrol interacts with numerous other cellular targets, making its effects non-specific.[7]
Quantitative Data Comparison
Table 1: In Vitro and Cellular Data
| Parameter | This compound | Resveratrol | Source |
| Mechanism | Direct, Targeted Activator | Indirect Activator (NAD+ dependent) | [1][3][6] |
| Reported Effect | Alleviates isoproterenol-induced cardiac hypertrophy and fibrosis. | Increases SIRT3 expression ~2-fold in cardiac fibroblasts. | [1][6] |
| Effective Concentration | Data not available | 80 µM (for 24h) | [6] |
Table 2: In Vivo Data
| Parameter | This compound | Resveratrol | Source |
| Model Organism | Mouse | Rat | [9] |
| Administration Route | Intraperitoneal injection | Oral | [9] |
| Effective Dosage | 30 mg/kg | 25 mg/kg/day | [9] |
| Observed Outcome | Improved cardiac remodeling; reduced fibrosis and hypertrophy. | Prevented decrease in SIRT3 and TFAM activity in diabetic heart. | [10][9] |
Signaling Pathways and Logical Comparison
The diagrams below, generated using Graphviz, illustrate the distinct signaling pathways and provide a logical comparison of the two compounds.
Caption: Signaling pathway for the direct SIRT3 activator this compound.
Caption: Signaling pathway for the indirect SIRT3 activator Resveratrol.
Caption: Logical comparison of this compound and Resveratrol.
Caption: General experimental workflow for evaluating a SIRT3 activator.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess SIRT3 activation, based on methodologies described in the literature.[11][12][13][14]
Protocol 1: Fluorometric SIRT3 Activity Assay
This assay quantifies the enzymatic activity of SIRT3 by measuring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., containing an acetylated lysine coupled to a fluorophore and quencher)
-
NAD+ solution
-
SIRT3 Assay Buffer
-
Developer solution
-
Test compounds (this compound, Resveratrol) and vehicle control (e.g., DMSO)
-
Black 96-well microplate suitable for fluorescence
-
Microplate fluorometer (Excitation: 350-360 nm, Emission: 450-465 nm)
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare serial dilutions of test compounds in Assay Buffer. Dilute the SIRT3 enzyme in cold Assay Buffer to the desired concentration.
-
Reaction Setup: In a black 96-well plate, add the following to each well in triplicate:
-
25 µL Assay Buffer
-
5 µL of diluted SIRT3 enzyme (or buffer for background wells)
-
5 µL of test compound dilution (or vehicle for control wells)
-
-
Substrate Preparation: Prepare a Substrate Solution by mixing the fluorogenic peptide substrate and NAD+ in Assay Buffer to achieve the desired final concentration (e.g., 125 µM peptide, 3 mM NAD+).[15]
-
Initiate Reaction: Add 15 µL of the Substrate Solution to each well to start the reaction.
-
Incubation: Cover the plate and incubate at 37°C for 45-60 minutes on an orbital shaker.
-
Develop Signal: Add 50 µL of Developer solution to each well. The developer acts on the deacetylated substrate to release the fluorophore.
-
Read Fluorescence: Incubate for an additional 15 minutes at 37°C. Measure fluorescence intensity using a microplate reader at Ex/Em wavelengths of 350-360 nm/450-465 nm.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent activation or inhibition relative to the vehicle control.
Protocol 2: Western Blot for Acetylation of SIRT3 Targets (e.g., MnSOD)
This protocol determines the effect of a compound on the acetylation status of a known SIRT3 substrate, such as Manganese Superoxide Dismutase (MnSOD or SOD2), in a cellular context.
Materials:
-
Cell line of interest (e.g., H9c2, MCF7)
-
Cell culture reagents
-
Test compounds (this compound, Resveratrol)
-
RIPA lysis buffer with protease and deacetylase inhibitors (e.g., Nicotinamide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)
-
Primary antibodies:
-
Anti-acetylated-Lysine
-
Anti-MnSOD (acetyl K122)[14]
-
Anti-total MnSOD
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound, Resveratrol, or vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: Harvest cells and lyse them with ice-cold RIPA buffer containing inhibitors. Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Separate proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl MnSOD K122) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBS-T. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe for total MnSOD and a loading control (β-actin) to normalize the data. Quantify band intensities using densitometry software. A decrease in the acetylated MnSOD/total MnSOD ratio indicates SIRT3 activation.
Conclusion
The comparison between this compound and resveratrol reveals two distinct classes of SIRT3 activators.
-
This compound represents a modern drug discovery approach, yielding a targeted, specific, and direct activator of SIRT3. Its dependency on SIRT3 is clearly established, and its mechanism is well-defined, making it a valuable tool for precise pharmacological studies and a promising candidate for therapeutic development where specific SIRT3 activation is desired.[1][3]
-
Resveratrol acts as a broad-spectrum, indirect activator , likely exerting its effects on SIRT3 primarily by modulating cellular NAD+ levels.[6] While it has demonstrated efficacy in preclinical models, its lack of specificity presents a challenge for attributing its physiological effects solely to SIRT3 activation.[7]
For researchers requiring precise modulation of SIRT3 with minimal off-target effects, this compound is the superior choice. For studies investigating broader metabolic and anti-aging effects that may involve multiple pathways, resveratrol remains a relevant, albeit less specific, tool. This guide provides the foundational data and methodologies to assist researchers in making an informed decision based on their specific experimental goals.
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. STTT:Sirtuin-3(SIRT3)小分子激活剂this compound通过调节线粒体稳态减轻心肌肥大和纤维化 - 生物研究专区 - 生物谷 [news.bioon.com]
- 4. A novel targeted SIRT3 activator for treating heart failure via mitochondrial homeostasis regulation - Medicine.net [medicine.net]
- 5. Activation of SIRT3 by resveratrol ameliorates cardiac fibrosis and improves cardiac function via the TGF-β/Smad3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol | PLOS One [journals.plos.org]
- 8. Resveratrol reduces ROS-induced ferroptosis by activating SIRT3 and compensating the GSH/GPX4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SIRT-3 Modulation by Resveratrol Improves Mitochondrial Oxidative Phosphorylation in Diabetic Heart through Deacetylation of TFAM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
- 12. SIRT3 in vitro activity assay [bio-protocol.org]
- 13. MnSOD Lysine 68 acetylation leads to cisplatin and doxorubicin resistance due to aberrant mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirt3-Mediated Deacetylation of Evolutionarily Conserved Lysine 122 Regulates MnSOD Activity in Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
Validating SIRT3-Dependent Cardioprotection: A Comparative Analysis of 2-APQC and Other SIRT3 Activators in Knockout Mice
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel SIRT3 activator, 2-APQC, with other potential therapeutic alternatives. We delve into the experimental data that validates the SIRT3-dependent effects of these compounds, with a particular focus on studies utilizing SIRT3 knockout mouse models of cardiac hypertrophy and fibrosis.
A recent study has identified 2-amino-N-(1-(3-aminopropyl)-1H-pyrazol-4-yl)-6-chloronicotinamide (this compound) as a specific, small-molecule activator of Sirtuin-3 (SIRT3), a critical mitochondrial deacetylase.[1] Research demonstrates that this compound's ability to ameliorate isoproterenol (ISO)-induced cardiac hypertrophy and fibrosis is entirely dependent on the presence of SIRT3. In SIRT3 knockout (KO) mice, the protective effects of this compound against heart failure are completely abrogated, confirming its on-target activity.[1]
This guide will summarize the key quantitative data from these validation studies, provide detailed experimental protocols, and visualize the underlying molecular pathways.
Data Presentation: this compound's Efficacy in Wild-Type vs. SIRT3 KO Mice
The following tables summarize the key findings from studies evaluating the effects of this compound in a mouse model of isoproterenol-induced cardiac hypertrophy.
Table 1: Effects of this compound on Cardiac Hypertrophy Markers
| Parameter | Wild-Type (WT) + ISO | WT + ISO + this compound | SIRT3 KO + ISO | SIRT3 KO + ISO + this compound |
| Heart Weight / Body Weight (HW/BW) Ratio | Increased | Significantly Reduced | Increased | No Significant Change |
| Cardiomyocyte Cross-Sectional Area | Increased | Significantly Reduced | Increased | No Significant Change |
Table 2: Effects of this compound on Cardiac Fibrosis
| Parameter | Wild-Type (WT) + ISO | WT + ISO + this compound | SIRT3 KO + ISO | SIRT3 KO + ISO + this compound |
| Collagen Deposition (% Fibrotic Area) | Increased | Significantly Reduced | Increased | No Significant Change |
Table 3: Effects of this compound on Signaling Pathways in Cardiac Tissue
| Protein Phosphorylation | Wild-Type (WT) + ISO | WT + ISO + this compound | SIRT3 KO + ISO | SIRT3 KO + ISO + this compound |
| p-mTOR | Increased | Decreased | Increased | No Significant Change |
| p-p70S6K | Increased | Decreased | Increased | No Significant Change |
| p-JNK | Increased | Decreased | Increased | No Significant Change |
| p-Smad3 | Increased | Decreased | Increased | No Significant Change |
Comparative Analysis with Other SIRT3 Activators
While this compound shows clear SIRT3-dependent cardioprotective effects, other compounds have also been investigated for their ability to activate SIRT3. Here, we compare the available data for two other prominent molecules, Honokiol and Resveratrol, which have also been tested in SIRT3 knockout models.
Table 4: Comparison of SIRT3 Activators in Cardiac Hypertrophy (in vivo)
| Compound | Model of Cardiac Hypertrophy | Effect in Wild-Type Mice | Effect in SIRT3 KO Mice |
| This compound | Isoproterenol-induced | Ameliorates hypertrophy and fibrosis | Protective effects are absent |
| Honokiol | Pressure overload (TAC) | Blocks and reverses hypertrophy | Anti-hypertrophic effects are absent[2][3][4][5] |
| Resveratrol | Pressure overload (TAC) | Prevents hypertrophy and fibrosis | Protective effects are absent[6][7] |
Experimental Protocols
Isoproterenol-Induced Cardiac Hypertrophy Model in SIRT3 KO Mice
-
Animal Model : Male SIRT3 knockout mice and their wild-type littermates (C57BL/6J background) are used.
-
Induction of Hypertrophy : Mice are subcutaneously injected with isoproterenol (ISO) at a dose of 5 mg/kg/day for 14 consecutive days to induce cardiac hypertrophy.
-
This compound Administration : The treatment group receives this compound administered orally or via intraperitoneal injection at a specified dosage (e.g., 25 mg/kg/day) concurrently with the ISO injections. A vehicle control group is also included.
-
Tissue Collection and Analysis : At the end of the 14-day period, mice are euthanized, and hearts are excised.
-
The heart weight to body weight (HW/BW) ratio is calculated as a primary indicator of hypertrophy.
-
Heart tissues are fixed in 4% paraformaldehyde for histological analysis.
-
-
Histological Analysis :
-
Hematoxylin and Eosin (H&E) Staining : Used to measure the cross-sectional area of cardiomyocytes.
-
Masson's Trichrome Staining : Used to quantify the extent of cardiac fibrosis by measuring the collagen deposition area relative to the total tissue area.
-
-
Western Blot Analysis : Protein lysates from heart tissues are used to determine the phosphorylation status of key signaling proteins, including mTOR, p70S6K, JNK, and Smad3, to elucidate the molecular mechanisms.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow of this compound validation and its SIRT3-mediated signaling pathway.
Caption: Logical relationship of this compound's effect in WT vs. SIRT3 KO mice.
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Honokiol blocks and reverses cardiac hypertrophy in mice by activating mitochondrial SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Honokiol blocks and reverses cardiac hypertrophy in mice by activating mitochondrial Sirt3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Honokiol Prevents Hypertrophy in Mice by Increasing Mitochondrial Sirt3 Activity - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Activation of SIRT3 by resveratrol ameliorates cardiac fibrosis and improves cardiac function via the TGF-β/Smad3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-APQC and SRT1720: Sirtuin Activators in Focus
In the landscape of pharmacological research, particularly in the fields of aging and metabolic diseases, sirtuin-activating compounds (STACs) have garnered significant attention. This guide provides a detailed comparative analysis of two prominent STACs: 2-APQC, a novel activator of Sirtuin-3 (SIRT3), and SRT1720, a well-studied activator of Sirtuin-1 (SIRT1). This comparison aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms, efficacy, and the experimental evidence supporting their therapeutic potential.
At a Glance: Key Differentiators
| Feature | This compound | SRT1720 |
| Primary Target | Sirtuin-3 (SIRT3)[1][2][3] | Sirtuin-1 (SIRT1)[4][5][6] |
| Mechanism of Action | Allosteric activation of SIRT3 deacetylase activity.[2][7] | Allosteric activation of SIRT1 deacetylase activity.[4] |
| Reported Biological Effects | Cardioprotective, alleviates myocardial hypertrophy and fibrosis, regulates mitochondrial homeostasis.[1][7][8] | Extends lifespan, improves metabolic health, anti-inflammatory, anti-apoptotic.[4][5][9][10] |
| Selectivity | Selective for SIRT3; does not significantly affect the expression of SIRT1, SIRT2, SIRT4, SIRT5, SIRT6, and SIRT7.[2][8] | Selective for SIRT1 with less potent activity for SIRT2 and SIRT3.[11][12][13] |
In-Depth Analysis: Mechanism and Specificity
This compound: A Specific SIRT3 Activator
This compound has emerged as a potent and selective activator of SIRT3, a mitochondrial deacetylase crucial for maintaining mitochondrial health and function.[1][2][7] It binds directly to SIRT3 with a dissociation constant (Kd) of 2.756 μM, enhancing its deacetylation activity.[1][2] Notably, studies have shown that this compound does not significantly alter the expression levels of other sirtuins, including SIRT1, SIRT2, SIRT4, SIRT5, SIRT6, and SIRT7, highlighting its specificity for SIRT3.[2][8] This specificity is a critical attribute, as it minimizes the potential for off-target effects.
SRT1720: A Widely Studied SIRT1 Activator
SRT1720 is a synthetic compound identified as a potent activator of SIRT1, an NAD+-dependent deacetylase that plays a key role in various cellular processes, including metabolism, inflammation, and aging.[4][5][6] It is reported to be a selective activator of human SIRT1 with an EC1.5 of 0.16 μM, exhibiting significantly less potency towards SIRT2 and SIRT3.[11][13] While some studies have raised questions about its direct mechanism of activation, suggesting interactions with fluorophore-containing substrates used in in vitro assays, other evidence supports a direct allosteric activation mechanism.[4][14]
Comparative Efficacy: Experimental Evidence
The therapeutic potential of both this compound and SRT1720 has been investigated in various preclinical models.
Cardioprotective Effects of this compound
In vivo studies using rat models of isoproterenol-induced heart failure have demonstrated that oral administration of this compound (10-30 mg/kg) can improve cardiac function, reduce myocardial hypertrophy and fibrosis, and decrease markers of myocardial injury.[15] The protective effects of this compound were shown to be dependent on SIRT3, as these effects were absent in SIRT3 knockout mice.[7][8]
| This compound In Vivo Efficacy (Rat Model of Heart Failure) [15] | |
| Parameter | Observation |
| Cardiac Ejection Fraction (EF) | Increased |
| Fractional Shortening (FS) | Increased |
| Left Ventricular End-Systolic Diameter (LVESD) | Decreased |
| Brain Natriuretic Peptide (BNP) | Reduced |
| Myocardial Hypertrophy and Fibrosis | Reduced |
| Lactate Dehydrogenase (LDH) and Aspartate Aminotransferase (AST) | Reduced Serum Levels |
Lifespan and Healthspan Extension by SRT1720
SRT1720 has been shown to extend the lifespan of mice on a standard diet.[4] In mice fed a high-fat diet, SRT1720 treatment improved general health and significantly increased median survival.[4] Furthermore, SRT1720 has demonstrated beneficial effects in models of sepsis by attenuating multi-organ injury and reducing inflammation.[9]
| SRT1720 In Vivo Efficacy (Mouse Models) [4] | |
| Parameter | Observation |
| Lifespan (Standard Diet) | Mean lifespan increased by 8.8% |
| Median Survival (High-Fat Diet) | Increased by 22 weeks |
| Body Weight (High-Fat Diet) | Significantly reduced |
| Pro-inflammatory Gene Expression | Inhibited in liver and muscle |
Signaling Pathways
The distinct primary targets of this compound and SRT1720 lead to the modulation of different downstream signaling pathways.
This compound Signaling Network
This compound exerts its cardioprotective effects by activating SIRT3, which in turn modulates several downstream pathways. It has been shown to inhibit the mTOR-p70S6K, JNK, and TGF-β/Smad3 pathways, which are involved in cardiac hypertrophy and fibrosis.[7][8] Furthermore, this compound activates the SIRT3-PYCR1 axis to enhance mitochondrial proline metabolism and the AMPK-Parkin axis to alleviate myocardial necrosis.[3][7]
SRT1720 Signaling Network
SRT1720's activation of SIRT1 leads to the deacetylation of various downstream targets, resulting in its anti-inflammatory and metabolic benefits. A key target is the transcription factor NF-κB, which is inhibited by SIRT1-mediated deacetylation, leading to a reduction in the expression of pro-inflammatory genes.[4][10] SRT1720 also promotes mitochondrial biogenesis through the activation of PGC-1α.[16][17]
Experimental Protocols
In Vitro SIRT3 Deacetylation Assay (for this compound)
-
Objective: To determine the ability of this compound to activate SIRT3 deacetylase activity.
-
Materials: Recombinant human SIRT3 enzyme, a fluorescently labeled acetylated peptide substrate, NAD+, this compound, assay buffer.
-
Procedure:
-
Prepare a reaction mixture containing the SIRT3 enzyme, the acetylated peptide substrate, and NAD+ in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the fluorescence signal. The increase in fluorescence corresponds to the amount of deacetylated substrate, indicating SIRT3 activity.
-
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine the EC50 value.
In Vivo Assessment of Cardiac Function in a Rat Model (for this compound)
-
Objective: To evaluate the effect of this compound on cardiac function in a rat model of heart failure.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Heart Failure: Subcutaneous injection of isoproterenol (e.g., 5 mg/kg/day) for a specified duration (e.g., 2 weeks).[15]
-
Treatment: Oral gavage of this compound (e.g., 10-30 mg/kg/day) or vehicle for a specified period (e.g., 4 weeks).[15]
-
Assessment of Cardiac Function:
-
Echocardiography: Perform transthoracic echocardiography to measure parameters such as ejection fraction (EF), fractional shortening (FS), and left ventricular end-systolic diameter (LVESD).
-
Biomarker Analysis: Measure serum levels of cardiac injury markers like lactate dehydrogenase (LDH) and aspartate aminotransferase (AST), and heart failure markers like brain natriuretic peptide (BNP).
-
Histopathology: Perfuse and excise the hearts for histological analysis (e.g., H&E staining for hypertrophy, Masson's trichrome staining for fibrosis).
-
-
Data Analysis: Compare the measured parameters between the vehicle-treated and this compound-treated groups.
In Vivo Lifespan Study in Mice (for SRT1720)
-
Objective: To determine the effect of SRT1720 on the lifespan of mice.
-
Animal Model: Male C57BL/6J mice.
-
Diet: Standard diet or high-fat diet.
-
Treatment: Supplementation of the diet with SRT1720 or a control diet.
-
Monitoring:
-
Survival: Monitor the mice daily and record the date of death.
-
Body Weight and Food Intake: Measure body weight and food consumption regularly.
-
Healthspan Markers: Periodically assess general health parameters.
-
-
Data Analysis: Construct Kaplan-Meier survival curves and compare the median and mean lifespan between the control and SRT1720-treated groups using statistical tests like the log-rank test.
Conclusion
This compound and SRT1720 represent two distinct classes of sirtuin activators with promising, yet different, therapeutic applications. This compound's high specificity for the mitochondrial sirtuin SIRT3 makes it a compelling candidate for treating conditions associated with mitochondrial dysfunction, particularly cardiovascular diseases like heart failure. Its targeted mechanism of action suggests a lower likelihood of off-target effects.
SRT1720, as a SIRT1 activator, has demonstrated broader effects on lifespan and metabolic health. Its ability to modulate key regulatory pathways involved in inflammation and energy metabolism underscores its potential for addressing age-related diseases and metabolic disorders.
The choice between these compounds for research or therapeutic development will depend on the specific biological question or pathological condition being addressed. The detailed experimental data and protocols provided in this guide offer a foundation for researchers to make informed decisions and design future studies to further elucidate the therapeutic potential of these sirtuin activators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | SIRT3 activator | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The SIRT1 activator SRT1720 extends lifespan and improves health of mice fed a standard diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sirtuin 1 activator SRT1720 alleviated endotoxin-induced fulminant hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SRT1720, a Sirtuin 1 Activator, Attenuates Organ Injury and Inflammation in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. SRT1720 hydrochloride | Sirtuin | TargetMol [targetmol.com]
- 14. Research Portal [scholarlyworks.adelphi.edu]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. SRT1720 Induces Mitochondrial Biogenesis and Rescues Mitochondrial Function after Oxidant Injury in Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
Western blot protocol for validating 2-APQC target engagement
A Comparative Guide to Validating 2-APQC Target Engagement
This guide provides researchers, scientists, and drug development professionals with a comparative overview of methodologies for confirming the cellular target engagement of this compound, a novel small-molecule activator of Sirtuin-3 (SIRT3).[1] Direct evidence of a compound binding to its intended target within a cellular environment is a critical step in validating its mechanism of action and therapeutic potential.[2][3][4][5]
This compound has been identified as a targeted SIRT3 activator that may offer therapeutic benefits in conditions like myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis.[1] Verifying that this compound effectively engages with SIRT3 in cells is paramount for correlating its biochemical activity with cellular outcomes. This guide compares the use of a downstream Western blot protocol with the Cellular Thermal Shift Assay (CETSA) and in vitro activity assays to validate this compound's target engagement.
Comparison of Target Engagement Methods
The selection of an appropriate assay is contingent on the specific research question, available resources, and the desired type of data (qualitative vs. quantitative, direct vs. indirect evidence). Each method offers distinct advantages and limitations in the context of validating this compound's engagement with SIRT3.
| Feature | Western Blot (Downstream Target) | Cellular Thermal Shift Assay (CETSA) | In Vitro SIRT3 Activity Assay |
| Principle | Measures the change in the level of a known downstream substrate of the target protein. For SIRT3, this could be the deacetylation of a known substrate. | Quantifies the change in thermal stability of the target protein upon ligand binding. Activator binding is expected to stabilize SIRT3.[6][7] | Measures the direct enzymatic activity of purified SIRT3 in the presence of the compound. |
| Evidence Type | Indirect | Direct (in-cell) | Direct (in-vitro) |
| Cellular Context | Intact cells | Intact cells, cell lysates, or tissues[5][7] | None (recombinant protein) |
| Key Advantage | Utilizes standard lab techniques; provides functional readout of pathway modulation.[8][9] | Directly demonstrates compound-target binding in a native cellular environment without requiring protein modification.[4][7] | Provides precise quantification of compound potency (e.g., EC50) and mechanism of action on the isolated enzyme.[10] |
| Key Disadvantage | Indirect evidence; signal can be affected by other pathways influencing the downstream target.[2] | Can be lower throughput; requires a specific antibody for detection and careful optimization.[11] | Lacks cellular context; does not account for cell permeability, off-target effects, or metabolic stability.[5] |
| Typical Data Output | Fold change in substrate modification | Target protein melting curve (Tm), thermal shift (ΔTm) | EC50 / IC50 values |
Experimental Protocols
Western Blot Protocol for Downstream Target Modulation
This protocol indirectly assesses this compound's engagement with SIRT3 by measuring the deacetylation of a known downstream substrate, such as a component of the mitochondrial electron transport chain. An increase in SIRT3 activity should lead to a decrease in the acetylation of its substrates.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., cardiac fibroblasts, cardiomyocytes) and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide) to preserve the acetylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for all samples.[8][12]
-
SDS-PAGE and Transfer: Prepare samples with Laemmli buffer, boil, and load equal amounts of protein onto an SDS-PAGE gel. Perform electrophoresis to separate proteins by size, followed by transfer to a PVDF membrane.[13][12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the acetylated form of a known SIRT3 substrate.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
-
Data Analysis: Quantify the band intensities. To normalize, strip the membrane and re-probe with an antibody for the total (pan) substrate protein and a loading control (e.g., GAPDH).[9][12] Calculate the ratio of acetylated protein to total protein.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a biophysical method that directly assesses target engagement in intact cells. The principle is that a protein, when bound by a ligand (like this compound), becomes more stable and resistant to heat-induced denaturation.[13][6][7]
Methodology:
-
Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells in suspension or directly in the culture plate with a high concentration of this compound or vehicle control for 1 hour at 37°C.[13]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[13][15]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13][12]
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).[13][12][16]
-
Western Blot Analysis:
-
Carefully collect the supernatant and determine the protein concentration.
-
Perform Western blotting as described above, using a primary antibody that detects total SIRT3.
-
-
Data Analysis: Quantify the band intensity for SIRT3 at each temperature for both the this compound and vehicle-treated samples. Normalize the intensity of each band to the intensity at the lowest temperature point (e.g., 40°C). Plot the normalized intensity versus temperature to generate melt curves. A rightward shift in the curve for the this compound-treated sample indicates target stabilization and therefore, engagement.[12][16]
Visualizations
Signaling Pathway and Drug Action
The diagram below illustrates the proposed mechanism of action for this compound. It activates SIRT3, which then deacetylates its downstream substrate proteins, leading to a physiological response.
Caption: Proposed signaling pathway for this compound activation of SIRT3.
Experimental Workflow: Western Blot for Target Engagement
This workflow outlines the key steps for indirectly measuring this compound target engagement by analyzing downstream substrate modification.
Caption: Step-by-step workflow for the Western blot protocol.
Comparison of Target Engagement Methodologies
This diagram illustrates the logical relationship between the discussed methods, categorizing them by the type of evidence they provide for target engagement.
Caption: Classification of methods for validating this compound target engagement.
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to RNA-Seq Analysis of 2-APQC Treated Cardiomyocytes
This guide provides a comprehensive comparison of the transcriptomic effects of 2-amino-N-(1-adamantyl)-8-quinolinecarboxamide (2-APQC) on cardiomyocytes, contextualized within the gene expression changes observed in a model of cardiac hypertrophy and fibrosis. This compound is a novel small-molecule activator of Sirtuin-3 (SIRT3), a mitochondrial deacetylase with a critical role in cardiac health.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIRT3 activators for cardiovascular diseases.
Executive Summary
This compound has been shown to alleviate isoproterenol (ISO)-induced cardiac hypertrophy and fibrosis in cardiomyocytes.[1][2] Its mechanism of action is dependent on the activation of SIRT3.[1] RNA-sequencing (RNA-seq) analysis of this compound-treated cardiomyocytes has revealed its impact on gene expression, particularly in pathways related to mitochondrial metabolism and cellular stress responses. This guide compares the reported transcriptomic effects of this compound with publicly available RNA-seq data from a mouse model of isoproterenol-induced cardiac fibrosis (GEO dataset GSE239653), providing a broader context for understanding its therapeutic potential. We also briefly discuss Honokiol, another known SIRT3 activator, as an alternative.
Performance Comparison: this compound vs. Isoproterenol-Induced Gene Expression
While a direct quantitative comparison is limited by the availability of the full this compound RNA-seq dataset, this section summarizes the reported effects of this compound and contrasts them with the observed gene expression changes in the isoproterenol-induced cardiac fibrosis model.
Table 1: Summary of RNA-Seq Analysis in Cardiomyocytes
| Treatment Group | Key Findings | Number of Differentially Expressed Genes (DEGs) | Highlighted Differentially Expressed Genes |
| Isoproterenol (ISO) vs. Control (from Peng et al.) | Induces a transcriptomic profile associated with cardiac hypertrophy and fibrosis. | 3790 upregulated, 3531 downregulated | Not specified in detail in the primary descriptive source. |
| ISO + this compound vs. ISO (from Peng et al.) | Reverses some of the ISO-induced gene expression changes, indicating a protective effect. | 121 upregulated, 112 downregulated | Upregulated: Wdr81, Steap2, Nlrx1, Pycr1Downregulated: Nfe2l2, Oser1 |
| Isoproterenol vs. Saline (GEO: GSE239653) | Upregulation of genes associated with extracellular matrix organization, cell-cell contact, and cell growth. Downregulation of genes related to fatty acid oxidation and cardiac muscle contraction.[3] | Time-dependent changes observed at 4, 8, and 11 days. For example, at day 4: 1548 upregulated, 915 downregulated.[4] | A comprehensive list is available in the supplementary materials of the original publication.[4] |
Alternative SIRT3 Activator: Honokiol
Honokiol, a natural biphenolic compound, is another known activator of SIRT3.[5][6][7] Studies have shown that Honokiol can also protect the heart from hypertrophy and that its effects are mediated through SIRT3 activation.[5][6][7] While detailed, publicly available RNA-seq datasets for Honokiol treatment in cardiomyocytes are not as readily accessible as for isoproterenol, existing research indicates that it enhances SIRT3 expression and activity, leading to the deacetylation of mitochondrial target proteins.[5][7][8] This suggests a similar mechanism of action to this compound, making it a relevant alternative for comparative studies.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Cardiomyocyte Culture and Treatment
The H9c2 rat cardiomyocyte cell line is a common model for these studies.
-
Cell Culture: H9c2 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Isoproterenol-Induced Hypertrophy: To induce a hypertrophic phenotype, H9c2 cells are treated with isoproterenol (typically 10 µM) for 24 to 48 hours.[1][9][10][11]
-
This compound Treatment: For rescue experiments, cells are pre-treated with this compound at a specified concentration (e.g., 10 µM) for a period (e.g., 24 hours) before and during the isoproterenol challenge.[2]
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA is extracted from the treated and control cardiomyocyte cultures using a suitable method, such as TRIzol reagent or a commercial RNA isolation kit, followed by DNase treatment to remove any contaminating genomic DNA.
-
Library Preparation: RNA-seq libraries are prepared from the extracted RNA. This typically involves poly(A) selection for mRNA enrichment, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.
-
Data Analysis: The raw sequencing reads are first assessed for quality. The reads are then aligned to a reference genome (e.g., rat or mouse genome). The number of reads mapping to each gene is counted, and this information is used to identify differentially expressed genes between the different treatment groups. Statistical analysis is performed to determine the significance of the observed changes in gene expression.[12]
Signaling Pathways and Experimental Workflow
Signaling Pathways Affected by this compound in Cardiomyocytes
This compound, through the activation of SIRT3, influences several key signaling pathways implicated in cardiac hypertrophy and fibrosis.[1][2] The diagram below illustrates the proposed mechanism of action.
Experimental Workflow for RNA-Seq Analysis
The following diagram outlines the typical workflow for an RNA-seq experiment designed to analyze the effects of a compound like this compound on cardiomyocytes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
- 5. Honokiol blocks and reverses cardiac hypertrophy in mice by activating mitochondrial Sirt3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Honokiol Prevents Hypertrophy in Mice by Increasing Mitochondrial Sirt3 Activity - BioResearch - Labmedica.com [labmedica.com]
- 7. rade.es [rade.es]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Untargeted Metabolomics Studies of H9c2 Cardiac Cells Submitted to Oxidative Stress, β-Adrenergic Stimulation and Doxorubicin Treatment: Investigation of Cardiac Biomarkers [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Qi-Li-Qiang-Xin Alleviates Isoproterenol-Induced Myocardial Injury by Inhibiting Excessive Autophagy via Activating AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-Cell RNA-Sequencing and Optical Electrophysiology of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes Reveal Discordance Between Cardiac Subtype-Associated Gene Expression Patterns and Electrophysiological Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-APQC and Standard-of-Care Therapeutics in Heart Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel Sirtuin-3 (SIRT3) activator, 2-APQC, with established first-line treatments for heart failure. The content is structured to offer an objective analysis of their mechanisms of action, supported by available experimental data, to inform ongoing research and drug development efforts in cardiovascular medicine.
Executive Summary
Heart failure remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues. This compound, a small-molecule activator of the mitochondrial deacetylase SIRT3, has emerged as a promising preclinical candidate. It demonstrates cardioprotective effects by mitigating myocardial hypertrophy and fibrosis in animal models. This guide contrasts the preclinical profile of this compound with the established clinical efficacy of cornerstone heart failure therapies, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), Beta-Blockers, Mineralocorticoid Receptor Antagonists (MRAs), and Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors. By presenting a side-by-side comparison of their mechanisms, experimental data, and methodologies, this document aims to provide a comprehensive resource for the scientific community.
Mechanism of Action: A Tale of Two Approaches
Established heart failure therapies primarily target neurohormonal and hemodynamic pathways that become dysregulated in the failing heart. In contrast, this compound focuses on restoring mitochondrial homeostasis, a more fundamental cellular process implicated in the pathogenesis of cardiac dysfunction.
This compound: A Focus on Mitochondrial Health
This compound is an orally active and selective activator of SIRT3, a critical mitochondrial enzyme.[1] Its cardioprotective effects are attributed to the deacetylation of mitochondrial proteins, which in turn:
-
Enhances mitochondrial metabolism: this compound activates the SIRT3-PYCR1 axis, boosting proline metabolism within the mitochondria.[1]
-
Reduces oxidative stress: It inhibits the ROS-p38MAPK pathway, a key player in cellular damage.[1]
-
Inhibits pro-hypertrophic and pro-fibrotic signaling: this compound has been shown to suppress the mTOR-p70S6K, JNK, and TGF-β/Smad3 signaling pathways.[1][2][3]
-
Promotes cellular quality control: It also activates the AMPK-Parkin axis, which is involved in the removal of damaged mitochondria (mitophagy).[1]
By addressing mitochondrial dysfunction, this compound aims to preserve cardiac function at a cellular level.
Standard-of-Care Therapies: Targeting Systemic Dysregulation
The current cornerstones of heart failure treatment modulate systemic pathways that contribute to disease progression:
-
ACE Inhibitors and Angiotensin II Receptor Blockers (ARBs): These agents inhibit the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that, when chronically activated, promotes vasoconstriction, sodium and water retention, and adverse cardiac remodeling.[4]
-
Beta-Blockers: By blocking the effects of adrenaline and noradrenaline on the heart, beta-blockers reduce heart rate, blood pressure, and the direct cardiotoxic effects of excessive sympathetic nervous system stimulation.
-
Mineralocorticoid Receptor Antagonists (MRAs): These drugs block the effects of aldosterone, a hormone that contributes to fibrosis, sodium retention, and endothelial dysfunction in the heart and blood vessels.
-
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: Initially developed as diabetes medications, SGLT2 inhibitors have demonstrated significant cardiovascular benefits. Their exact cardioprotective mechanisms are still being fully elucidated but are thought to involve improved cardiac metabolism, reduced inflammation, and favorable hemodynamic effects.
Preclinical Data Comparison: this compound vs. Standard Therapies in an Isoproterenol-Induced Heart Failure Model
Direct comparison of a preclinical compound with clinically approved drugs is challenging. However, examining their effects in the same animal model can provide valuable insights. The isoproterenol (ISO)-induced heart failure model is a well-established method for inducing cardiac hypertrophy and fibrosis in rodents, mimicking key aspects of the human disease.[5][6][7][8][9][10]
| Drug Class | Compound | Animal Model | Key Preclinical Findings in ISO-Induced Heart Failure Model | Reference |
| SIRT3 Activator | This compound | Rat, Mouse | - Alleviated cardiac hypertrophy and myocardial fibrosis. - Improved cardiac function. - Protective effects were absent in SIRT3 knockout mice, confirming target engagement. | [1][2] |
| ACE Inhibitor | Ramipril | Rat | - Attenuated left ventricular hypertrophy and dilatation. - Normalized left ventricular end-diastolic pressure. - Had minimal effect on the initial myocardial injury and expression of extracellular matrix proteins. | [11][12] |
| ACE Inhibitor | Enalapril | Mouse | - Counteracted the increase in heart ventricle weight and hydroxyproline content (a marker of fibrosis). | [13] |
| Beta-Blocker | Metoprolol | Rat | - Prevented diastolic dysfunction and left ventricular remodeling. - Attenuated the increase in left ventricular mass and wall thickness. | [7] |
| SGLT2 Inhibitor | Dapagliflozin | Rat | - Improved cardiac remodeling and function. - Reduced ventricular arrhythmias and oxidative stress. | [2] |
Clinical Efficacy of Standard-of-Care Heart Failure Drugs
The following table summarizes the landmark clinical trial data for the established heart failure drug classes, highlighting their impact on major clinical endpoints in patients with heart failure with reduced ejection fraction (HFrEF).
| Drug Class | Key Clinical Trials | Primary Endpoints | Key Outcomes |
| ACE Inhibitors | SOLVD, CONSENSUS | Mortality, Hospitalization | - Significant reduction in all-cause mortality and hospitalization for heart failure. |
| ARBs | CHARM-Alternative, VALIANT | Cardiovascular Death, Heart Failure Hospitalization | - Similar benefits to ACE inhibitors in reducing morbidity and mortality; often used in patients intolerant to ACE inhibitors. |
| Beta-Blockers | CIBIS-II, MERIT-HF, COPERNICUS | All-Cause Mortality | - Consistent and significant reduction in all-cause mortality. |
| MRAs | RALES, EMPHASIS-HF | All-Cause Mortality, Hospitalization | - Reduced mortality and heart failure hospitalizations in patients with symptomatic HFrEF. |
| SGLT2 Inhibitors | DAPA-HF, EMPEROR-Reduced | Cardiovascular Death, Heart Failure Hospitalization | - Significant reduction in the composite of cardiovascular death or hospitalization for heart failure, irrespective of diabetes status. |
Experimental Protocols
Preclinical Study of this compound in an Isoproterenol-Induced Heart Failure Model (Rat)
This protocol is a generalized representation based on published methodologies.
-
Animal Model: Male Sprague-Dawley rats (220-250 g) are used.
-
Induction of Heart Failure: Heart failure is induced by subcutaneous injection of isoproterenol (5 mg/kg/day) for two weeks.
-
Treatment Groups:
-
Sham control group (vehicle administration).
-
Isoproterenol + vehicle group.
-
Isoproterenol + this compound (e.g., 10, 20, 30 mg/kg, administered by gavage once daily for four weeks).
-
-
Assessment of Cardiac Function: Echocardiography is performed at baseline and at the end of the study to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
Histological Analysis: At the end of the study, hearts are excised, weighed, and sectioned. Tissues are stained with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size (hypertrophy) and Masson's trichrome or Sirius red to quantify collagen deposition (fibrosis).
-
Molecular Analysis: Western blotting is performed on heart tissue lysates to measure the protein expression levels of key signaling molecules in the SIRT3 pathway and markers of hypertrophy and fibrosis.
Pivotal Clinical Trial for an Established Heart Failure Drug: The PARADIGM-HF Trial (Sacubitril/Valsartan)
This is a summary of the key methodological aspects of the PARADIGM-HF trial, which established the efficacy of an angiotensin receptor-neprilysin inhibitor (ARNI).[14][15][16][17][18]
-
Trial Design: A multicenter, randomized, double-blind, parallel-group, active-controlled trial.
-
Patient Population: 8,442 patients with chronic heart failure (New York Heart Association [NYHA] class II-IV) and a reduced left ventricular ejection fraction (≤40%).[14][16]
-
Inclusion/Exclusion Criteria: Key inclusion criteria included elevated natriuretic peptide levels and stable doses of ACE inhibitors or ARBs and beta-blockers.[15] Key exclusion criteria included symptomatic hypotension, severe renal impairment, and a history of angioedema.[16]
-
Intervention:
-
Patients were randomized to receive either sacubitril/valsartan (200 mg twice daily) or enalapril (10 mg twice daily).
-
The study included a run-in period to ensure tolerability of both medications.
-
-
Primary Endpoint: A composite of death from cardiovascular causes or hospitalization for heart failure.[17][18]
-
Statistical Analysis: A time-to-event analysis was used to compare the primary endpoint between the two treatment groups. The trial was designed to have 90% power to detect a 15% relative risk reduction.
-
Trial Governance: The trial was conducted in accordance with the principles of the Declaration of Helsinki and Good Clinical Practice guidelines, and the protocol was approved by an ethics committee at each participating center.
Visualizing the Pathways and Processes
Signaling Pathway of this compound in Cardiomyocytes
Caption: Signaling cascade of this compound in mitigating cardiac stress.
Comparative Experimental Workflow: Preclinical vs. Clinical Trials
Caption: Contrasting preclinical and clinical research workflows.
Conclusion and Future Directions
This compound represents a novel therapeutic strategy for heart failure, targeting the fundamental process of mitochondrial dysfunction. Preclinical data are promising, demonstrating its ability to counteract key pathological features of heart failure in a relevant animal model. However, it is crucial to acknowledge the translational gap between these findings and clinical efficacy.
The established heart failure therapies have a wealth of clinical data from large-scale, long-term outcome trials, forming the bedrock of current evidence-based medicine. While preclinical studies of these agents in models like the isoproterenol-induced heart failure model show efficacy on surrogate endpoints such as hypertrophy and fibrosis, their true value was proven by their ability to reduce mortality and hospitalizations in patients.
For this compound and other SIRT3 activators, the path forward will require rigorous investigation. Future research should focus on:
-
Long-term preclinical studies: Assessing the durability of the beneficial effects of this compound and its impact on survival in animal models of chronic heart failure.
-
Safety and toxicology studies: Establishing a comprehensive safety profile to support potential first-in-human studies.
-
Biomarker development: Identifying translatable biomarkers that reflect SIRT3 activation and mitochondrial function to monitor treatment response in future clinical trials.
By continuing to explore novel mechanisms while building on the knowledge gained from decades of clinical research with standard-of-care therapies, the field can move closer to developing the next generation of effective treatments for heart failure.
References
- 1. bmj.com [bmj.com]
- 2. The cardioprotective effect of the sodium-glucose cotransporter 2 inhibitor dapagliflozin in rats with isoproterenol-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. equator-network.org [equator-network.org]
- 4. Unequal effects of renin-angiotensin system inhibitors in acute cardiac dysfunction induced by isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heart failure induced by isoproterenol: A comparison of two doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoproterenol-induced heart failure in the rat is associated with nitric oxide-dependent functional alterations of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice [frontiersin.org]
- 10. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of heart failure following isoproterenol administration in the rat: role of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. rxfiles.ca [rxfiles.ca]
- 16. Prospective Comparison of ARNI With ACEI to Determine Impact on Global Mortality and Morbidity in Heart Failure - American College of Cardiology [acc.org]
- 17. navarra.es [navarra.es]
- 18. entrestohcp.com [entrestohcp.com]
Validating the Cardioprotective Effects of 2-APQC: A Comparative Guide
In the pursuit of novel therapeutic strategies for cardiovascular diseases, the small-molecule activator of Sirtuin-3 (SIRT3), 2-APQC, has emerged as a promising candidate for mitigating myocardial hypertrophy and fibrosis. This guide provides a comprehensive comparison of this compound with other cardioprotective agents, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in validating its efficacy.
Performance Comparison of Cardioprotective Agents
The therapeutic potential of this compound is best understood in the context of existing and emerging cardioprotective agents. The following table summarizes the key characteristics and performance of this compound in comparison to Honokiol, another SIRT3 activator, and N-acetylcysteine (NAC), an antioxidant.
| Feature | This compound | Honokiol | N-acetylcysteine (NAC) |
| Primary Mechanism | SIRT3 Activator | SIRT3 Activator | Antioxidant (ROS Scavenger) |
| SIRT3 Activation | Comparable to Honokiol[1] | Known SIRT3 Activator[1] | Not Applicable |
| Cardioprotective Effects | Alleviates isoproterenol (ISO)-induced cardiac hypertrophy and myocardial fibrosis[2] | Cardioprotective effects documented | Mitigates oxidative stress-induced cardiac injury |
| Antioxidant Activity | Comparable to NAC, primarily through scavenging reactive oxygen species (ROS)[1] | Exhibits antioxidant properties | Potent ROS scavenger |
| Cytotoxicity | No apparent cytotoxicity at concentrations up to 40 µM[1] | Varies by concentration and cell type | Generally low cytotoxicity |
In Vivo Efficacy of this compound in a Heart Failure Model
The cardioprotective effects of this compound have been demonstrated in an isoproterenol (ISO)-induced heart failure mouse model. Echocardiographic analysis revealed that this compound treatment significantly improved cardiac function, an effect that was dependent on the presence of SIRT3.
| Treatment Group | Ejection Fraction (EF%) | Fractional Shortening (FS%) |
| Control | Normal | Normal |
| ISO | Decreased | Decreased |
| ISO + this compound | Increased compared to ISO group[1] | Increased compared to ISO group[1] |
| ISO + this compound (SIRT3 Knockout) | Decreased, similar to ISO group[1] | Decreased, similar to ISO group[1] |
Signaling Pathways of this compound
This compound exerts its cardioprotective effects through the modulation of several key signaling pathways. Its primary action is the activation of SIRT3, which in turn orchestrates a downstream cascade to regulate mitochondrial homeostasis and inhibit pathological cardiac remodeling.
Caption: this compound activates SIRT3, leading to the inhibition of pro-hypertrophic and pro-fibrotic pathways and the enhancement of mitochondrial function and cell survival pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the cardioprotective effects of this compound.
Isoproterenol-Induced Cardiac Hypertrophy and Fibrosis in Rats
-
Animal Model: Male Sprague-Dawley rats are used for in vivo experiments.
-
Induction of Hypertrophy: Isoproterenol (ISO) is subcutaneously injected at a specified dose to induce cardiac hypertrophy and fibrosis.
-
Treatment: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, for a defined period.
-
Assessment:
-
Echocardiography: Cardiac function is assessed by measuring ejection fraction (EF%) and fractional shortening (FS%).
-
Histology: Heart tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's trichrome) to evaluate cardiomyocyte size and collagen deposition (fibrosis).
-
Molecular Analysis: Western blotting and quantitative real-time PCR are performed on heart tissue lysates to measure the expression of hypertrophic and fibrotic markers.
-
In Vitro H9c2 Cell Culture and Treatment
-
Cell Line: H9c2 rat cardiomyoblasts are cultured in appropriate media.
-
Induction of Hypertrophy: Cells are treated with isoproterenol to induce a hypertrophic response.
-
Treatment: this compound is added to the culture medium at various concentrations.
-
Assessment:
-
Cell Viability: MTT assay is performed to assess the cytotoxicity of this compound.
-
Hypertrophic Markers: The expression of hypertrophic markers (e.g., ANP, BNP) is measured by qRT-PCR.
-
Protein Analysis: Western blotting is used to analyze the phosphorylation and total protein levels of key signaling molecules in the SIRT3 pathway.
-
Experimental Workflow for Validating this compound
The following diagram illustrates a typical workflow for the preclinical validation of this compound's cardioprotective effects.
Caption: A typical workflow for validating this compound, encompassing both in vitro and in vivo experimental stages.
Conclusion
This compound represents a targeted approach to cardioprotection by activating SIRT3, a key regulator of mitochondrial function and cellular stress responses. The provided data and protocols offer a framework for researchers to further validate its therapeutic potential and compare its efficacy against other cardioprotective strategies. The SIRT3-dependent mechanism of this compound distinguishes it from broader-acting antioxidants and offers a novel avenue for the development of targeted therapies for heart failure and other cardiovascular diseases.
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-APQC: A Novel SIRT3 Activator for Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-APQC, a novel small-molecule activator of Sirtuin-3 (SIRT3), with other compounds relevant to its mechanism of action in alleviating myocardial hypertrophy and fibrosis.[1][2][3] The data presented herein is intended to support further research and development in the field of cardiovascular disease therapeutics.
Mechanism of Action of this compound
This compound is a targeted SIRT3 activator that has demonstrated cardioprotective effects in both in vitro and in vivo models.[1][2] SIRT3 is a critical mitochondrial deacetylase that regulates oxidative stress, metabolism, and ATP production.[1][2] The primary mechanism of this compound involves binding to and activating SIRT3, which in turn modulates several downstream pathways to protect against cardiac damage.[1][4]
Key validated pathways affected by this compound include:
-
Inhibition of Hypertrophy and Fibrosis Pathways: this compound has been shown to suppress the mTOR-p70S6K, JNK, and TGF-β/Smad3 signaling pathways, which are key drivers of cardiac hypertrophy and fibrosis.[1][2]
-
Regulation of Mitochondrial Homeostasis: By activating the SIRT3-PYCR1 axis, this compound enhances proline metabolism within the mitochondria.[1][2] This leads to the inhibition of the ROS-p38 MAPK pathway, thereby protecting against mitochondrial oxidative damage.[1][2]
-
Inhibition of Necrosis: The activation of SIRT3 by this compound also facilitates the AMPK-Parkin signaling axis, which helps to inhibit isoproterenol (ISO)-induced necrosis.[1][2]
The cardioprotective effects of this compound are dependent on SIRT3, as these effects were not observed in SIRT3 knockout mice.[1][2]
Comparative Data
The following table summarizes the binding affinity of this compound for SIRT3 and compares its in vivo efficacy with a standard-of-care agent, Metoprolol, in a heart failure model.
| Compound | Target | Parameter | Value | Model System |
| This compound | SIRT3 | Kd | 2.756 µM | Surface Plasmon Resonance [3][4] |
| This compound | Heart Function | Ejection Fraction (EF%) & Fractional Shortening (FS%) | Improved heart function | Isoproterenol-induced heart failure in rats[1] |
| Metoprolol (Positive Control) | β-receptor | Ejection Fraction (EF%) & Fractional Shortening (FS%) | Improved heart function | Isoproterenol-induced heart failure in rats[1] |
| Honokiol (SIRT3 Activator) | SIRT3 | Ejection Fraction (EF%) & Fractional Shortening (FS%) | Improved heart function | Isoproterenol-induced heart failure in rats[1] |
Experimental Protocols
Below are detailed methodologies for key experiments used to validate the mechanism of action of this compound.
1. Isoproterenol (ISO)-Induced Heart Failure Model in Rats
-
Objective: To evaluate the in vivo efficacy of this compound in a model of cardiac hypertrophy and fibrosis.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Heart failure is induced by subcutaneous injection of isoproterenol (5 mg/kg) for 14 consecutive days.[1]
-
Treatment groups receive daily administrations of this compound at varying doses (e.g., 10, 20, and 30 mg/kg), a positive control (Metoprolol), or a vehicle control.[1]
-
Cardiac function is assessed using echocardiography to measure parameters such as Ejection Fraction (EF%) and Fractional Shortening (FS%).[1]
-
At the end of the study, heart tissues are collected for histological analysis (e.g., H&E and Masson's trichrome staining) and molecular analysis (e.g., Western blotting for fibrosis and hypertrophy markers).[1]
-
2. In Vitro Myocardial Hypertrophy and Fibrosis Assays
-
Objective: To assess the direct effects of this compound on cardiomyocytes and cardiac fibroblasts.
-
Cell Lines: H9c2 cardiomyocytes or primary neonatal rat cardiac fibroblasts.
-
Procedure:
-
Cells are treated with isoproterenol to induce a hypertrophic or fibrotic phenotype.
-
Concurrent treatment with this compound at various concentrations is performed.
-
For hypertrophy assessment, cellular morphology is observed, and the expression of hypertrophic markers (e.g., ANP, BNP) is quantified by qPCR or Western blot.[1]
-
For fibrosis assessment, the expression of fibrosis-associated proteins such as α-smooth muscle actin (α-SMA) and collagen I is measured by immunofluorescence and Western blot.[1]
-
3. SIRT3 Deacetylation Activity Assay
-
Objective: To confirm the direct activation of SIRT3 by this compound.
-
Method:
-
Recombinant SIRT3 enzyme is incubated with a fluorescently labeled acetylated peptide substrate.
-
This compound is added at varying concentrations.
-
The reaction is initiated by the addition of NAD+.
-
The deacetylation of the substrate by SIRT3 results in a change in fluorescence, which is measured over time using a plate reader.
-
The rate of the reaction is calculated to determine the effect of this compound on SIRT3 activity.
-
Visualizations
Below are diagrams illustrating the signaling pathways and experimental workflows discussed.
Caption: Mechanism of action of this compound in cardioprotection.
Caption: In vivo experimental workflow for this compound evaluation.
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | SIRT3 activator | Probechem Biochemicals [probechem.com]
A Comparative Analysis of 2-APQC, a Novel SIRT3 Activator, in Diverse Cardiac Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the small-molecule Sirtuin-3 (SIRT3) activator, 2-APQC, and its potential effects across different cardiac cell lines. While direct comparative studies are not yet available, this document synthesizes existing data on this compound's mechanism of action with the known characteristics of commonly used cardiac cell models—H9c2, AC16, and primary cardiomyocytes—to offer a predictive comparison of its performance.
This compound has emerged as a promising therapeutic agent, demonstrating significant potential in mitigating cardiac hypertrophy and fibrosis.[1][2] Its primary mechanism involves the activation of SIRT3, a crucial mitochondrial deacetylase that regulates oxidative stress and cellular metabolism.[2] Understanding how this compound's effects may vary across different in vitro models is critical for designing robust preclinical studies and accurately interpreting experimental outcomes.
Comparative Performance of this compound Across Cardiac Cell Lines
The following table summarizes the expected performance of this compound in H9c2, AC16, and primary cardiomyocyte cell lines based on its known signaling pathways and the distinct characteristics of each cell type.
| Feature | H9c2 Cells (Rat Myoblasts) | AC16 Cells (Human Ventricular Cardiomyocytes) | Primary Cardiomyocytes (Neonatal Rat/Mouse) |
| Origin & Type | Rat ventricle myoblast cell line | Fused human ventricular cardiomyocyte cell line | Isolated from neonatal rat or mouse hearts |
| SIRT3 Expression | Endogenously expressed | Endogenously expressed | Endogenously expressed |
| Predicted Efficacy of this compound in Mitigating Hypertrophy | High. H9c2 cells are a well-established model for studying cardiac hypertrophy.[3] this compound has been shown to alleviate isoproterenol (ISO)-induced hypertrophy in this cell line.[1][2] | Moderate to High. As a human cardiomyocyte cell line, AC16 provides a more clinically relevant model.[4] The fundamental anti-hypertrophic pathways activated by this compound are expected to be conserved. | High. Primary cardiomyocytes are considered the gold standard for in vitro cardiac studies, closely mimicking in vivo physiology. |
| Predicted Efficacy of this compound in Reducing Fibrosis | High. This compound has been demonstrated to inhibit myocardial fibrosis in vitro.[1][2] | Moderate to High. The anti-fibrotic effects mediated by the TGF-β/Smad3 pathway are likely to be observed in AC16 cells. | High. Primary cardiomyocytes in co-culture with cardiac fibroblasts would be the most relevant model to study anti-fibrotic effects. |
| Mitochondrial Function Modulation | High. This compound is known to regulate mitochondrial homeostasis.[1][2] H9c2 cells are a suitable model for studying mitochondrial bioenergetics. | High. AC16 cells also serve as a model for investigating mitochondrial function in a human context.[5] | High. Primary cardiomyocytes have well-developed mitochondria and are highly sensitive to metabolic changes. |
| Signaling Pathway Activation | Well-documented. This compound activates SIRT3 and inhibits AKT/mTOR/p70S6K and TGF-β/Smad3 pathways.[1] | Predicted to be similar to H9c2. Key signaling components are conserved between rat and human cardiomyocytes. | Predicted to be highly similar to in vivo responses, providing the most physiologically relevant data. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are key experimental protocols for investigating the effects of this compound in cardiac cell lines.
Cell Culture and Treatment
-
H9c2 and AC16 Cells: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired concentrations.
-
Primary Neonatal Cardiomyocytes: Hearts are excised from 1-2 day old neonatal rats or mice. Ventricles are minced and subjected to enzymatic digestion to isolate cardiomyocytes. Cells are then pre-plated to enrich for cardiomyocytes and subsequently cultured on fibronectin-coated dishes.
Hypertrophy Induction and Analysis
-
Induction: Cardiac hypertrophy can be induced by treating cells with agents such as isoproterenol (ISO), phenylephrine (PE), or angiotensin II.
-
Analysis:
-
Cell Size Measurement: Cells are fixed and stained with a marker such as phalloidin to visualize the actin cytoskeleton. The cell surface area is then quantified using imaging software.
-
Hypertrophic Marker Expression: The expression of hypertrophic markers like atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC) is measured by quantitative real-time PCR (qRT-PCR) or Western blotting.
-
Fibrosis Analysis
-
Induction: Fibrosis can be studied in co-cultures of cardiomyocytes and cardiac fibroblasts, stimulated with transforming growth factor-beta (TGF-β).
-
Analysis: The expression of fibrotic markers such as collagen I, fibronectin, and α-smooth muscle actin (α-SMA) is assessed by qRT-PCR or Western blotting.
Western Blotting
Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., p-AKT, p-mTOR, p-p70S6K, p-Smad3, SIRT3). After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
RNA Sequencing (RNA-Seq)
To identify the global transcriptomic changes induced by this compound, RNA-Seq can be performed. Total RNA is extracted from treated and untreated cells, and libraries are prepared and sequenced. Bioinformatic analysis is then used to identify differentially expressed genes and affected pathways.
Visualizing the Molecular Pathways and Experimental Design
To better understand the mechanisms of this compound and the experimental approaches to study it, the following diagrams are provided.
Caption: Signaling pathway of this compound in cardiac cells.
Caption: General experimental workflow for studying this compound.
Caption: Rationale for comparing this compound across cell lines.
References
- 1. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small-molecule activator of Sirtuin-3 (SIRT3), alleviates myocardial hypertrophy and fibrosis by regulating mitochondrial homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of H9c2 differentiation leads to calcium-active and striated cardiac cells without addition of retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of methylmercury exposure on mitochondrial energetics in AC16 and H9C2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling 2-APQC
For researchers, scientists, and drug development professionals working with 2-APQC, a selective Sirtuin-3 (SIRT3) activator, ensuring safe handling and proper disposal is paramount. This document provides a comprehensive overview of essential personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure laboratory safety.
Hazard Identification and Personal Protective Equipment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive small molecule necessitates cautious handling. Standard laboratory safety protocols for chemical reagents should be strictly followed. The following table summarizes the recommended PPE.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing stock solutions. | Minimizes inhalation of any dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is crucial for safety and maintaining the integrity of the compound.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound is typically supplied as a solid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, consult the supplier's recommendations, which may include refrigeration or freezing.
Preparation of Solutions
When preparing solutions of this compound, it is critical to work in a chemical fume hood to avoid inhalation of the powder. Use a calibrated balance to weigh the compound. For research applications, this compound is often dissolved in a solvent such as dimethyl sulfoxide (DMSO).
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Pre-weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.
-
Weighing: Carefully add the desired amount of this compound powder to the tube using a spatula. Record the exact weight.
-
Solvent Addition: In a chemical fume hood, add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution from 5 mg of this compound (assuming a molecular weight of X g/mol ), the required volume of DMSO would be calculated.
-
Dissolution: Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Storage: Store the stock solution in appropriately labeled, sealed vials at -20°C or -80°C to prevent degradation.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, should be considered chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a designated, labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled hazardous waste container. |
| Liquid Waste (e.g., unused solutions) | Collect in a labeled, sealed container for liquid chemical waste. Do not pour down the drain. |
Dispose of all this compound waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is necessary.
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, contact your institution's environmental health and safety department. |
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
